molecular formula C8H16N2 B15601590 (R)-Octahydro-pyrido[1,2-A]pyrazine

(R)-Octahydro-pyrido[1,2-A]pyrazine

Numéro de catalogue: B15601590
Poids moléculaire: 140.23 g/mol
Clé InChI: ONHPOXROAPYCGT-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Octahydro-pyrido[1,2-A]pyrazine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (R)-Octahydro-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (R)-Octahydro-pyrido[1,2-a]pyrazine. This saturated bicyclic diamine is a valuable scaffold in medicinal chemistry, frequently incorporated into various pharmacologically active compounds. This document outlines the primary synthetic strategies, detailed experimental protocols, and methods for structural elucidation and characterization.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug development, as the biological activity of chiral molecules is often stereospecific. The most common approach involves the cyclization of a chiral precursor derived from (R)-pipecolic acid or a related chiral starting material. A key intermediate in many synthetic routes is the corresponding lactam, (R)-octahydro-1H-pyrido[1,2-a]pyrazin-1-one, which is subsequently reduced to the desired diamine.

Synthetic Strategy Overview

A prevalent strategy for the asymmetric synthesis of the octahydropyrido[1,2-a]pyrazine core involves a multi-step sequence starting from an enantiomerically pure piperidine (B6355638) derivative.[1] This typically includes the formation of a pyrazinone ring followed by reduction.

A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one cluster_1 Reduction to this compound Start (R)-Piperidine-2-carboxamide Derivative Step1 N-Alkylation with a 2-haloethanol derivative Start->Step1 Intermediate1 N-(2-hydroxyethyl)-(R)- piperidine-2-carboxamide Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Product1 (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Step2->Product1 Product1_clone (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Step3 Lactam Reduction (e.g., with LiAlH4 or BH3) Product1_clone->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of substituted octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives, which are precursors to the title compound.[2] Researchers should adapt these protocols based on the specific target molecule and substrate reactivity.

Protocol 1: Synthesis of N-Substituted Piperidine-2-carboxamide

This protocol describes the synthesis of a key intermediate, an N-substituted piperidine-2-carboxamide.

  • Materials:

  • Procedure:

    • To a stirred suspension of the (R)-piperidine-2-carboxamide hydrochloride (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-substituted piperidine-2-carboxamide.

Protocol 2: Intramolecular Cyclization to form Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

This protocol outlines the cyclization of an N-(2-hydroxyethyl)piperidine-2-carboxamide derivative.

  • Activation of the hydroxyl group:

    • Dissolve the N-(2-hydroxyethyl)piperidine-2-carboxamide derivative (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

    • Add triethylamine (B128534) (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and extract the product with DCM. The crude mesylate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude mesylate from the previous step in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of the product.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivative.[2]

Protocol 3: Reduction of the Lactam to this compound

This protocol describes the reduction of the lactam to the final diamine product.

  • Materials:

    • (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

    • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Water

    • Sodium hydroxide (B78521) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of (R)-octahydro-1H-pyrido[1,2-a]pyrazin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere, slowly add a solution of the reducing agent (e.g., LiAlH₄, 2.0 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting solid through a pad of Celite and wash with ethyl acetate.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and optical rotation measurement.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23 g/mol
AppearanceColorless to pale yellow oil
Boiling PointData not readily available
Chirality(R)-enantiomer
Spectroscopic Data

While specific, publicly available high-resolution NMR spectra for this compound are limited, data for analogous structures and information from commercial suppliers indicate that the spectral data are consistent with the proposed structure.[3]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 3.0m2HH-1, H-3 (axial)
~2.5 - 2.7m3HH-3 (equatorial), H-6, H-9a
~2.2 - 2.4m2HH-4 (axial), H-6
~1.8 - 2.0m2HH-1 (equatorial), H-4 (equatorial)
~1.3 - 1.7m6HH-7, H-8, H-9

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~60-65C-9a
~55-60C-1, C-6
~50-55C-3
~45-50C-4
~25-30C-7, C-9
~20-25C-8

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Ionization Method[M+H]⁺ (m/z)Key Fragments (m/z)
Electrospray (ESI)141.14Fragmentation pattern would involve loss of alkyl groups from the piperidine and pyrazine (B50134) rings.
Optical Rotation

The specific rotation is a critical parameter to confirm the enantiomeric purity of the synthesized this compound. The value should be measured using a polarimeter at a specific concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm). The sign of the rotation (+ or -) will confirm the enantiomer, and the magnitude will indicate its enantiomeric excess when compared to the value of the pure enantiomer.

ParameterValue
Specific Rotation [α]Data not readily available in the searched literature. Should be determined experimentally.
Solvente.g., Methanol or Chloroform
Concentration (c) g/100 mL
Temperature°C
Wavelength589 nm

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures.

G Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography/Distillation) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Data Spectroscopic Data (NMR, MS) Characterization->Data Purity Purity Analysis (e.g., HPLC, GC) Characterization->Purity Optical Optical Rotation Characterization->Optical Final Pure (R)-Octahydro- pyrido[1,2-a]pyrazine Characterization->Final

Caption: Overall experimental workflow for synthesis and characterization.

The octahydropyrido[1,2-a]pyrazine scaffold is a key component in the development of various therapeutic agents, notably as antagonists for opioid receptors.[4]

G Ligand This compound Derivative Binding Binding to Receptor Ligand->Binding Receptor Target Receptor (e.g., Mu-opioid Receptor) Receptor->Binding Effect Modulation of Downstream Signaling Pathways Binding->Effect Response Biological Response Effect->Response

Caption: Simplified signaling pathway involving a derivative.

Conclusion

The synthesis of enantiomerically pure this compound is a key step in the development of new therapeutics. This guide provides an overview of the synthetic strategies and characterization methods based on available literature. While detailed, specific experimental data for the parent (R)-enantiomer is not extensively published, the protocols and characterization data for related derivatives provide a strong foundation for researchers in this field. Further experimental work is necessary to fully document the specific optical and spectroscopic properties of this important chiral building block.

References

Spectroscopic Profile of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Octahydro-pyrido[1,2-A]pyrazine. Due to the limited availability of public domain experimental data for this specific enantiomer, this document focuses on presenting available data for analogous structures to provide a valuable reference point. The guide details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the available data in a structured format for comparative analysis.

Introduction

This compound is a bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol .[1] Its structure is a key scaffold in medicinal chemistry, notably in the development of μ-opioid receptor antagonists.[2][3][4] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, characterization, and application in drug discovery and development.

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for key analogs of this compound.

Table 1: ¹H NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs
CompoundSolventChemical Shift (δ) ppm
This compound-Consistent with structure. Specific chemical shift values and multiplicities are not detailed in the available certificate of analysis.[5]

Note: Inferred shifts for the octahydropyrido[1,2-a]pyrazine core would likely appear in the aliphatic region, typically between 1.5 and 4.0 ppm.

Table 2: ¹³C NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs
CompoundSolventChemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided data. The compound is indexed in the NIST WebBook, but the publicly available data does not include ¹³C NMR information.[5]

Note: Expected ¹³C NMR signals for the aliphatic carbons of the octahydropyrido[1,2-a]pyrazine skeleton would generally fall in the range of 20-70 ppm.

Table 3: Significant IR Absorption Bands of Pyrido[1,2-a]pyrazine Analogs
CompoundSample PhaseSignificant Absorption Bands (cm⁻¹)Functional Group Assignment
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one-Expected strong absorption in the 1650-1700 cm⁻¹ region.[5]Amide C=O stretch
PyrazineSolid ArgonMultiple bands reported, characteristic of the aromatic ring structure.[6]Aromatic C-H and ring vibrations

Note: For this compound, which lacks a carbonyl group and aromaticity, the IR spectrum would be dominated by C-H stretching vibrations (aliphatic) typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations around 1000-1200 cm⁻¹.

Table 4: Mass Spectrometry Data of Pyrido[1,2-a]pyrazine Analogs
CompoundIonization Method[M+H]⁺ (m/z)Molecular Weight ( g/mol )
This compound--140.23[1]
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one--154.21[5]

Note: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: NMR spectra are typically recorded on a spectrometer such as a Bruker Avance Neo 400 MHz instrument or equivalent.[7]

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition:

    • For ¹H NMR, the spectral width is generally set to 10-15 ppm.

    • For ¹³C NMR, the spectral width is typically in the range of 200-220 ppm.

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to yield the frequency domain spectrum.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[5]

  • Sample Preparation:

    • Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[5]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, such as a Thermo Finnigan LCQ-Deca XP-PLUS ion trap or an Agilent Q-ToF G6545B, is used.[7]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[5]

  • Ionization: The sample molecules are ionized using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and deduce the structure.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (R)-Octahydro- pyrido[1,2-A]pyrazine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Spectroscopic_Data_Integration MS Mass Spectrometry (Molecular Formula) Structure Final Structure of This compound MS->Structure Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups) IR->Structure Identifies Key Bonds NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Structure Defines Atom Connectivity

References

Chiral Synthesis of Octahydropyrido[1,2-a]pyrazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The octahydropyrido[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry and drug discovery, prized for its rigid, bicyclic structure and the presence of multiple stereocenters. This framework is a key component in a variety of pharmacologically active compounds, most notably as potent antagonists for the mu (µ)-opioid receptor, making it a valuable target for the development of therapeutics for opioid-related disorders. The precise stereochemical configuration of these molecules is often critical for their biological activity, necessitating the development of robust and efficient methods for their chiral synthesis. This technical guide provides an in-depth overview of established and emerging strategies for the enantioselective and diastereoselective synthesis of octahydropyrido[1,2-a]pyrazines, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in this field.

Key Synthetic Strategies

The chiral synthesis of the octahydropyrido[1,2-a]pyrazine scaffold can be broadly categorized into several key approaches:

  • Synthesis from Chiral Precursors: This strategy utilizes starting materials from the chiral pool, such as amino acids or their derivatives, to introduce the desired stereochemistry at an early stage.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction, and is subsequently removed.

  • Catalytic Asymmetric Synthesis: The use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the stereoselectivity of a reaction that forms a key stereocenter.

  • Diastereoselective Cyclization: This approach involves the cyclization of a precursor that already contains one or more stereocenters, with the existing chirality influencing the formation of new stereocenters during the ring-closing step.

This guide will delve into specific examples of these strategies, providing actionable protocols for their implementation in a laboratory setting.

Strategy 1: Synthesis from a Chiral Lactam Precursor via Reductive Amination and Cyclization

A common and effective route to chiral octahydropyrido[1,2-a]pyrazines involves the initial construction of a chiral piperidine (B6355638) ring, followed by the formation of the pyrazine (B50134) ring. This can be achieved through the reductive amination of a chiral pipecolic acid derivative, followed by intramolecular cyclization.

Experimental Protocol 1: Synthesis of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

This protocol details the synthesis of the chiral lactam intermediate, (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, starting from (R)-pipecolic acid methyl ester.

Step 1: Reductive Amination

  • Reaction: (R)-pipecolic acid methyl ester hydrochloride is reacted with aminoacetaldehyde dimethyl acetal (B89532) in the presence of a reducing agent to form the corresponding N-substituted piperidine.

  • Materials:

  • Procedure:

    • To a solution of (R)-pipecolic acid methyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C.

    • Add aminoacetaldehyde dimethyl acetal (1.2 eq), followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Intramolecular Cyclization

  • Reaction: The product from Step 1 is hydrolyzed and then cyclized to form the lactam.

  • Materials:

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours until ester hydrolysis is complete (monitored by TLC).

    • Remove the THF under reduced pressure and acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with DCM.

    • Dissolve the crude amino acid in dry toluene.

    • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

    • Heat the reaction mixture to 80-100 °C for 12-24 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.

Quantitative Data
StepProductStarting MaterialReagentsSolventYieldPurity/ee
1N-substituted piperidine(R)-pipecolic acid methyl esterNaBH(OAc)3, Et3NDCMHigh>98%
2(R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-oneN-substituted piperidineLiOH, HATU, DIPEATHF/Water, TolueneGood>98% ee

Note: Yields and purity are representative and may vary based on experimental conditions and scale.

Workflow Diagram

G cluster_0 Strategy 1: From Chiral Pipecolic Acid A (R)-Pipecolic Acid Methyl Ester B N-Substituted Piperidine Intermediate A->B Reductive Amination (Aminoacetaldehyde dimethyl acetal, NaBH(OAc)3) C (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one B->C Intramolecular Cyclization (LiOH, HATU)

Caption: Synthesis of a chiral lactam precursor.

Strategy 2: Asymmetric Synthesis from a Chiral Cyano-Oxazolopiperidine

This strategy employs a chiral auxiliary approach, starting from a readily available chiral precursor to construct the octahydropyrido[1,2-a]pyrazine core with high optical purity.

Experimental Protocol 2: Synthesis of Optically Pure Octahydro-2H-pyrido[1,2-a]pyrazines

This protocol outlines the synthesis starting from (-)-2-cyano-6-phenyloxazolopiperidine (B3025004).

Step 1: Reduction and Rearrangement

  • Reaction: The starting cyanopiperidine is reduced to a diamino alcohol.

  • Materials:

    • (-)-2-cyano-6-phenyloxazolopiperidine

    • Reducing agent (e.g., LiAlH4)

    • Anhydrous ether or THF

  • Procedure:

    • A solution of (-)-2-cyano-6-phenyloxazolopiperidine in an anhydrous solvent is treated with a suitable reducing agent.

    • The reaction is stirred at an appropriate temperature until completion.

    • Work-up involves quenching the excess reducing agent and extracting the product.

Step 2: Acylation

  • Reaction: The resulting diamino alcohol is acylated with a haloacetyl chloride.

  • Materials:

    • Diamino alcohol from Step 1

    • Bromoacetyl chloride or Chloroacetyl chloride

    • A non-nucleophilic base (e.g., triethylamine)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • The diamino alcohol is dissolved in anhydrous DCM with a base.

    • The haloacetyl chloride is added dropwise at a low temperature.

    • The reaction is stirred until the acylation is complete.

Step 3: Intramolecular Cyclization

  • Reaction: The haloamide intermediate undergoes intramolecular cyclization to form the pyrazinone ring, which can then be reduced to the final product.

  • Materials:

    • Haloamide from Step 2

    • A suitable base (e.g., NaH)

    • Anhydrous THF or DMF

    • Reducing agent for the lactam (e.g., LiAlH4)

  • Procedure:

    • The haloamide is treated with a strong base in an anhydrous solvent to effect cyclization to the lactam.

    • The resulting lactam is then reduced to the corresponding octahydropyrido[1,2-a]pyrazine.

Quantitative Data
ProductStarting MaterialKey StepsOptical Purity
Octahydro-2H-pyrido[1,2-a]pyrazine(-)-2-cyano-6-phenyloxazolopiperidineReduction, Acylation, Cyclization, ReductionOptically Pure
2H-Pyrido[1,2-a]pyrazin-3-(4H)-oneDiamino alcoholAcylation, CyclizationOptically Pure

Workflow Diagram

G cluster_1 Strategy 2: From Chiral Cyano-Oxazolopiperidine D (-)-2-cyano-6-phenyloxazolopiperidine E Diamino Alcohol D->E Reduction F Haloamide Intermediate E->F Acylation (Haloacetyl chloride) G 2H-Pyrido[1,2-a]pyrazin-3-(4H)-one F->G Intramolecular Cyclization H Octahydro-2H-pyrido[1,2-a]pyrazine G->H Reduction

Caption: Asymmetric synthesis via a chiral auxiliary.

Strategy 3: Catalytic Asymmetric Reduction of a Cyclic Imine

A promising and modern approach to chiral amines is the asymmetric reduction of prochiral imines using a chiral catalyst. This can be achieved with transition metal catalysts or, increasingly, with biocatalysts such as imine reductases (IREDs).

Conceptual Protocol 3: Enantioselective Reduction of a Dihydropyrido[1,2-a]pyrazine Intermediate

This conceptual protocol outlines the asymmetric reduction of a prochiral dihydropyrido[1,2-a]pyrazine intermediate, which can be synthesized from readily available starting materials.

Step 1: Synthesis of the Prochiral Imine Intermediate

  • Reaction: Condensation of a suitable piperidine derivative with a glyoxal (B1671930) derivative can lead to a cyclic imine or its enamine tautomer.

  • Procedure: This would involve the reaction of a 2-substituted piperidine with a 1,2-dicarbonyl compound, followed by dehydration to form the cyclic imine.

Step 2: Asymmetric Reduction

  • Reaction: The prochiral imine is reduced enantioselectively to the corresponding chiral octahydropyrido[1,2-a]pyrazine.

  • Catalysts:

    • Transition Metal Catalysts: Chiral iridium or rhodium complexes with ligands such as BINAP or other chiral phosphines.

    • Biocatalysts: Imine reductases (IREDs), which are enzymes that can reduce imines with high enantioselectivity.

  • Conceptual Procedure (using an IRED):

    • The prochiral imine substrate is added to a buffered solution containing the whole-cell biocatalyst expressing the desired (R)- or (S)-selective IRED.

    • A glucose source is often added for cofactor regeneration.

    • The reaction is agitated at a controlled temperature and pH until completion.

    • The product is extracted from the reaction mixture and purified.

Anticipated Quantitative Data
ProductSubstrateCatalystEnantiomeric Excess (ee)
(R)- or (S)-Octahydropyrido[1,2-a]pyrazineDihydropyrido[1,2-a]pyrazine(R)- or (S)-Imine ReductasePotentially >99%
(R)- or (S)-Octahydropyrido[1,2-a]pyrazineDihydropyrido[1,2-a]pyrazineChiral Ir or Rh catalystPotentially >95%

Logical Relationship Diagram

G cluster_2 Strategy 3: Catalytic Asymmetric Reduction I Prochiral Dihydropyrido[1,2-a]pyrazine J (R)-Octahydropyrido[1,2-a]pyrazine I->J (R)-Selective Catalyst (e.g., (R)-IRED) K (S)-Octahydropyrido[1,2-a]pyrazine I->K (S)-Selective Catalyst (e.g., (S)-IRED)

Caption: Enantioselective reduction of a cyclic imine.

Conclusion

The chiral synthesis of octahydropyrido[1,2-a]pyrazines is a field of significant interest due to the pharmacological importance of this scaffold. The strategies outlined in this technical guide, from utilizing the chiral pool to employing advanced catalytic methods, provide a range of options for researchers to access these valuable molecules with high stereochemical control. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the process. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and professionals in the design and execution of their synthetic endeavors in this area. Further innovations, particularly in the realm of catalytic asymmetric transformations, are anticipated to continue to refine and expand the synthetic chemist's toolbox for accessing these important chiral heterocycles.

The (R)-Octahydro-pyrido[1,2-A]pyrazine Scaffold: A Pharmacophore-Driven Approach to Mu-Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (R)-Octahydro-pyrido[1,2-A]pyrazine core represents a promising scaffold in medicinal chemistry, particularly in the design of potent and selective antagonists for the mu (µ)-opioid receptor. Understanding the key molecular interactions that govern the binding of these derivatives to their target is crucial for the rational design of novel therapeutics with improved pharmacological profiles. This technical guide provides a comprehensive overview of the pharmacophore modeling, structure-activity relationships (SAR), and relevant experimental protocols for this class of compounds.

Proposed Pharmacophore Model for Mu-Opioid Receptor Antagonism

While a specific, experimentally-derived pharmacophore model for this compound derivatives is not extensively documented in publicly available literature, a hypothetical model can be constructed based on the structure-activity relationships of known ligands and the general features of mu-opioid receptor antagonists. The proposed model comprises the following key features:

  • Aromatic Feature (Ar): An aromatic ring is a common feature in many opioid receptor ligands, often involved in pi-pi stacking or hydrophobic interactions within the receptor's binding pocket.

  • Hydrophobic Group (Hyp): A non-polar moiety contributes to the overall binding affinity through hydrophobic interactions.

  • Hydrogen Bond Acceptor (HBA): An electronegative atom capable of accepting a hydrogen bond, which is a critical interaction for anchoring the ligand to the receptor.

  • Positive Ionizable (PI): A feature, typically a protonated amine, that can form an ionic bond with an acidic residue in the receptor, a hallmark interaction for many opioid ligands.

Pharmacophore_Model cluster_legend Pharmacophore Features cluster_model Proposed Pharmacophore for this compound Derivatives Ar Aromatic (Ar) Hyp Hydrophobic (Hyp) HBA H-Bond Acceptor (HBA) PI Positive Ionizable (PI) ar_node Ar hyp_node Hyp ar_node->hyp_node ~4-6 Å hba_node HBA hyp_node->hba_node ~3-5 Å pi_node PI hba_node->pi_node ~6-8 Å pi_node->ar_node ~5-7 Å

Caption: Proposed pharmacophore model for mu-opioid receptor antagonists.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of a series of this compound derivatives for the human mu (hµ), delta (hδ), and kappa (hκ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)
Compound 36 0.4713029
Compound 4 0.62210110

Data extracted from a study on novel mu-opioid receptor antagonists.[1]

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

Compoundhµ IC50 (nM)
Compound 36 1.8
Compound 4 0.54

Data extracted from a study on novel mu-opioid receptor antagonists.[1]

Experimental Protocols

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing the opioid receptor of interest incubation Incubate membranes with a radiolabeled ligand (e.g., [3H]DAMGO for µ receptor) and varying concentrations of the test compound prep->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation measurement Measure radioactivity of the filter-bound ligand using a scintillation counter separation->measurement analysis Analyze data to determine the IC50 of the test compound and calculate the Ki value measurement->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the cloned human mu, delta, or kappa opioid receptor are prepared.

  • Incubation: The membranes are incubated in a buffer solution containing a specific radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and a range of concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.

Detailed Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are used.

  • Incubation: The membranes are incubated with the test compound (in the case of an antagonist, in the presence of a known agonist like DAMGO), GDP, and [³⁵S]GTPγS.

  • Termination: The reaction is stopped by the addition of an excess of cold GTP.

  • Separation: The bound [³⁵S]GTPγS is separated from the free form.

  • Measurement: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: For antagonists, the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.

Mu-Opioid Receptor Signaling Pathway

This compound derivatives that act as antagonists at the mu-opioid receptor block the canonical signaling cascade initiated by endogenous or exogenous opioids. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o).

Mu_Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular agonist Opioid Agonist mor µ-Opioid Receptor agonist->mor Binds and Activates gi_go Gi/o Protein mor->gi_go Activates antagonist This compound Antagonist antagonist->mor Binds and Blocks ac Adenylyl Cyclase gi_go->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi_go->ion_channel Modulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates neuronal_activity Decreased Neuronal Activity ion_channel->neuronal_activity Leads to

Caption: Mu-opioid receptor signaling pathway and the action of antagonists.

Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other effects of opioids. Antagonists like the this compound derivatives prevent these events from occurring.

This guide provides a foundational understanding of the pharmacophore modeling of this compound derivatives for researchers and drug development professionals. The presented data and protocols can serve as a valuable resource for the design and evaluation of new analogs with improved pharmacological profiles. Further investigation into the structure-activity relationships and the development of a more refined, experimentally validated pharmacophore model will continue to drive the development of this promising class of compounds.

References

Stereochemistry of Substituted Octahydro-2H-pyrido[1,2-a]pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of substituted octahydro-2H-pyrido[1,2-a]pyrazines, a class of heterocyclic compounds with significant pharmacological relevance, particularly as modulators of opioid receptors. This document details the synthesis, stereochemical analysis, and biological evaluation of these compounds, presenting key data in a structured format and outlining comprehensive experimental protocols.

Introduction to the Octahydro-2H-pyrido[1,2-a]pyrazine Core

The octahydro-2H-pyrido[1,2-a]pyrazine scaffold is a bicyclic system characterized by a piperidine (B6355638) ring fused to a pyrazine (B50134) ring. The presence of multiple stereocenters in substituted derivatives gives rise to a rich stereoisomeric landscape, with individual stereoisomers often exhibiting distinct pharmacological profiles. A thorough understanding of the stereochemistry is therefore crucial for the development of potent and selective drug candidates.

Notably, derivatives of this scaffold have been investigated as antagonists of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR) central to pain perception and the addictive properties of opioids.[1] The rigid conformation of the bicyclic system allows for the precise spatial orientation of substituents, facilitating targeted interactions with the receptor binding pocket.

Stereoselective Synthesis and Conformation

The synthesis of enantiomerically pure or enriched octahydro-2H-pyrido[1,2-a]pyrazines is a key challenge. Asymmetric synthesis strategies often employ chiral starting materials or chiral auxiliaries to control the stereochemical outcome. One approach involves the cyclization of bromo- or chloroamides derived from optically pure diamino alcohols.

The conformation of the octahydro-2H-pyrido[1,2-a]pyrazine ring system is a critical determinant of its biological activity. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have shown that these systems preferentially adopt a trans-fused ring conformation. This conformational preference influences the orientation of substituents and their ability to engage with biological targets.

Quantitative Data on Biological Activity

The pharmacological activity of substituted octahydro-2H-pyrido[1,2-a]pyrazines is highly dependent on their stereochemistry. The following tables summarize key quantitative data for representative compounds, focusing on their activity as mu-opioid receptor antagonists.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Substituted Octahydro-2H-pyrido[1,2-a]pyrazines

Compound ReferenceStructureKi (nM)RadioligandCell Line
Compound 36[1]3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol0.47[3H]diprenorphineCHO
Analog 4[1](not fully specified octahydropyrido[1,2-a]pyrazine analog)0.62[3H]diprenorphineCHO

Table 2: In Vitro Mu-Opioid Receptor Antagonist Activity (IC50) of Substituted Octahydro-2H-pyrido[1,2-a]pyrazines

Compound ReferenceIC50 (nM)Functional AssayCell Line
Compound 36[1]1.8[35S]GTPγS bindingCHO
Analog 4[1]0.54[35S]GTPγS bindingCHO

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of substituted octahydro-2H-pyrido[1,2-a]pyrazines.

General Synthetic Protocol for Substituted Octahydro-2H-pyrido[1,2-a]pyrazines

This protocol describes a representative synthesis of a substituted octahydro-2H-pyrido[1,2-a]pyrazine, adapted from literature procedures.

Step 1: Synthesis of the Diamine Precursor A suitable substituted piperidine derivative is elaborated to introduce an amino group at a specific position, often through reduction of a nitrile or amide. The stereochemistry at this stage can be controlled through the use of chiral starting materials or stereoselective reduction methods.

Step 2: Acylation with a Haloacetyl Halide The resulting diamine is acylated with a haloacetyl halide, such as bromoacetyl bromide, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures (0 °C) to control reactivity.

Step 3: Intramolecular Cyclization The resulting haloacetamide intermediate is subjected to intramolecular cyclization to form the pyrazinone ring. This is often achieved by treatment with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is typically heated to promote cyclization.

Step 4: Reduction of the Lactam The pyrazinone is then reduced to the corresponding octahydropyrido[1,2-a]pyrazine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like THF.

Purification: The final compound is purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl3, MeOD).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY, HSQC, and HMBC are used for unambiguous assignment of proton and carbon signals. While specific spectral data is highly dependent on the substitution pattern, the general regions for the core protons and carbons can be predicted based on known analogs.[2][3]

Table 3: Representative 1H and 13C NMR Chemical Shift Ranges for the Octahydro-2H-pyrido[1,2-a]pyrazine Core

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Piperidine Ring Protons1.2 - 3.520 - 60
Pyrazine Ring Protons2.0 - 4.045 - 65
Bridgehead Proton2.5 - 3.555 - 70

Note: These are approximate ranges and will vary significantly with substitution.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The separation of enantiomers is critical for determining the enantiomeric excess (ee) of a synthetic product and for isolating individual stereoisomers for biological evaluation.

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or cyclodextrin-based columns are commonly used for the separation of amine-containing compounds.[4][5][6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. Small amounts of an amine modifier (e.g., diethylamine (B46881) or triethylamine) are often added to the mobile phase to improve peak shape and resolution for basic analytes.[6]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs.

  • Method Development: A screening approach is often employed, where different chiral columns and mobile phase compositions are tested to achieve baseline separation of the enantiomers.

Visualizations of Key Processes

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor, a typical G-protein coupled receptor (GPCR). Activation by an agonist leads to the dissociation of the G-protein heterotrimer and downstream signaling events. Antagonists, such as certain substituted octahydro-2H-pyrido[1,2-a]pyrazines, block this process by preventing agonist binding.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gα(i/o)βγ (Inactive) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits (after phosphorylation) G_alpha_active Gα(i/o)-GTP (Active) G_protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds and Activates Antagonist Octahydropyrido- [1,2-a]pyrazine Antagonist Antagonist->MOR Binds and Blocks G_alpha_active->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) PKA->Downstream Phosphorylates Targets ATP ATP ATP->AC Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for a Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for a specific receptor.

binding_assay_workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes Expressing Receptor Radioligand_Prep Prepare Radiolabeled Ligand Solution Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of Test Compound Radioligand_Prep->Incubate Test_Compound_Prep->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The stereochemistry of substituted octahydro-2H-pyrido[1,2-a]pyrazines is a critical aspect of their design and development as therapeutic agents. The rigid, conformationally defined scaffold allows for the precise positioning of substituents to achieve high-affinity and selective interactions with biological targets such as the mu-opioid receptor. A thorough understanding of stereoselective synthesis, conformational analysis, and the stereochemical determinants of biological activity is essential for advancing this promising class of compounds in drug discovery. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field.

References

Physicochemical Properties of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Octahydro-pyrido[1,2-A]pyrazine is a bicyclic diamine that serves as a crucial scaffold in medicinal chemistry. Its rigid conformational structure and chiral nature make it a valuable building block for the synthesis of various biologically active compounds. Notably, it has been utilized in the development of potent and selective mu (µ)-opioid receptor antagonists, highlighting its significance in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and illustrates its interaction with the mu-opioid receptor signaling pathway.

Core Physicochemical Data

The experimental data for the specific (R)-enantiomer of Octahydro-pyrido[1,2-A]pyrazine is limited in the public domain. The following tables summarize the available data, including identifier information and both predicted and limited experimental physicochemical parameters. It is crucial to note that much of the quantitative data is based on computational predictions or data for the racemic mixture.

Table 1: Compound Identification
IdentifierValue
IUPAC Name (9aR)-Octahydropyrido[1,2-a]pyrazine
Synonyms (R)-Octahydro-1H-Pyrido[1,2-A]Pyrazine, (R)-OCTAHYDRO-PYRIDO[1,2-A]PYRAZIN
CAS Number 179605-64-2
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol [2]
Canonical SMILES C1CCN2CCNCC2C1
Table 2: Physicochemical Properties
PropertyValueSource
Melting Point Data not available
Boiling Point 218.0 ± 8.0 °C at 760 mmHg (for racemate)Predicted
Solubility Expected to be soluble in water and polar organic solvents.[3]General Amine Properties
pKa (Conjugate Acid) 9.80 ± 0.20 (for racemate)Predicted
logP 0.8659 (for hydrochloride salt)Predicted[4]

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa of a basic compound like this compound can be determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the corresponding change in pH.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., hydrochloric acid) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. For a diamine, two equivalence points and thus two pKa values may be observed.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[5][6]

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway

This compound serves as a key structural motif in the design of µ-opioid receptor antagonists.[1] These receptors are G-protein coupled receptors (GPCRs) that play a central role in pain modulation. Antagonists of the µ-opioid receptor block the effects of endogenous and exogenous opioids. The binding of an agonist to the µ-opioid receptor typically initiates a signaling cascade that leads to analgesia. An antagonist, by blocking this binding, prevents this downstream signaling.

The canonical signaling pathway initiated by µ-opioid receptor activation involves the inhibition of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunit, as well as β-arrestin mediated pathways.[7][8][9]

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Leads to Antagonist (R)-Octahydro- pyrido[1,2-A]pyrazine Derivative Antagonist->MOR Blocks Binding

Caption: Mu-opioid receptor signaling pathway and antagonist action.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, particularly in the development of opioid receptor modulators. While comprehensive experimental data on its physicochemical properties are not extensively available, predictions and data from related structures provide valuable insights. The standard experimental protocols outlined in this guide can be employed to obtain precise measurements. Understanding these properties is essential for optimizing its use in the synthesis of novel therapeutic agents and for predicting their pharmacokinetic and pharmacodynamic behavior. Further research to experimentally determine the physicochemical profile of this specific enantiomer is warranted to fully support its application in drug development.

References

Tautomerism in Octahydropyrido[1,2-a]pyrazine Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydropyrido[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, forming the basis of various biologically active compounds. The potential for tautomerism in this heterocyclic system is a critical aspect that can influence its physicochemical properties, receptor binding, and metabolic stability. This technical guide provides a comprehensive overview of the potential tautomeric forms of the octahydropyrido[1,2-a]pyrazine system, the factors influencing the equilibrium, and the experimental and computational methods used for their characterization.

Introduction to Tautomerism in Octahydropyrido[1,2-a]pyrazine Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. In the context of the octahydropyrido[1,2-a]pyrazine scaffold, two primary types of tautomerism can be envisaged: imine-enamine and amide-imidic acid tautomerism, particularly in derivatives containing carbonyl functionalities. Understanding the predominant tautomeric form is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Potential Tautomeric Forms

The octahydropyrido[1,2-a]pyrazine core can exhibit different tautomeric forms depending on its substitution pattern.

Imine-Enamine Tautomerism

In unsubstituted or alkyl-substituted octahydropyrido[1,2-a]pyrazines, the key tautomeric equilibrium to consider is the imine-enamine tautomerism. This involves the migration of a proton from an alpha-carbon to the nitrogen atom of an imine. While the fully saturated octahydropyrido[1,2-a]pyrazine does not have an imine group, its partially unsaturated derivatives or intermediates in its synthesis could exhibit this phenomenon. The equilibrium between an imine and its corresponding enamine is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.

Amide-Imidic Acid Tautomerism

For derivatives of octahydropyrido[1,2-a]pyrazine that incorporate a lactam moiety (a cyclic amide), such as in the case of praziquantel, amide-imidic acid tautomerism becomes relevant.[1][2] This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an imidic acid (or lactim) form. The amide form is generally more stable than the imidic acid form.[3] However, the equilibrium can be influenced by solvent, pH, and intramolecular hydrogen bonding.[3]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Solvent Effects: Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[4] For instance, in keto-enol tautomerism, polar solvents often favor the more polar keto form.[5] A similar effect can be anticipated in imine-enamine and amide-imidic acid equilibria.

  • Temperature: Temperature can shift the equilibrium towards the less stable tautomer. Thermodynamic studies at different temperatures can provide insights into the enthalpy and entropy changes of the tautomerization process.

  • pH: The pH of the solution can significantly impact the tautomeric equilibrium, especially for compounds with acidic or basic functional groups. Protonation or deprotonation can favor one tautomer over the other.[6][7]

  • Substituent Effects: The electronic properties of substituents on the heterocyclic core can influence the relative stability of tautomers. Electron-withdrawing groups may favor one form, while electron-donating groups may favor another.[4]

  • Intramolecular Hydrogen Bonding: The possibility of forming a stable intramolecular hydrogen bond can significantly stabilize a particular tautomer.[3] For example, in some systems, an enol form can be stabilized by a hydrogen bond between the hydroxyl group and a nearby acceptor.[8]

Experimental Characterization of Tautomers

Several spectroscopic and analytical techniques are employed to study tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9] Since tautomers are distinct chemical species, they will, in principle, give rise to different sets of signals in the NMR spectrum.

  • Proton (¹H) NMR: The chemical shifts of protons attached to or near the atoms involved in the tautomerization will be different for each tautomer. For example, the chemical shift of a vinyl proton in an enamine will be significantly different from that of an alkyl proton alpha to an imine.

  • Carbon-¹³C NMR: The chemical shifts of the carbon atoms involved in the tautomeric equilibrium (e.g., C=N vs. C-N, C=O vs. C-OH) will also differ.

  • Nitrogen-¹⁵N NMR: ¹⁵N NMR can be particularly informative as the chemical shift of the nitrogen atom is highly sensitive to its hybridization state and chemical environment (e.g., imine vs. enamine nitrogen).[10]

Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism

  • Sample Preparation: Dissolve a precisely weighed sample of the octahydropyrido[1,2-a]pyrazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Data Analysis: Integrate the signals corresponding to each tautomer. The ratio of the integrals for a given nucleus in the different tautomeric forms provides the equilibrium constant (Keq).

  • Variable Temperature Studies: Record spectra at different temperatures to investigate the thermodynamic parameters of the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in each tautomer.[11]

  • Imine vs. Enamine: An imine will show a characteristic C=N stretching vibration, while an enamine will exhibit C=C and N-H stretching bands.

  • Amide vs. Imidic Acid: An amide shows a strong C=O stretching band (the amide I band) and an N-H bending vibration (the amide II band). The imidic acid form would show an O-H stretching band and a C=N stretching band.

Experimental Protocol: IR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet (for solids) or as a thin film between salt plates (for liquids). For solution studies, use a suitable solvent that is transparent in the IR region of interest.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups of each tautomer. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric ratio.

UV-Vis Spectroscopy

The electronic absorption spectra of tautomers can differ due to variations in their conjugated systems. Changes in the absorption maximum (λmax) and molar absorptivity (ε) with solvent polarity or pH can indicate a shift in the tautomeric equilibrium.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying tautomeric equilibria.[5] These methods can be used to:

  • Calculate the relative energies of the different tautomers in the gas phase and in solution (using solvent models).

  • Predict the geometries of the tautomers.

  • Calculate spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental data.

  • Investigate the transition states and energy barriers for the interconversion between tautomers.

Computational Protocol: DFT Calculations of Tautomeric Equilibrium

  • Structure Building: Build the 3D structures of the possible tautomers of the octahydropyrido[1,2-a]pyrazine derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Effects: Include the effects of a solvent using a continuum solvation model (e.g., PCM, SMD).

  • Energy Analysis: Calculate the relative Gibbs free energies of the tautomers to predict the equilibrium constant (Keq = exp(-ΔG/RT)).

Quantitative Data Summary

The following tables present hypothetical quantitative data for the tautomeric equilibrium of a model octahydropyrido[1,2-a]pyrazine derivative to illustrate the type of data that can be obtained from experimental and computational studies.

Table 1: Hypothetical Tautomeric Equilibrium Constants (Keq) in Different Solvents

SolventDielectric Constant (ε)Keq ([Enamine]/[Imine])ΔG (kcal/mol)
Cyclohexane2.020.250.82
Chloroform4.810.500.41
Acetone20.71.20-0.11
Methanol32.72.50-0.54
Water80.15.00-0.96

Table 2: Hypothetical Spectroscopic Data for Imine and Enamine Tautomers

Tautomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Imine 3.2 (α-CH₂)165 (C=N)1640 (C=N stretch)
1.5-1.9 (ring CH₂)55 (α-C)
Enamine 5.5 (=CH)140 (C=C)3350 (N-H stretch)
4.5 (N-H)105 (=C)1620 (C=C stretch)

Visualizations

Signaling Pathways and Logical Relationships

Tautomerism_Equilibrium cluster_factors Influencing Factors cluster_tautomers Tautomeric Forms Solvent Polarity Solvent Polarity Imine Imine Solvent Polarity->Imine Enamine Enamine Solvent Polarity->Enamine Temperature Temperature Temperature->Imine Temperature->Enamine pH pH pH->Imine pH->Enamine Substituents Substituents Substituents->Imine Substituents->Enamine Imine->Enamine Keq

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of Octahydropyrido[1,2-a]pyrazine Derivative Start->Synthesis Purification Purification and Characterization Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis Computational_Modeling Computational Modeling Purification->Computational_Modeling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR UV_Vis UV-Vis Spectroscopy Spectroscopic_Analysis->UV_Vis Data_Analysis Data Analysis and Equilibrium Determination NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis DFT_Calculations DFT Calculations (Energy, Geometry, Spectra) Computational_Modeling->DFT_Calculations DFT_Calculations->Data_Analysis End End Data_Analysis->End

Conclusion

The tautomeric behavior of octahydropyrido[1,2-a]pyrazine systems is a multifaceted phenomenon that requires a combination of experimental and computational approaches for a thorough understanding. This guide has outlined the potential tautomeric forms, the key factors that govern their equilibrium, and the methodologies to study them. A detailed characterization of the tautomerism in this important heterocyclic scaffold is essential for the rational design and development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-A]pyrazine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-Octahydro-pyrido[1,2-A]pyrazine scaffold is a conformationally constrained bicyclic diamine that has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. This document provides detailed application notes and experimental protocols for the use of this scaffold in drug design, with a primary focus on its successful application in the development of µ-opioid receptor antagonists and its potential as a scaffold for neurokinin-1 (NK1) receptor antagonists.

Application 1: µ-Opioid Receptor Antagonists

The most prominent application of the this compound scaffold has been in the design of potent and selective µ-opioid receptor antagonists.[1][2][3][4][5] These compounds have potential applications in the treatment of opioid-induced side effects, such as constipation and respiratory depression, as well as in the management of addiction.

Rationale for Scaffold Use

The rigid structure of the octahydropyrido[1,2-a]pyrazine core serves as an excellent platform to mimic the binding of endogenous and exogenous opioid ligands to the µ-opioid receptor. By strategically placing pharmacophoric elements on this scaffold, researchers have developed antagonists with high affinity and selectivity.

Key Compounds and Biological Activity

A notable example is compound 36 , which has demonstrated high affinity for the µ-opioioid receptor and potent antagonist activity in in vitro functional assays.[1][4] The table below summarizes the binding affinities and functional activities of compound 36 and a reference compound.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (µ/δ)Selectivity (µ/κ)
Compound 36 µ-opioid0.471.8HighHigh
Reference Cmpd 4 µ-opioid0.620.54ModerateModerate

Data compiled from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49(25), 7290-306.[1]

Application 2: Neurokinin-1 (NK1) Receptor Antagonists

The octahydropyrido[1,2-a]pyrazine scaffold has also been explored for the development of neurokinin-1 (NK1) receptor antagonists.[6] NK1 receptor antagonists are of interest for the treatment of a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.

Rationale for Scaffold Use

Similar to its application in opioid receptor modulation, the rigid nature of the octahydropyrido[1,2-a]pyrazine scaffold allows for the optimal presentation of pharmacophores required for interaction with the NK1 receptor.

Experimental Protocols

Synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Core

A general synthetic route to the core structure is outlined below. This protocol is based on established methodologies for related heterocyclic systems.

Step 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide

  • In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (B33004) (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular Cyclization to form Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford the final product.

cluster_synthesis Synthesis of Octahydropyrido[1,2-a]pyrazin-1-one A 2-(Aminomethyl)piperidine C N-(Piperidin-2-ylmethyl)-2-bromoacetamide A->C Acylation B Bromoacetyl bromide B->C D Octahydro-1H-pyrido[1,2-a]pyrazin-1-one C->D Intramolecular Cyclization

Caption: Synthetic workflow for the octahydropyrido[1,2-a]pyrazin-1-one core.

Biological Evaluation: Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

  • Membrane preparations from cells expressing the desired opioid receptor subtype (µ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for µ-receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Unlabeled competitor (test compound and a known high-affinity ligand for non-specific binding, e.g., naloxone).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation to designated wells.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled naloxone, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_assay Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate at Room Temperature B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Workflow for a radioligand binding assay.

Functional Evaluation: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying G-protein activation.[7][8][9][10][11]

Materials:

  • Membrane preparations from cells expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP.

  • Test compound (agonist or antagonist).

  • Known agonist.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubation: Pre-incubate the membrane preparation with GDP on ice.

  • Plate Setup:

    • Basal Binding: Add assay buffer, [³⁵S]GTPγS, and the membrane/GDP mixture.

    • Agonist-stimulated Binding: Add a known agonist, [³⁵S]GTPγS, and the membrane/GDP mixture.

    • Antagonist Assay: Add the test compound (antagonist), a fixed concentration of the known agonist, [³⁵S]GTPγS, and the membrane/GDP mixture.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis: For agonists, determine the EC50 and Emax values. For antagonists, determine the IC50 value and calculate the Kb using the appropriate pharmacological model.

cluster_gtp [35S]GTPγS Binding Assay Workflow A GPCR Activation by Agonist B G-protein (GDP) binds to activated GPCR A->B F No G-protein activation C GDP is exchanged for [35S]GTPγS B->C D Gα-[35S]GTPγS dissociates C->D E Antagonist blocks agonist binding E->A Inhibition E->F

Caption: Signaling pathway of GPCR activation and antagonist inhibition.

Conclusion

The this compound scaffold is a versatile and valuable tool in drug design, particularly for targeting G-protein coupled receptors. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds based on this promising scaffold. Further exploration of this scaffold may lead to the discovery of new chemical entities with diverse pharmacological activities.

References

Application Notes and Protocols for the Synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the asymmetric synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine, a valuable chiral scaffold in medicinal chemistry. This bicyclic diamine is a key structural motif in the development of various therapeutic agents, notably as potent and selective μ-opioid receptor antagonists.[1][2]

Synthetic Strategy Overview

The enantioselective synthesis of this compound is achieved through a three-step process, commencing with the commercially available and enantiopure starting material, (R)-2-(aminomethyl)piperidine. The synthesis involves the formation of a lactam intermediate, which is subsequently reduced to the target saturated bicyclic diamine.

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Lactam Reduction A (R)-2-(Aminomethyl)piperidine C (R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamide A->C DCM, 0 °C to rt B Bromoacetyl bromide, Triethylamine (B128534) B->C D (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one C->D Sodium Hydride, THF, Reflux F This compound D->F THF, Reflux E Lithium Aluminum Hydride (LAH) E->F

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis. Please note that yields are indicative and can vary based on experimental conditions and scale.

Table 1: Reagents and Reaction Conditions

StepStarting MaterialReagentsSolventTemperatureTime (h)
1. Acylation(R)-2-(Aminomethyl)piperidineBromoacetyl bromide, TriethylamineDichloromethane (B109758) (DCM)0 °C to rt2-4
2. Cyclization(R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamideSodium Hydride (NaH)Tetrahydrofuran (THF)Reflux4-6
3. Reduction(R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-oneLithium Aluminum Hydride (LAH)Tetrahydrofuran (THF)Reflux12-18

Table 2: Product Characterization and Yields

StepProductMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)
1(R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamideC₈H₁₅BrN₂O235.1285-95
2(R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-oneC₈H₁₄N₂O154.2160-70
3This compoundC₈H₁₆N₂140.2375-85

Table 3: Spectroscopic Data for Analogs and Expected Data for this compound

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (Analog)Expected complex multiplets in the regions of 1.2-3.8 ppm.Expected peaks for aliphatic carbons and a carbonyl carbon (~170 ppm).155.1 [M+H]⁺
This compound (Expected)Expected complex multiplets in the regions of 1.1-3.2 ppm.Expected peaks for aliphatic carbons in the range of 20-60 ppm.141.1 [M+H]⁺

Experimental Protocols

Step 1: Synthesis of (R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Haloacetamide Intermediate)

This protocol is based on established methods for the acylation of primary amines.[1]

Materials:

  • (R)-2-(Aminomethyl)piperidine

  • Bromoacetyl bromide

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-N-(piperidin-2-ylmethyl)-2-bromoacetamide. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (Lactam Intermediate)

This intramolecular cyclization is a key step in forming the bicyclic ring system.[1]

Materials:

  • (R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of (R)-N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the dropwise addition of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.

Step 3: Synthesis of this compound (Final Product)

The reduction of the lactam to the corresponding diamine is achieved using a powerful reducing agent.

Materials:

  • (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Work-up (Fieser method): Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate is formed.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.

Signaling Pathway and Biological Context

Derivatives of the octahydro-pyrido[1,2-a]pyrazine scaffold are potent antagonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein G-Protein (Gi/Go) MOR->G_Protein Activates Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds & Activates Pyrido_Pyrazine This compound Derivative (Antagonist) Pyrido_Pyrazine->MOR Competitively Binds & Blocks Agonist Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia, etc. cAMP->Analgesia

Caption: Mechanism of μ-opioid receptor antagonism.

By competitively binding to the MOR, these compounds block the downstream signaling cascade typically initiated by opioid agonists. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of ion channels, ultimately blocking the analgesic and euphoric effects of opioids.[1] This mechanism of action makes them promising candidates for the treatment of opioid addiction and overdose.[1]

References

Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-a]pyrazine as µ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the (R)-Octahydro-pyrido[1,2-a]pyrazine scaffold in the development of potent and selective µ-opioid receptor (MOR) antagonists. This document outlines the key pharmacological data, detailed experimental protocols for in vitro characterization, and visualizations of the relevant biological pathways and experimental workflows.

The this compound core has been identified as a privileged scaffold in medicinal chemistry for targeting the µ-opioid receptor. Derivatives of this template have been shown to exhibit high binding affinity and potent antagonist activity, making them promising candidates for the development of therapeutics for conditions such as opioid-induced constipation, respiratory depression, and substance use disorders.

Data Presentation

The following tables summarize the in vitro pharmacological data for a series of µ-opioid receptor antagonists based on the this compound scaffold. The data is extracted from studies by Le Bourdonnec et al., who identified compound 36 as a lead candidate with high affinity for the µ-opioid receptor and potent antagonist activity.[1][2]

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound Derivatives [1][2][3]

Compoundµ (Kᵢ, nM)δ (Kᵢ, nM)κ (Kᵢ, nM)µ/δ Selectivityµ/κ Selectivity
4 0.62210110339177
36 0.471302927762

Lower Kᵢ values indicate higher binding affinity.

Table 2: In Vitro Functional Antagonist Activity (IC₅₀, nM) of this compound Derivatives [1][2][3]

Compoundµ Antagonist Activity (IC₅₀, nM) in [³⁵S]GTPγS Assay
4 0.54
36 1.8

IC₅₀ represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated response.

Signaling Pathways and Experimental Logic

The development and characterization of these antagonists involve understanding their interaction with the µ-opioid receptor and the subsequent signaling cascade, as well as the workflow for their in vitro evaluation.

cluster_0 µ-Opioid Receptor Signaling Cascade MOR µ-Opioid Receptor G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Agonist Opioid Agonist Agonist->MOR Activates Antagonist (R)-Octahydro-pyrido [1,2-a]pyrazine Derivative Antagonist->MOR Blocks

Caption: µ-Opioid receptor signaling and antagonist inhibition.

cluster_1 Drug Discovery and Development Workflow A Scaffold Identification (this compound) B Chemical Synthesis of Derivatives A->B C In Vitro Screening: Radioligand Binding Assay B->C D Functional Characterization: GTPγS & cAMP Assays C->D E Lead Optimization (e.g., Compound 36) D->E

Caption: Workflow for antagonist development.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound derivatives as µ-opioid receptor antagonists.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compounds for the µ, δ, and κ opioid receptors.

1. Materials:

  • Cell Membranes: CHO (Chinese Hamster Ovary) cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • µ-receptor: [³H]DAMGO

    • δ-receptor: [³H]Naltrindole

    • κ-receptor: [³H]U-69,593

  • Non-specific Binding Control: Naloxone (B1662785) (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Instrumentation: Scintillation counter, cell harvester with GF/B filters.

2. Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 10⁻¹¹ to 10⁻⁵ M) in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of the appropriate radioligand (final concentration ~0.5-1.0 nM)

    • 50 µL of test compound dilution or naloxone for non-specific binding, or buffer for total binding.

    • 50 µL of cell membrane preparation (10-20 µg of protein).

  • Incubate the plates at 25°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl, pH 7.4.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the ability of the test compounds to antagonize agonist-stimulated G-protein activation.

1. Materials:

  • Cell Membranes: CHO cells expressing the human µ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS

  • Agonist: DAMGO

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, and 5 mM MgCl₂.

  • GDP: 10 µM final concentration.

  • Instrumentation: Scintillation counter, cell harvester with GF/B filters.

2. Procedure:

  • Prepare serial dilutions of the antagonist test compounds.

  • In a 96-well plate, add the following:

    • Cell membrane preparation (10-20 µg of protein).

    • Test compound dilutions.

    • DAMGO at a concentration that gives 80% of its maximal effect (EC₈₀).

    • GDP.

  • Pre-incubate the plate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and quantify radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: cAMP Functional Assay

This assay measures the ability of antagonists to reverse the agonist-induced inhibition of cAMP production.

1. Materials:

  • Cells: CHO cells stably expressing the human µ-opioid receptor.

  • Agonist: DAMGO

  • Stimulant: Forskolin (B1673556)

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine)

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen-based kits)

  • Cell Culture Medium: F-12 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.

2. Procedure:

  • Seed the cells in a 96-well plate and grow to near confluency.

  • On the day of the assay, replace the growth medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.

  • Add serial dilutions of the antagonist test compounds and pre-incubate for 15-20 minutes.

  • Add the agonist (DAMGO) at its EC₈₀ concentration.

  • Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production and incubate for 15 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.

  • Determine the IC₅₀ value, which represents the concentration of the antagonist that restores cAMP levels to 50% of the maximal level in the presence of the agonist.

Conclusion

The this compound scaffold serves as a valuable template for the design of potent and selective µ-opioid receptor antagonists. The provided data and protocols offer a framework for the systematic evaluation of novel compounds based on this scaffold, facilitating the discovery of new therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols for Opioid Receptor Antagonist Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioligand binding assays are a cornerstone technique in pharmacology and drug discovery for characterizing the interactions between ligands and their receptors. This application note provides a detailed protocol for conducting radioligand binding assays to determine the affinity of opioid receptor antagonists. Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for opioid analgesics and their antagonists.[1][2] Understanding the binding affinity of novel antagonists is crucial for the development of new therapeutics for opioid overdose and addiction.[3] The protocols described herein detail both saturation and competition binding assays, which allow for the determination of key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled antagonist compounds.[2][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of opioid receptors and the experimental workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Agonist Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Antagonist Opioid Antagonist Antagonist->Opioid_Receptor Blocks Binding ATP ATP ATP->Adenylyl_Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Cellular Response

Caption: Opioid receptor signaling pathway.

Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Receptor Membrane Preparation Start->Membrane_Prep Assay_Setup 2. Assay Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation 3. Incubation with Radioligand & Competitor Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing 5. Washing of Filters Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Data_Analysis 7. Data Analysis (IC50, Ki calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Experimental Protocols

This section provides detailed methodologies for performing saturation and competition radioligand binding assays to characterize opioid receptor antagonists.

I. Materials and Reagents
  • Receptor Source: Commercially available cell membranes expressing the human opioid receptor of interest (e.g., mu, delta, or kappa) or in-house prepared membranes from tissues or cell lines.[5][6]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) opioid receptor antagonist with high specific activity and affinity (e.g., [³H]-Naloxone, [³H]-Diprenorphine).[7][8] The choice of radioligand is critical and should ideally have high specific activity (>20 Ci/mmol for tritiated ligands) and low non-specific binding.[2]

  • Unlabeled Ligands:

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity opioid antagonist like Naloxone.[4]

    • Test Compounds: The unlabeled opioid receptor antagonists to be evaluated.

  • Buffers and Solutions:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4. Some protocols may include ions like MgCl₂.[9]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

    • Polyethyleneimine (PEI) Solution: 0.3-0.5% (w/v) in deionized water for pre-soaking filters to reduce non-specific binding.[4]

  • Equipment:

    • 96-well microtiter plates.

    • Glass fiber filters (e.g., Whatman GF/B or GF/C).[7]

    • Cell harvester/Filtration apparatus.[9]

    • Liquid scintillation counter.

    • Scintillation vials and scintillation cocktail.

    • Incubator or water bath.

II. Protocol 1: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.[4]

  • Prepare Radioligand Dilutions: Create a series of dilutions of the radioligand in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.[4]

  • Set up Assay Plates: In a 96-well plate, set up triplicate wells for each radioligand concentration for both total and non-specific binding.[4]

    • Total Binding Wells: Add a known amount of cell membrane preparation and the corresponding radioligand dilution.[4][7]

    • Non-specific Binding (NSB) Wells: Add the cell membrane preparation, the radioligand dilution, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[4][7]

  • Incubation: Incubate the plates at room temperature or 30°C for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[4][9]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]

  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[1][10]

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.[4]

    • Plot the specific binding versus the free radioligand concentration.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[4]

III. Protocol 2: Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (antagonist) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4]

  • Prepare Reagents:

    • Prepare a fixed concentration of the radioligand, typically at or near its Kd value.[4]

    • Prepare a series of dilutions of the unlabeled test compound.

  • Set up Assay Plates: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound. The final assay volume is typically 200-250 µL.[7][9][10]

    • Total Binding: Add cell membranes, binding buffer, and the radioligand.[7]

    • Non-specific Binding (NSB): Add cell membranes, a high concentration of a standard unlabeled competitor (e.g., 10 µM Naloxone), and the radioligand.[4][7]

    • Competition: Add cell membranes, varying concentrations of the test compound, and the radioligand.[4][7]

  • Incubation: Incubate the plates at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[4][9]

  • Filtration and Washing: Follow the same procedure as for the saturation binding assay to separate bound and free radioligand and wash the filters.[4]

  • Counting: Measure the radioactivity in each well using a liquid scintillation counter.[4]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[10]

Data Presentation

The quantitative data derived from radioligand binding assays should be summarized in a clear and structured format for easy comparison.

Table 1: Radioligand Binding Parameters (Saturation Assay)
RadioligandReceptor SubtypeKd (nM)Bmax (fmol/mg protein)Source
[³H]-NaloxoneMu (μ)11.3 - 18.72725[11]
[³H]-CyprodimeMu (μ)3.8 ± 0.1887.1 ± 4.83[12]
[³H]-DAMGOMu (μ)~1.6 (EC50)N/A[1]
[³H]-Deltorphin IIDelta (δ)12.2 ± 3.83723 ± 748[13]

Note: EC50 from a GTPγS binding assay is provided for [³H]-DAMGO as an indicator of potency.

Table 2: Binding Affinities (Ki) of Opioid Receptor Antagonists (Competition Assay)
AntagonistReceptor SubtypeKi (nM)Radioligand UsedSource
NaloxoneMu (μ)~3.9[³H]-Naloxone[11]
NaloxoneKappa (κ)~16[³H]-Naloxone[11]
NaloxoneDelta (δ)~95[³H]-Naloxone[11]
NaltrexoneMu (μ)5.37[³H]-Naloxone[11]
nor-BNIKappa (κ)9.97[³H]-Naloxone[11]
NTIDelta (δ)31.1[³H]-Naloxone[11]
10-MethoxyibogaineMu (μ)2 - 4 µM[³H]-Naloxone[7]
IbogaineMu (μ)11.04 ± 0.66 µM[³H]-Naloxone[7]

Troubleshooting

  • High Non-specific Binding: This can obscure the specific binding signal. To mitigate this, one can optimize the radioligand concentration (use at or below its Kd), increase the number and volume of washes, pre-treat filters with PEI, and include BSA in the binding buffer.[4]

  • Low Specific Binding Signal: This may result from inactive receptor preparations or degraded radioligand. It is important to verify the activity of the membrane preparation and the integrity of the radioligand.[4]

References

Functional Assays for G-protein Coupled Mu-Opioid Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key functional assays used to characterize the activity of G-protein coupled mu-opioid receptors (MORs). Detailed protocols for these assays are included to facilitate their implementation in a laboratory setting. The accompanying data tables and diagrams are designed to offer clear, comparative insights and visual understanding of the underlying biological processes and experimental workflows.

Introduction to Mu-Opioid Receptor Signaling

The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that plays a central role in pain perception, reward, and dependence.[1][2][3] Upon activation by an agonist, such as morphine or the endogenous peptide DAMGO, the receptor undergoes a conformational change that triggers intracellular signaling cascades. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][4]

In addition to G-protein mediated signaling, agonist binding can also promote the recruitment of β-arrestin proteins to the receptor.[1][6] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling pathways.[6][7] The differential activation of G-protein versus β-arrestin pathways by different ligands is known as "biased agonism" and is an area of intense research for the development of safer opioid analgesics with reduced side effects.[1][6][8]

Key Functional Assays

Several in vitro functional assays are routinely used to characterize the pharmacological properties of MOR ligands. These assays can be broadly categorized based on the signaling event they measure:

  • G-protein Activation Assays: These assays directly or indirectly measure the activation of G-proteins upon receptor stimulation.

  • Second Messenger Assays: These assays quantify the changes in intracellular second messenger levels, such as cAMP.

  • β-Arrestin Recruitment Assays: These assays measure the interaction between the activated receptor and β-arrestin proteins.

  • Receptor Internalization Assays: These assays monitor the agonist-induced trafficking of the receptor from the cell surface into the cell.

The choice of assay depends on the specific research question, the desired throughput, and the available instrumentation.

Quantitative Data Summary

The following tables summarize quantitative data for standard mu-opioid receptor ligands in key functional assays. These values are indicative and can vary depending on the specific cell line, receptor expression level, and assay conditions.

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

LigandParameterValueSystemReference
SR-17018EC₅₀97 nMMOP Receptor[9]
SR-17018EfficacyPartial AgonistMouse Brainstem Membranes[9]
DAMGOEfficacyFull AgonistMouse Brainstem Membranes[9]
MorphineEfficacyPartial AgonistcAMP Assay[9]

Table 2: β-Arrestin Recruitment

LigandParameterValueSystemReference
DAMGOEfficacyFull AgonistHEK293 cells[10]
FentanylEfficacyFull AgonistHEK293 cells[10]
OliceridineEfficacyPartial AgonistHEK293 cells[10]
PZM21EfficacyNegligibleHEK293 cells[10]
MorphineBias Factor (vs. DAMGO)1.8 (G-protein biased)CHO cells[11]

Signaling Pathways and Experimental Workflows

MOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Morphine, DAMGO) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binding G_protein Gi/o Protein (αβγ) MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion GRK->MOR Internalization Receptor Internalization beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling beta_Arrestin->Signaling ATP ATP ATP->AC PKA PKA cAMP->PKA Activation

Caption: Mu-opioid receptor signaling pathways.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes Expressing MOR add_components Add Membranes, GDP, and Agonist to Plate prep_membranes->add_components prep_reagents Prepare Reagents (Buffer, GDP, Agonist, [³⁵S]GTPγS) prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate terminate Terminate Reaction (Filtration) incubate->terminate wash Wash Filters terminate->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (EC₅₀, Emax) scintillation->analyze

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Beta_Arrestin_Assay cluster_principle Assay Principle (Enzyme Complementation) MOR_PK MOR tagged with ProLink (PK) Recruitment Recruitment MOR_PK->Recruitment beta_Arrestin_EA β-Arrestin tagged with Enzyme Acceptor (EA) beta_Arrestin_EA->Recruitment Agonist Agonist Agonist->MOR_PK Activation Complementation Enzyme Complementation (Functional β-gal) Recruitment->Complementation Signal Chemiluminescent Signal Complementation->Signal Hydrolysis Substrate Substrate Substrate->Complementation

Caption: Principle of a β-arrestin recruitment assay.

Experimental Protocols

cAMP/Adenylyl Cyclase Functional Assay

This assay measures the inhibition of adenylyl cyclase activity upon MOR activation, leading to a decrease in intracellular cAMP levels.

Materials:

  • Cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (agonists and antagonists).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well or 96-well assay plates.

Protocol:

  • Cell Seeding: Seed cells into the appropriate assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Include a positive control (e.g., DAMGO) and a vehicle control.

  • Cell Treatment:

    • For agonist testing: Remove the culture medium and add the diluted compounds to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • For antagonist testing: Pre-incubate the cells with the test compounds before adding a known concentration of an agonist (e.g., EC₈₀ of DAMGO).

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves the addition of detection reagents and incubation for a specified period.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a plate reader capable of detecting fluorescence or luminescence).

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation, providing a direct measure of G-protein activation.[9]

Materials:

  • Cell membranes prepared from cells expressing the mu-opioid receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • GDP.

  • Test compounds (agonists).

  • [³⁵S]GTPγS (radiolabeled).

  • Unlabeled GTPγS (for non-specific binding determination).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation: Prepare crude cell membranes from receptor-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Diluted test compounds or vehicle.

    • GDP (final concentration typically 10-30 µM).

    • Cell membranes (typically 5-20 µg of protein per well).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction (final concentration typically 0.05-0.1 nM). For non-specific binding wells, also add unlabeled GTPγS (final concentration 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR. Several technologies are available, with enzyme fragment complementation (EFC) being a common method.[7][12]

Materials:

  • Cells engineered to co-express the MOR tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium.

  • Assay buffer.

  • Test compounds (agonists).

  • Substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the engineered cells into white, opaque assay plates and incubate overnight.

  • Compound Addition: Remove the culture medium and add serial dilutions of the test compounds prepared in assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: Add the detection reagents, including the chemiluminescent substrate, to each well according to the manufacturer's protocol.

  • Signal Development: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Data Acquisition: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to generate concentration-response curves and determine EC₅₀ and Emax values.

Receptor Internalization Assay

This assay monitors the agonist-induced endocytosis of MOR from the cell surface. This can be achieved using various methods, including antibody-based assays with flow cytometry or imaging, or FRET-based techniques.[13][14][15]

Materials:

  • Cells expressing a tagged MOR (e.g., FLAG or SNAP-tag).

  • Cell culture medium.

  • Fluorescently labeled antibody against the tag or a fluorescent substrate for the tag.

  • Test compounds (agonists).

  • Fixation and permeabilization buffers (for imaging-based methods).

  • Flow cytometer or high-content imaging system.

Protocol (Antibody-based, Flow Cytometry):

  • Cell Seeding: Seed cells expressing the tagged MOR into appropriate culture plates.

  • Agonist Stimulation: Treat the cells with the test compound at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C to induce receptor internalization.

  • Labeling:

    • Place the cells on ice to stop internalization.

    • Incubate the cells with a fluorescently labeled antibody that recognizes the extracellular tag of the receptor. This will label the receptors remaining on the cell surface.

  • Washing: Wash the cells with cold PBS to remove unbound antibody.

  • Cell Detachment: Detach the cells from the plate (e.g., using a non-enzymatic cell dissociation solution).

  • Flow Cytometry: Analyze the fluorescence intensity of the individual cells using a flow cytometer. A decrease in fluorescence intensity compared to untreated cells indicates receptor internalization.

  • Data Analysis: Quantify the mean fluorescence intensity for each condition. Plot the percentage of internalization against the logarithm of the agonist concentration to determine EC₅₀ values.

References

Application Notes and Protocols for High-Throughput Screening of Octahydropyrido[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential for interaction with a variety of biological targets. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high affinity and selectivity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of octahydropyrido[1,2-a]pyrazine libraries, covering library synthesis, screening assays for key target classes, and data analysis workflows.

Biological Targets and Rationale

The octahydropyrido[1,2-a]pyrazine scaffold has been most notably investigated as a modulator of G-protein coupled receptors (GPCRs), particularly opioid and dopamine (B1211576) receptors. The conformational rigidity of the core structure is well-suited for mimicking the presentation of pharmacophoric elements necessary for binding to these receptors.

  • Mu-Opioid Receptor (MOR): Derivatives of this scaffold have been identified as potent and selective MOR antagonists, with potential applications in the treatment of opioid use disorder and other related conditions.[1]

  • Dopamine Receptors (DR): Patent literature suggests that substituted octahydropyrido[1,2-a]pyrazine derivatives can act as ligands for dopamine receptor subtypes, indicating their potential utility in treating neurological and psychiatric disorders.

  • Other Potential Targets: The broader imidazo[1,2-a]pyrazine (B1224502) scaffold has been associated with kinase inhibition and neurokinin (NK1) receptor antagonism, suggesting that libraries based on the octahydropyrido[1,2-a]pyrazine core could yield hits against a wider range of targets.[2][3]

Diversity-Oriented Synthesis of an Octahydropyrido[1,2-a]pyrazine Library

A diversity-oriented synthesis (DOS) approach is ideal for generating a library of octahydropyrido[1,2-a]pyrazines with a wide range of chemical and structural diversity for HTS.[4] The following protocol outlines a potential synthetic strategy based on the Ugi four-component reaction (Ugi-4CR) followed by a Pictet-Spengler reaction, which are well-established methods for the combinatorial synthesis of heterocyclic libraries.[5][6][7][8][9][10]

Protocol: Combinatorial Library Synthesis

Objective: To synthesize a diverse library of octahydropyrido[1,2-a]pyrazine derivatives.

Materials:

  • A diverse set of commercially available aldehydes (R1-CHO)

  • A diverse set of commercially available isocyanides (R2-NC)

  • 2-(Piperidin-2-yl)ethan-1-amine

  • A diverse set of commercially available carboxylic acids (R3-COOH)

  • Methanol (B129727) (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Automated liquid handler

  • 96-well reaction blocks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.5 M stock solutions of each aldehyde, isocyanide, and carboxylic acid in methanol.

    • Prepare a 0.5 M stock solution of 2-(piperidin-2-yl)ethan-1-amine in methanol.

  • Ugi Four-Component Reaction (Automated):

    • Using an automated liquid handler, dispense 100 µL (0.05 mmol) of the 2-(piperidin-2-yl)ethan-1-amine stock solution into each well of a 96-well reaction block.

    • To each well, add 100 µL (0.05 mmol) of a unique aldehyde stock solution.

    • To each well, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.

    • To each well, add 100 µL (0.05 mmol) of a unique isocyanide stock solution.

    • Seal the reaction block and shake at room temperature for 48 hours.

  • Solvent Evaporation:

    • After 48 hours, unseal the reaction block and evaporate the methanol under a stream of nitrogen or using a centrifugal evaporator.

  • Pictet-Spengler Cyclization:

    • To each well containing the dried Ugi product, add 500 µL of a 10% TFA solution in DCM.

    • Seal the reaction block and shake at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and dry over sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude products via high-throughput parallel purification (e.g., automated flash chromatography or preparative HPLC).

  • Library Plating:

    • Characterize a representative subset of the library members by LC-MS and ¹H NMR to confirm structure and purity.

    • Prepare stock solutions of the purified compounds in DMSO (typically 10 mM) in 96- or 384-well plates for HTS.

High-Throughput Screening Protocols

The following are example HTS protocols for identifying modulators of mu-opioid and dopamine D2 receptors, two key GPCR targets for the octahydropyrido[1,2-a]pyrazine scaffold.

Mu-Opioid Receptor Antagonist Screening: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.

Materials:

  • CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR)

  • [³⁵S]GTPγS (radioligand)

  • DAMGO (a selective mu-opioid agonist)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 384-well white, opaque microplates

Protocol:

  • Membrane Preparation: Prepare cell membranes from hMOR-expressing cells according to standard protocols.

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound from the DMSO stock plates to the 384-well assay plates. Include wells for positive control (DAMGO alone) and negative control (buffer/DMSO).

  • Reagent Addition:

    • Add 5 µL of assay buffer containing hMOR cell membranes and SPA beads to each well.

    • Add 5 µL of assay buffer containing DAMGO (at a final concentration equal to its EC₈₀) to all wells except the negative control wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of assay buffer containing [³⁵S]GTPγS and GDP.

  • Incubation: Incubate the plates for 60 minutes at 30°C.

  • Detection: Centrifuge the plates to allow the SPA beads to settle. Measure the radioactivity in each well using a microplate scintillation counter.

Dopamine D2 Receptor Modulator Screening: Calcium Mobilization Assay

This cell-based assay measures changes in intracellular calcium concentration upon receptor activation, typically in a cell line co-expressing a promiscuous G-protein to couple the receptor to the phospholipase C pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor (D2R) and a Gα subunit (e.g., Gα16).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Dopamine or a known D2R agonist

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 384-well black, clear-bottom microplates

Protocol:

  • Cell Plating: Seed the D2R-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.

  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Add the fluorescent calcium dye solution to each well and incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer library compounds to the cell plates using an automated liquid handler.

  • Signal Detection (FLIPR or equivalent):

    • Place the cell plate into a fluorescence imaging plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the D2R agonist to stimulate the cells and immediately begin measuring the fluorescence intensity over time.

    • For antagonist screening, pre-incubate the cells with the library compounds before adding the agonist.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes representative in vitro binding affinities and functional antagonist activities of a key octahydropyrido[1,2-a]pyrazine derivative (Compound 36) and a reference compound at human opioid receptors.[1]

CompoundScaffoldµ-Opioid Receptor Binding Affinity (Ki, nM)µ-Opioid Receptor Antagonist Activity (IC50, nM)δ-Opioid Receptor Binding Affinity (Ki, nM)κ-Opioid Receptor Binding Affinity (Ki, nM)
36 Octahydropyrido[1,2-a]pyrazine0.471.813029
4 Octahydroquinolizine0.620.54210110
HTS Data Analysis Workflow

A robust data analysis workflow is crucial for identifying meaningful hits from large datasets.[11]

  • Primary Data Normalization: Raw data from the plate reader is normalized to in-plate controls. For an antagonist screen, the data is typically normalized to the signal from the positive control (agonist alone) and the negative control (buffer/DMSO).

  • Quality Control: The Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Hit Identification: A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically 3 standard deviations from the mean of the negative controls.

  • Dose-Response Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).

  • Hit Triaging and Validation: Confirmed hits undergo a series of secondary and orthogonal assays to eliminate false positives and prioritize the most promising compounds for further investigation. This may include selectivity profiling against related targets and biophysical binding assays.

Visualizations

Diversity-Oriented Synthesis Workflow

G cluster_inputs Building Blocks cluster_synthesis Combinatorial Synthesis cluster_downstream Library Processing Aldehydes Aldehydes (R1-CHO) Ugi Ugi 4-Component Reaction (Automated Liquid Handling) Aldehydes->Ugi Isocyanides Isocyanides (R2-NC) Isocyanides->Ugi Amine 2-(Piperidin-2-yl)ethan-1-amine Amine->Ugi Carboxylic_Acids Carboxylic Acids (R3-COOH) Carboxylic_Acids->Ugi Ugi_Product Linear Ugi Adducts Ugi->Ugi_Product Pictet_Spengler Pictet-Spengler Cyclization (TFA in DCM) Ugi_Product->Pictet_Spengler Crude_Library Crude Library Pictet_Spengler->Crude_Library Purification High-Throughput Purification Crude_Library->Purification QC QC (LC-MS, NMR) Purification->QC Plating Library Plating (DMSO Stocks) QC->Plating

Caption: Workflow for the diversity-oriented synthesis of an octahydropyrido[1,2-a]pyrazine library.

HTS and Hit Validation Workflow

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation Primary_HTS Primary HTS (Single Concentration) Data_Analysis Data Analysis (Normalization, QC) Primary_HTS->Data_Analysis Hit_Identification Hit Identification (>3 SD Threshold) Data_Analysis->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (vs. Related Targets) Orthogonal_Assay->Selectivity Validated_Hits Validated Hits Selectivity->Validated_Hits D2R_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

References

Application Notes and Protocols for the Synthesis of Substituted Octahydropyrido[1,2-a]pyrazines for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrido[1,2-a]pyrazine scaffold is a rigid bicyclic diamine structure that has emerged as a privileged core in medicinal chemistry. Its conformational rigidity and stereochemical complexity make it an attractive template for the design of potent and selective ligands for a variety of biological targets. Notably, this scaffold has been extensively explored in the development of mu (µ)-opioid receptor antagonists, offering potential therapeutic applications in pain management, opioid use disorder, and the mitigation of opioid-induced side effects.[1][2] Structure-Activity Relationship (SAR) studies of this series have led to the identification of compounds with sub-nanomolar affinity and high selectivity for the µ-opioid receptor.[1] Beyond opioid receptors, the octahydropyrido[1,2-a]pyrazine core has been investigated for other therapeutic targets, including neurokinin-1 (NK1) receptors.[3]

These application notes provide a comprehensive overview of the synthesis of substituted octahydropyrido[1,2-a]pyrazines, detailed experimental protocols for key synthetic transformations and biological assays, and a summary of SAR data to guide the design of novel analogs.

Synthetic Workflow and Methodologies

The synthesis of the octahydropyrido[1,2-a]pyrazine core can be achieved through several routes. A common and effective strategy involves the construction of a pyrazinone ring onto a piperidine (B6355638) backbone, followed by reduction. A representative synthetic workflow is depicted below.

Synthetic Workflow A 2-(Aminomethyl)piperidine (B33004) B N-(Piperidin-2-ylmethyl) -2-bromoacetamide A->B Bromoacetyl bromide, Et3N C Octahydropyrido[1,2-a] -pyrazin-1-one B->C NaH, THF (Intramolecular Cyclization) D Substituted Octahydropyrido [1,2-a]pyrazines C->D Reduction (e.g., LiAlH4) & Further Derivatization

Caption: General synthetic workflow for substituted octahydropyrido[1,2-a]pyrazines.

Experimental Protocols

Protocol 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Intermediate B)

This protocol describes the acylation of 2-(aminomethyl)piperidine to form the key bromoacetamide intermediate.

Materials:

  • 2-(Aminomethyl)piperidine

  • Bromoacetyl bromide

  • Triethylamine (B128534) (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Octahydropyrido[1,2-a]pyrazin-1-one (Intermediate C)

This protocol outlines the intramolecular cyclization of the bromoacetamide intermediate to form the pyrazinone core.

Materials:

  • N-(Piperidin-2-ylmethyl)-2-bromoacetamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N2 or Ar)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: In Vitro µ-Opioid Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes from CHO cells expressing the human µ-opioid receptor

  • Radioligand: [³H]DAMGO

  • Non-specific binding control: Naloxone (B1662785)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds

  • 96-well plates, filtration apparatus, glass fiber filters, scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]DAMGO, and varying concentrations of the test compound or naloxone in the assay buffer.

  • Incubate the plates at room temperature for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Studies

The primary application of the octahydropyrido[1,2-a]pyrazine scaffold has been in the development of µ-opioid receptor antagonists. SAR studies have revealed key structural features that govern potency and selectivity.

µ-Opioid Receptor Antagonists

A series of octahydropyrido[1,2-a]pyrazine derivatives were designed to replace the octahydroquinolizine template of a known potent µ-opioid antagonist. This led to the identification of compounds with high affinity and improved selectivity.[1]

CompoundRhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)hµ IC50 (nM)
4 (Octahydroquinolizine core)0.622101100.54
36 2-Chlorobenzyl0.47130291.8

Data extracted from a study on novel mu-opioid receptor antagonists.[1]

Key SAR Insights:

  • Replacement of the octahydroquinolizine core with the octahydropyrido[1,2-a]pyrazine scaffold (as in compound 36 ) maintained high affinity for the µ-opioid receptor.[1]

  • Compound 36 demonstrated an improved binding selectivity profile for µ over κ and δ receptors compared to the parent compound 4 .[1]

  • The 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol (compound 36 ) was identified as a lead compound with potent in vitro antagonist activity.[1]

Signaling Pathway

Octahydropyrido[1,2-a]pyrazine-based µ-opioid receptor antagonists act by competitively blocking the binding of endogenous and exogenous opioids to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the downstream signaling cascade that leads to opioid-mediated effects.

Mu_Opioid_Receptor_Antagonism cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Agonist binding (blocked by antagonist) AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP ATP to cAMP Antagonist Octahydropyrido[1,2-a]pyrazine Antagonist Antagonist->MOR Competitively Binds & Blocks Opioid Opioid Agonist Opioid->MOR Binds & Activates Downstream Decreased Neuronal Excitability (Analgesia, etc.) cAMP->Downstream Leads to

Caption: Mechanism of µ-opioid receptor antagonism.

Conclusion

The octahydropyrido[1,2-a]pyrazine scaffold is a versatile and valuable core for the design of potent and selective modulators of biological targets, with significant success in the development of µ-opioid receptor antagonists. The synthetic routes are well-established, allowing for the generation of diverse libraries for SAR studies. The provided protocols and SAR data serve as a guide for researchers in the synthesis and evaluation of novel derivatives of this promising heterocyclic system for therapeutic applications.

References

Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-A]pyrazine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological applications of the (R)-Octahydro-pyrido[1,2-A]pyrazine scaffold. The primary focus is on its utility as a core structural motif in the development of potent and selective μ-opioid receptor antagonists. This document includes quantitative data for lead compounds, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of key pathways and workflows.

Introduction

The this compound core is a rigid bicyclic diamine structure that has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its conformational rigidity allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[2][3] A significant application of this scaffold has been in the design of μ-opioid receptor antagonists, which are crucial for treating opioid overdose and opioid use disorder.[2]

Derivatives of this scaffold have been shown to exhibit high affinity for the μ-opioid receptor, with some compounds displaying subnanomolar binding constants.[3] Structure-activity relationship (SAR) studies have demonstrated that replacing other scaffolds, such as the octahydroquinolizine template, with the octahydro-1H-pyrido[1,2-a]pyrazine core can lead to improved selectivity and potent antagonist activity.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional antagonist activities of a key this compound derivative, compound 36, and a reference compound at the human opioid receptors.[1][4][5]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundhμ Ki (nM)hδ Ki (nM)hκ Ki (nM)
36 0.4713029
4 0.62210110

Data extracted from a study on novel μ-opioid receptor antagonists.[4]

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

Compoundhμ IC50 (nM)
36 1.8
4 0.54

Data represents the concentration required to inhibit 50% of the agonist-stimulated response in a [³⁵S]GTPγS functional assay.[4]

Key Signaling Pathway

Derivatives of this compound that act as antagonists at the μ-opioid receptor block the canonical signaling cascade initiated by endogenous or exogenous opioids. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Antagonism of this receptor prevents the downstream effects of agonist binding.

μ-Opioid Receptor Signaling Pathway and Antagonism

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for the μ, δ, and κ opioid receptors.

  • Materials:

    • Membrane preparations from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

    • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).

    • Non-specific binding control: Naloxone (B1662785).

    • Test compounds (derivatives of this compound).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • For determining non-specific binding, add a high concentration of naloxone instead of the test compound. For total binding, add buffer.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Functional Assay

This protocol determines the functional activity of test compounds as antagonists of the μ-opioid receptor by measuring G-protein activation.[6][7][8]

  • Materials:

    • Membrane preparations from cells expressing the human μ-opioid receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • μ-opioid receptor agonist (e.g., DAMGO).

    • Test compounds.

    • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add assay buffer, GDP, a fixed concentration of the agonist DAMGO, and the test compound.

    • Add the cell membrane preparation to each well.

    • Pre-incubate the plate at 30°C for a short period.

    • Initiate the reaction by adding [³⁵S]GTPγS to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the wells with ice-cold assay buffer.

    • Dry the plate, add scintillation fluid, and measure the bound [³⁵S]GTPγS using a microplate scintillation counter.

    • Data is expressed as the percentage inhibition of the agonist-stimulated [³⁵S]GTPγS binding.

    • Determine the IC50 value for the antagonist by non-linear regression analysis.

cluster_0 In Vitro Characterization Workflow start Synthesized This compound Derivative binding_assay Radioligand Binding Assay (μ, δ, κ receptors) start->binding_assay functional_assay [35S]GTPγS Functional Assay (μ receptor) start->functional_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ic50 Calculate IC50 (Functional Antagonism) functional_assay->calc_ic50 evaluate Evaluate Potency and Selectivity calc_ki->evaluate calc_ic50->evaluate end Lead Candidate for In Vivo Testing evaluate->end

In Vitro Characterization Workflow
In Vivo Assays

1. Hot Plate Test for Analgesic Antagonism in Mice

This test evaluates the ability of a compound to antagonize the analgesic effect of an opioid agonist.[9][10][11]

  • Animals: Male Swiss mice (or other appropriate strain).

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).

  • Procedure:

    • Administer the test compound (the antagonist) at various doses via an appropriate route (e.g., intraperitoneal, oral).

    • After a specified pretreatment time, administer a standard dose of a μ-opioid agonist (e.g., morphine).

    • At the time of peak effect of the agonist, place the mouse on the hot plate.

    • Record the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • A reversal of the agonist-induced increase in response latency indicates antagonist activity.

    • Include control groups receiving vehicle + vehicle, vehicle + agonist, and antagonist + vehicle.

2. Conditioned Place Preference (CPP) Test

This paradigm assesses the ability of an antagonist to block the rewarding properties of an opioid agonist, which is relevant to addiction potential.[12][13][14]

  • Animals: Rats or mice.

  • Apparatus: A CPP box with at least two distinct compartments, differing in visual and tactile cues.

  • Procedure:

    • Pre-conditioning (Baseline Preference): On day 1, allow the animal to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for one compartment.

    • Conditioning: This phase typically occurs over several days (e.g., 6-8 days).

      • On "drug" conditioning days, administer the opioid agonist (e.g., morphine) and confine the animal to one compartment (e.g., the initially non-preferred one).

      • On "vehicle" conditioning days, administer the vehicle (saline) and confine the animal to the other compartment.

      • To test the antagonist, administer the test compound prior to the opioid agonist on drug conditioning days.

    • Post-conditioning (Test): On the test day, place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment.

    • Analysis: A significant increase in time spent in the drug-paired compartment in the agonist-only group indicates a conditioned preference. The attenuation or blockade of this preference in the group pretreated with the antagonist demonstrates its ability to block the rewarding effects of the opioid.

cluster_0 In Vivo Evaluation Workflow start Lead Candidate from In Vitro Assays hot_plate Hot Plate Test (Antagonism of Analgesia) start->hot_plate cpp_test Conditioned Place Preference (Blockade of Reward) start->cpp_test analyze_hot_plate Analyze Reversal of Agonist Effect hot_plate->analyze_hot_plate analyze_cpp Analyze Blockade of Preference cpp_test->analyze_cpp evaluate Assess In Vivo Efficacy and Potential for Addiction Treatment analyze_hot_plate->evaluate analyze_cpp->evaluate end Candidate for Further Preclinical Development evaluate->end

In Vivo Evaluation Workflow

Drug Development and Logical Relationships

The development of novel therapeutics based on the this compound scaffold follows a logical progression from initial synthesis and screening to preclinical evaluation.

cluster_0 Drug Discovery and Development Logic scaffold Scaffold Identification ((R)-Octahydro-pyrido [1,2-A]pyrazine) synthesis Chemical Synthesis of Derivatives scaffold->synthesis in_vitro In Vitro Screening (Binding & Functional Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement in_vivo In Vivo Efficacy (Animal Models) lead_opt->in_vivo preclinical Preclinical Development (Tox, PK/PD) in_vivo->preclinical

Drug Discovery and Development Logic

Conclusion

The this compound scaffold is a highly promising framework for the development of novel neuropharmacological agents, particularly potent and selective μ-opioid receptor antagonists. The provided data and protocols offer a solid foundation for researchers to design, synthesize, and evaluate new derivatives with therapeutic potential in areas such as pain management and addiction. Further exploration of this versatile scaffold may lead to the discovery of new chemical entities with diverse pharmacological activities.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges include:

  • Controlling Stereochemistry: Maintaining the initial stereochemistry from the starting material and controlling the formation of the new stereocenter at the ring junction (C9a).

  • Epimerization: The risk of losing enantiomeric purity at the chiral center originating from the starting material, often (R)-pipecolic acid, under harsh reaction conditions.

  • Low Yields: Potential for side reactions, such as over-alkylation or polymerization, which can reduce the overall yield.

  • Purification: Separating the desired diastereomer and enantiomer from impurities and other stereoisomers can be challenging.

Q2: What is a common starting material for the synthesis of this compound?

A common and effective chiral starting material is (R)-pipecolic acid or its ester derivatives. This provides the foundational stereocenter for the target molecule.

Q3: How is the second stereocenter at the C9a bridgehead typically controlled?

The stereochemistry at the C9a position is established during the intramolecular cyclization step. The diastereoselectivity of this step is influenced by the reaction conditions and the nature of the substituents. Often, the trans-fused ring conformation is thermodynamically more stable and can be the major product.

Q4: What analytical techniques are recommended for determining the stereochemical purity of the final product?

To determine the enantiomeric excess (ee%) and diastereomeric ratio (dr), the following techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase is the most common method for determining ee%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the diastereomeric ratio. Chiral shift reagents may be employed to resolve enantiomeric signals in some cases.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Enantiomeric Excess (ee%) in the Final Product Epimerization of the chiral center during the reaction sequence, potentially caused by strong bases or high temperatures.Use milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures. Minimize reaction times where possible.
Racemic starting material or starting material with low ee%.Verify the enantiomeric purity of the starting (R)-pipecolic acid or its derivative using chiral HPLC or polarimetry.
Poor Diastereoselectivity in the Cyclization Step Suboptimal reaction conditions for the intramolecular cyclization, leading to a mixture of diastereomers.Screen different solvents and temperatures for the cyclization step. The choice of the activating group for the cyclization can also influence diastereoselectivity.
Steric hindrance affecting the approach to the desired transition state.Modify the protecting groups on the molecule to reduce steric bulk, which may favor the formation of one diastereomer over the other.
Low Yield of the Cyclized Product Incomplete reaction during the cyclization step.Increase the reaction time or consider using a more efficient coupling reagent if forming a lactam intermediate. Monitor the reaction progress by TLC or LC-MS.
Side reactions , such as intermolecular reactions or decomposition.Use high-dilution conditions for the intramolecular cyclization to minimize intermolecular side reactions. Ensure all reagents and solvents are anhydrous.
Difficulty in Reducing the Lactam Intermediate Inactive reducing agent or harsh conditions causing side reactions.Use a fresh, potent reducing agent such as LiAlH₄ or BH₃·THF. Ensure anhydrous conditions. Perform the reduction at a controlled temperature (e.g., starting at 0 °C and slowly warming to room temperature).
Poor solubility of the lactam intermediate in the reaction solvent.Screen different ethereal solvents (e.g., THF, dioxane) to improve the solubility of the starting material for the reduction.

Experimental Protocols

A representative synthetic approach for this compound starting from (R)-pipecolic acid is outlined below. This protocol is based on established methodologies for the synthesis of related heterocyclic systems.

Step 1: N-Alkylation of (R)-Pipecolic Acid Ester

  • Esterification: Protect the carboxylic acid of (R)-pipecolic acid as a methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Alkylation: To a solution of the (R)-pipecolic acid ester in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃) and an alkylating agent containing a protected amino group (e.g., 2-bromoethylamine (B90993) with a Boc protecting group).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture and concentrate the solvent. Purify the product by column chromatography.

Step 2: Deprotection and Intramolecular Cyclization (Lactam Formation)

  • Deprotection: Remove the protecting group from the newly introduced amino group (e.g., using TFA for a Boc group).

  • Cyclization: Heat the resulting amino ester in a high-boiling point solvent (e.g., toluene (B28343) or xylene) to induce intramolecular cyclization to the corresponding lactam. A mild base can be added to facilitate the reaction.

  • Purification: After completion, cool the reaction mixture and purify the lactam by column chromatography or recrystallization.

Step 3: Reduction of the Lactam

  • Setup: In an inert atmosphere, prepare a suspension of a reducing agent (e.g., LiAlH₄) in an anhydrous ethereal solvent (e.g., THF).

  • Addition: Slowly add a solution of the lactam in the same solvent to the reducing agent suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Quenching and Work-up: Carefully quench the reaction with water and a base (e.g., NaOH solution). Filter the resulting solids and extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate the solvent, and purify the final product, this compound, by distillation or column chromatography.

Visualizations

Stereoselective_Synthesis_Workflow Start (R)-Pipecolic Acid Step1 N-Alkylation Start->Step1 Intermediate1 N-Alkylated Pipecolate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Bicyclic Lactam Step2->Intermediate2 Step3 Lactam Reduction Intermediate2->Step3 End This compound Step3->End

Caption: General workflow for the stereoselective synthesis of this compound.

Troubleshooting_Logic Problem Low Enantiomeric Excess (ee%) Cause1 Epimerization Problem->Cause1 Possible Cause Cause2 Impure Starting Material Problem->Cause2 Possible Cause Solution1 Use Milder Conditions (Base, Temperature) Cause1->Solution1 Solution Solution2 Verify Purity of (R)-Pipecolic Acid Cause2->Solution2 Solution

Caption: Troubleshooting logic for addressing low enantiomeric excess.

Technical Support Center: Synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common and effective method involves the condensation of (R)-2-(aminomethyl)piperidine with a suitable two-carbon electrophile, such as glyoxal (B1671930) or a protected glyoxal derivative, followed by an intramolecular reductive amination to form the bicyclic ring system. Another approach is the intramolecular cyclization of a haloacetamide derivative of 2-(aminomethyl)piperidine, followed by reduction of the resulting lactam.[1]

Q2: What are the potential major byproducts in the synthesis of this compound?

A2: Potential byproducts can arise from several sources including incomplete reactions, side reactions of the starting materials or intermediates, and over-alkylation. Common byproducts may include incompletely cyclized intermediates, oligomeric species from the reaction of the diamine with the bifunctional electrophile, and diastereomers if the stereocenter is affected during the reaction. In syntheses involving reductive amination, over-alkylation of the amine functionalities can also lead to undesired tertiary amine byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help in identifying the consumption of starting materials and the formation of the desired product and any major byproducts.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is column chromatography on silica (B1680970) gel.[1] Due to the basic nature of the product, it is often advantageous to use a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol (B129727), to prevent tailing on the silica gel. Distillation under reduced pressure can also be employed for purification if the product is thermally stable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Check the quality and reactivity of the reagents. Use freshly distilled solvents and high-purity starting materials.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Some steps may require cooling to control exotherms and prevent side reactions, while others may need heating to proceed at a reasonable rate.
Inefficient Reducing Agent (for reductive amination) - Select an appropriate reducing agent. Sodium triacetoxyborohydride (B8407120) is often a good choice for reductive aminations as it is mild and selective.[2] - Ensure the reducing agent is added portion-wise or at a controlled rate to maintain the reaction temperature and prevent unwanted side reactions.
Degradation of Product During Workup or Purification - Maintain a neutral or slightly basic pH during the aqueous workup to prevent the protonation and potential decomposition of the amine product. - Use a modified silica gel or a basic solvent system for chromatography to minimize product loss on the column.
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Cause Suggested Solution
Formation of Oligomeric Byproducts - Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular polymerization. This can be achieved by slow addition of one of the reactants.
Over-alkylation - In reductive amination, control the stoichiometry of the carbonyl compound and the amine. Using a slight excess of the amine can sometimes help to minimize the formation of tertiary amine byproducts.[2]
Epimerization at the Chiral Center - Use mild reaction conditions, particularly with respect to temperature and pH, to avoid epimerization of the (R)-stereocenter.
Presence of Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Optimize the stoichiometry of the reactants.

Data Presentation

Table 1: Potential Byproducts and their Identification

Byproduct Potential Origin Identification Method
Incompletely cyclized intermediateIncomplete reaction during the cyclization step.Mass Spectrometry (lower molecular weight than the product), NMR Spectroscopy.
Dimer or OligomersIntermolecular reaction between the diamine and the bifunctional electrophile.Mass Spectrometry (higher molecular weight than the product), Gel Permeation Chromatography (GPC).
Over-alkylated productReaction of the product with the alkylating agent or carbonyl compound.Mass Spectrometry (higher molecular weight than the product), NMR Spectroscopy.
DiastereomerEpimerization of the chiral center during the reaction.Chiral HPLC, Polarimetry, NMR Spectroscopy (using a chiral shift reagent).

Experimental Protocols

Representative Synthesis of this compound via Reductive Amination

This protocol is a general representation and may require optimization for specific laboratory conditions.

Step 1: Imine Formation and Cyclization

  • To a solution of (R)-2-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (B109758) (DCM) at 0 °C, add an aqueous solution of glyoxal (40 wt. %, 1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor the formation of the intermediate dihydropyrazine (B8608421) by TLC or LC-MS.

Step 2: Reductive Amination

  • Once the imine formation is complete, cool the reaction mixture to 0 °C.

  • Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0-2.5 eq), portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reduction by TLC or LC-MS until the intermediate is consumed.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product Start_1 (R)-2-(aminomethyl)piperidine Step_1 Condensation/ Imine Formation Start_1->Step_1 Start_2 Glyoxal Start_2->Step_1 Step_2 Intramolecular Reductive Amination Step_1->Step_2 Workup Aqueous Workup Step_2->Workup Purify Column Chromatography Workup->Purify Product (R)-Octahydro-pyrido [1,2-A]pyrazine Purify->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Byproducts cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactants Starting Materials Intermediate Cyclic Imine Intermediate Reactants->Intermediate Condensation Byproduct_1 Oligomers Reactants->Byproduct_1 Intermolecular Reaction Byproduct_3 Epimerization Reactants->Byproduct_3 Harsh Conditions Product Desired Product Intermediate->Product Reduction Byproduct_2 Over-alkylation Product->Byproduct_2 Further Reaction

Caption: Potential byproduct formation pathways in the synthesis.

References

Troubleshooting low yield in intramolecular cyclization of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during the intramolecular cyclization of piperidine (B6355638) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in an intramolecular piperidine cyclization reaction?

Low yields are frequently traced back to several key factors:

  • Intermolecular Side Reactions: At high concentrations, the linear precursor is more likely to react with other molecules, leading to dimers or polymers, rather than cyclizing.[1]

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly impact the reaction rate and selectivity.[2] For instance, many cyclizations are sensitive to water, which can deactivate catalysts or hydrolyze intermediates.[3][4]

  • Poor Reactivity of Precursors: The linear chain must be able to adopt a conformation that brings the reactive groups into proximity.[5] Steric hindrance or an insufficiently activated electrophile/nucleophile can slow down or prevent the desired cyclization.[5][6]

  • Formation of Byproducts: Besides polymerization, side reactions like elimination to form alkenes can compete with the cyclization pathway.[1] In some radical-mediated cyclizations, linear alkenes can also be observed as byproducts.[7]

  • Catalyst Deactivation: Catalysts, especially transition metal complexes, can be poisoned by impurities in the starting materials or solvents.[5]

Q2: My starting material is a γ-amino alcohol. How do I improve the cyclization yield?

Direct cyclization of γ-amino alcohols can be inefficient. A common and effective strategy involves a two-step process:

  • Protection of the Amine: Protect the amino group, for example, with a trityl group by reacting 3-amino-1-propanol with trityl chloride.[1]

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group. This is typically done by reacting the N-protected amino alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine (B92270) to form a tosylate.[1]

  • Cyclization: Treat the resulting N-protected aminopropyl tosylate with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF).[1] This SN2 reaction then proceeds to form the piperidine ring.

Q3: How critical is the exclusion of water from my reaction, and what are the best practices?

Water can be highly detrimental, leading to catalyst deactivation, hydrolysis of starting materials, and promotion of side reactions, significantly lowering the yield.[4]

Key Sources of Water Contamination:

  • Solvents and Reagents: Many organic solvents are hygroscopic and absorb moisture from the air.[4]

  • Glassware: Even seemingly dry glassware can have a microscopic film of adsorbed water.[4]

  • Atmosphere: Direct exposure to the lab atmosphere is a major source of contamination.[4]

Best Practices for Water Exclusion:

  • Glassware: Oven-dry glassware at >120°C for several hours or flame-dry all apparatus under vacuum or a flow of inert gas immediately before use.[4]

  • Solvents: Use commercially available anhydrous solvents or dry them using standard methods, such as distillation from a drying agent or passage through activated alumina.[4] Molecular sieves (3Å or 4Å) are also highly effective.[4]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. Use techniques like vacuum/backfill cycles to purge the reaction vessel.[4] Add liquid reagents via a gas-tight syringe through a septum.[4]

Q4: I am observing a significant amount of a dimeric or polymeric byproduct. What can I do to favor the intramolecular cyclization?

The formation of intermolecular products is a classic problem that arises from competition between the desired intramolecular pathway and the undesired intermolecular reaction.[1] The most effective strategy to minimize this is to use high-dilution conditions . By significantly lowering the concentration of the starting material, you reduce the probability of two precursor molecules encountering each other, thus favoring the intramolecular ring-closing reaction.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield Issues

This guide provides a systematic workflow to identify and address the root cause of low reaction yields.

A Low Yield Observed B Step 1: Verify Starting Material Integrity A->B E Step 2: Analyze Reaction Conditions A->E J Step 3: Evaluate Workup & Purification A->J C Purity Check (NMR, LC-MS, etc.) B->C D Stability Check (Degradation?) B->D N Solution: Re-purify or Re-synthesize Starting Material C->N Impure D->N Degraded F Concentration Too High? (Intermolecular Rxn) E->F G Temperature Optimal? E->G H Catalyst/Reagent Issue? E->H I Solvent Appropriate & Dry? E->I O Solution: Implement High-Dilution Conditions F->O P Solution: Screen Temperature Range G->P Q Solution: Use Fresh Catalyst, Check for Poisons H->Q R Solution: Use Anhydrous Solvent, Screen Alternatives I->R K Product Loss During Extraction? J->K L Degradation on Silica Gel? J->L M Volatile Product? J->M S Solution: Adjust pH, Use Different Extraction Solvent K->S T Solution: Use Alternative Purification (Distillation, Crystallization) L->T M->T

Caption: General troubleshooting workflow for low-yield cyclization reactions.

Guide 2: Optimizing Reaction Conditions

The interplay between concentration, temperature, and catalysts is crucial for success.

Table 1: Impact of Reaction Parameters on Yield

Parameter Issue if Sub-optimal Recommended Action Rationale
Concentration High concentration leads to intermolecular polymerization.[1] Implement high-dilution conditions (e.g., <0.01 M). Use a syringe pump for slow addition of the substrate. Favors the rate of the intramolecular reaction over the intermolecular one.
Temperature Too low: reaction is slow or incomplete. Too high: degradation of starting material or product.[2] Screen a range of temperatures. Monitor reaction progress by TLC or LC-MS. Balances reaction kinetics against the stability of the components.
Catalyst Inactive, poisoned, or wrong choice for the transformation.[5] Use a fresh batch of catalyst. Purify starting materials to remove potential poisons. Screen different catalysts (e.g., various Lewis or Brønsted acids).[8] The catalyst is fundamental to the reaction mechanism; its activity and suitability are paramount.

| Solvent | Poor substrate solubility, reactivity with intermediates, or presence of water.[3][4][5] | Ensure the substrate is fully dissolved. Use anhydrous solvents. Polar solvents like DMSO or DMF can be effective for some cyclizations.[3] | The solvent mediates the entire reaction, affecting solubility, stability of intermediates, and reaction rates. |

sub Linear Precursor prod_intra Piperidine Product (Intramolecular) sub->prod_intra Favored at High Dilution prod_inter Dimer/Polymer (Intermolecular) sub->prod_inter Favored at High Concentration sub2 Linear Precursor sub2->prod_inter Favored at High Concentration

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization

This protocol is designed to minimize intermolecular side reactions.

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).

  • Solvent: Add the bulk of the required anhydrous solvent to the reaction flask via cannula or a dry syringe. Begin stirring and bring the solvent to the desired reaction temperature (e.g., reflux).

  • Substrate Addition: Dissolve the linear precursor in a small amount of anhydrous solvent and load it into the dropping funnel or a gas-tight syringe for the syringe pump.

  • Slow Addition: Add the substrate solution dropwise (or via syringe pump) to the heated solvent over a prolonged period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the substrate in the reaction flask.

  • Reaction: After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by a suitable monitoring technique (TLC, LC-MS).

  • Workup: Cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.

Protocol 2: Drying Organic Solvents with Molecular Sieves

This protocol is essential for water-sensitive reactions.[4]

  • Sieve Activation: Place 3Å or 4Å molecular sieves in a flask and heat them in a drying oven (>200°C) for at least 12 hours or under a high vacuum with a flame gun until they are free-flowing. Allow them to cool under an inert atmosphere.

  • Solvent Addition: Add the activated sieves to a bottle of commercially available solvent (making up ~5-10% of the volume).

  • Drying: Seal the bottle and allow the solvent to stand over the sieves for at least 24 hours before use.[4]

  • Storage and Use: Store the solvent over the sieves. When needed, withdraw the required amount of dry solvent using a dry, inert-gas-flushed syringe and needle, ensuring the bottle is kept under a positive pressure of inert gas.

References

Improving enantiomeric excess in the asymmetric synthesis of N-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantiomeric excess in the asymmetric synthesis of N-heterocycles.

Troubleshooting Guide: Low Enantiomeric Excess (% ee)

Low or inconsistent enantiomeric excess is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Q1: My enantiomeric excess is low. Where do I start troubleshooting?

A1: Before optimizing reaction parameters, it is crucial to rule out analytical errors and external factors.

  • Validate Your Analytical Method: Ensure your chiral HPLC, GC, or SFC method is robust. Analyze a racemic sample of your product to confirm that you can accurately separate and quantify the enantiomers.

  • Check Reagent Purity: Trace impurities in substrates, catalysts, solvents, or additives can significantly impact enantioselectivity.[1][2] Use reagents of the highest possible purity and consider purification of starting materials if necessary.

  • Ensure Inert Atmosphere: Many asymmetric catalytic systems are sensitive to moisture and oxygen. Ensure rigorous exclusion of air and moisture using standard techniques like Schlenk lines or gloveboxes.

Q2: I've confirmed my analytical method and reagents are not the issue. What reaction parameters should I investigate?

A2: The next step is to systematically optimize the reaction conditions. The following sections provide detailed guidance on key parameters.

Factor 1: Catalyst Loading

The amount of catalyst can have a profound impact on enantioselectivity. While it may seem counterintuitive, higher catalyst loading does not always lead to higher % ee.

Common Issues:

  • Catalyst Aggregation: At higher concentrations, some catalysts may form aggregates that are less active or less selective.

  • Background Reactions: Increased catalyst concentration can sometimes accelerate a non-selective background reaction, leading to a racemic product.

Troubleshooting Strategy:

Perform a catalyst loading screen to identify the optimal concentration.

Table 1: Effect of Catalyst Loading on Enantiomeric Excess in the Asymmetric Synthesis of a Tetrahydropyridine (B1245486) Derivative [3]

EntryCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (% ee)
1107598
258298
328598
418898
50.58798

Reaction conditions: Michael/aza-Henry/cyclization triple domino reaction to form a tetrahydropyridine derivative.

Factor 2: Temperature

Temperature is a critical parameter that can influence both the reaction rate and the enantioselectivity. Generally, lower temperatures are favored for higher enantioselectivity, as this amplifies the small energy difference between the diastereomeric transition states.

Common Issues:

  • Erosion of Selectivity at Higher Temperatures: Increased thermal energy can overcome the energetic barrier between the two transition states, leading to a decrease in % ee.

  • Enantioselectivity Inversion: In some rare cases, a change in temperature can even lead to an inversion of the major enantiomer.

Troubleshooting Strategy:

Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

Table 2: Effect of Temperature on Enantiomeric Excess in the Asymmetric Synthesis of a Spiro-Piperidine

EntryTemperature (°C)Yield (%)Enantiomeric Ratio (er)
1803595:5
21005591:9
31206888:12

Data is illustrative and based on trends observed in similar reactions.

Factor 3: Solvent

The choice of solvent can dramatically affect the outcome of an asymmetric reaction by influencing the solubility of reagents, the stability of intermediates, and the conformation of the catalyst-substrate complex.

Common Issues:

  • Poor Selectivity in Coordinating Solvents: Solvents that can coordinate to the catalyst may interfere with the formation of the desired chiral complex.

  • Solvent-Dependent Catalyst Conformation: The solvent can influence the three-dimensional structure of the catalyst, thereby altering the chiral environment it creates.

Troubleshooting Strategy:

Screen a variety of solvents with different polarities and coordinating abilities.

Table 3: Effect of Solvent on Enantiomeric Excess in the Asymmetric Synthesis of a 1,4-Dihydropyridine [4]

EntrySolventYield (%)Enantiomeric Ratio (er)
1Toluene7596:4
2Dichloromethane6878:22
3THF5565:35
4Acetonitrile4250:50

Reaction conditions: Organocatalytic addition of a C(1)-ammonium enolate to a pyridinium (B92312) salt.

Factor 4: Substrate and Reagent Concentration

The concentration of the substrate and other reagents can influence the reaction kinetics and, in some cases, the enantioselectivity.

Common Issues:

  • Substrate Inhibition: At high concentrations, the substrate may inhibit the catalyst.

  • Changes in the Rate-Determining Step: Varying concentrations can alter the rate-determining step of the catalytic cycle, which may affect enantioselectivity.

Troubleshooting Strategy:

Vary the concentration of the limiting reagent while keeping other parameters constant.

Experimental Protocols

Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol is a general guideline for the synthesis of tetrahydro-β-carbolines.[5]

Materials:

  • Tryptamine (B22526) derivative

  • Aldehyde

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (1-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the tryptamine derivative and the chiral phosphoric acid catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the aldehyde to the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched tetrahydro-β-carboline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Organocatalyzed Asymmetric Michael Addition to a Nitroalkene for Pyrrolidine Synthesis

This protocol provides a general method for the synthesis of chiral pyrrolidines.

Materials:

  • α,β-Unsaturated aldehyde

  • Nitroalkane

  • Chiral amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) (5-20 mol%)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the α,β-unsaturated aldehyde and the chiral amine catalyst.

  • Dissolve the components in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the nitroalkane dropwise to the reaction mixture.

  • Stir the reaction for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Frequently Asked Questions (FAQs)

Q3: My enantiomeric excess is inconsistent between batches. What could be the cause?

A3: Inconsistent results are often due to subtle variations in experimental conditions. Pay close attention to:

  • Purity of Reagents and Solvents: Even small variations in impurity profiles between batches of starting materials or solvents can have a significant impact.

  • Water and Oxygen Content: Ensure consistent and rigorous exclusion of moisture and air in every experiment.

  • Reaction Time and Temperature Control: Precise control over reaction time and temperature is critical for reproducibility.

Q4: I suspect my chiral catalyst is deactivating. How can I confirm this and what can I do?

A4: Catalyst deactivation can manifest as a decrease in reaction rate and/or enantioselectivity over time.

  • Confirmation: Monitor the reaction progress and enantiomeric excess at different time points. A drop in ee as the reaction proceeds can indicate catalyst deactivation.

  • Potential Causes: Deactivation can be caused by impurities in the starting materials, degradation of the catalyst under the reaction conditions, or product inhibition.

  • Solutions:

    • Purify all reagents and solvents meticulously.

    • Consider using a higher catalyst loading or adding the catalyst in portions over the course of the reaction.

    • Investigate catalyst regeneration procedures if available for your specific catalyst. For some catalysts, washing with specific solvents or treatment with a regenerating agent can restore activity.

Q5: How does the electronic nature of the substrate affect enantioselectivity?

A5: The electronic properties of the substrate can significantly influence the enantioselectivity of a reaction. Electron-donating or electron-withdrawing groups can alter the reactivity of the substrate and its interaction with the chiral catalyst. For instance, in the synthesis of certain N-heterocycles, electron-withdrawing groups on an aromatic ring may lead to higher enantioselectivity by enhancing the electrophilicity of a key intermediate and promoting a more ordered transition state. It is often necessary to screen a range of substrates with different electronic properties to find the optimal substrate for a given catalytic system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Reagents & Solvents start->reagents catalyst Chiral Catalyst start->catalyst atmosphere Inert Atmosphere start->atmosphere mixing Mixing & Temperature Control reagents->mixing catalyst->mixing atmosphere->mixing monitoring Reaction Monitoring (TLC/LC-MS) mixing->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (% ee) purification->analysis end Enantioenriched Product analysis->end

Caption: A generalized experimental workflow for asymmetric synthesis.

troubleshooting_logic start Low Enantiomeric Excess check_analytical Validate Analytical Method? start->check_analytical check_purity Check Reagent Purity? check_analytical->check_purity Method OK check_inert Ensure Inert Atmosphere? check_purity->check_inert Reagents Pure optimize_params Optimize Reaction Parameters check_inert->optimize_params Atmosphere Controlled catalyst_loading Vary Catalyst Loading optimize_params->catalyst_loading temperature Vary Temperature optimize_params->temperature solvent Vary Solvent optimize_params->solvent concentration Vary Concentration optimize_params->concentration success Improved % ee catalyst_loading->success temperature->success solvent->success concentration->success

Caption: A decision tree for troubleshooting low enantiomeric excess.

cpa_mechanism cluster_activation Dual Activation catalyst Chiral Phosphoric Acid (CPA) activated_complex Imine-CPA-Nucleophile H-bond to Imine N H-bond to Nucleophile catalyst->activated_complex Activates imine Imine Substrate imine->activated_complex nucleophile Nucleophile nucleophile->activated_complex transition_state Diastereomeric Transition State activated_complex->transition_state Stereodetermining Step product Enantioenriched Product transition_state->product product->catalyst Catalyst Turnover

Caption: Simplified mechanism of chiral phosphoric acid catalysis.

References

Technical Support Center: Scale-Up Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of chiral piperidine (B6355638) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered when transitioning from laboratory-scale synthesis to pilot or production-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the synthesis of chiral piperidine derivatives?

A1: Scaling up chiral piperidine synthesis introduces several critical challenges that can affect yield, purity, stereochemical integrity, and safety. Key issues include:

  • Stereoselectivity Control: Maintaining high enantiomeric or diastereomeric excess can be difficult as subtle variations in temperature, mixing, and concentration, which are more pronounced at scale, can impact the stereochemical outcome.[1]

  • Exothermic Reactions: Many synthetic steps, particularly hydrogenations, are highly exothermic. Inadequate heat dissipation in large reactors can lead to runaway reactions, degradation of products, and loss of selectivity.[2]

  • Reagent and Catalyst Handling: Reagents that are manageable in the lab, such as pyrophoric catalysts (e.g., Raney Nickel, Pd/C) or poorly soluble bases (e.g., cesium carbonate), present significant handling and safety risks at scale.[2][3] Efficiently separating heterogeneous catalysts from the product mixture after the reaction is also a major consideration.[2]

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant during scale-up, leading to a more complex impurity profile and creating challenges for purification.[2]

  • Purification Methods: Standard laboratory purification techniques like column chromatography are often not economically or practically viable for large quantities. Scalable methods such as crystallization, distillation, or salt formation become necessary.[2][4]

  • Safety: Piperidine and many of its precursors are flammable, corrosive, and toxic.[2] Ensuring safe handling procedures, appropriate personal protective equipment (PPE), and suitable reactor design is paramount.[2]

Q2: What are the most common and scalable synthetic routes for preparing chiral piperidines?

A2: The choice of synthetic route depends on the desired substitution pattern, cost, and scalability. The most common industrial methods include:

  • Asymmetric Hydrogenation of Pyridine Derivatives: This is a widely used and atom-economical method. It involves the reduction of substituted pyridines or pyridinium (B92312) salts using hydrogen gas with a chiral metal catalyst (e.g., Rhodium, Ruthenium, Iridium) to induce stereoselectivity.[2][5]

  • Chiral Auxiliary-Mediated Synthesis: This approach involves attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. While effective, it requires additional steps for attaching and removing the auxiliary, which can reduce overall efficiency.[6]

  • Biocatalysis: Chemo-enzymatic methods, using enzymes like amine oxidases and ene imine reductases, offer high enantio- and regioselectivity under mild conditions and are becoming increasingly viable for industrial applications.[7]

  • Reductive Amination and Cyclization: Intramolecular cyclization of amino alcohols or reductive amination of dicarbonyl compounds (like glutaraldehyde (B144438) equivalents) are also common strategies.[2][3]

Q3: What are the primary causes of racemization or loss of stereoselectivity during scale-up?

A3: Loss of stereochemical integrity is a major concern during scale-up. Common causes include:

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates like enamines or iminium ions can lead to a loss of stereochemical information.[6]

  • Temperature Effects: Higher reaction temperatures, which can arise from poor heat control in large reactors, can provide sufficient energy to overcome the activation barrier for racemization.[6] Running reactions at lower temperatures can enhance stereoselectivity.[1]

  • pH and Protic Impurities: The presence of acidic or basic impurities, including trace amounts of water, can facilitate proton-transfer mediated racemization pathways.[6] Rigorously drying all reagents and solvents is crucial.[6]

  • Inappropriate Workup Conditions: Prolonged exposure to acidic or basic conditions during workup and extraction can cause epimerization at stereocenters adjacent to carbonyl groups or other activating functionalities.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)

Symptoms: The enantiomeric excess (ee) or diastereomeric ratio (dr) of the final product is significantly lower than achieved on the lab scale.

Possible Cause Suggested Solution & Protocol
Suboptimal Catalyst/Ligand Perform a catalyst and ligand screening. The choice of metal, ligand, and precursor is critical for achieving high stereoselectivity. For asymmetric hydrogenations, consider screening various chiral ligands.
Inadequate Temperature Control Ensure the reactor has sufficient cooling capacity to manage exotherms. Implement a semi-batch process with controlled, slow addition of a limiting reagent to maintain a stable internal temperature.[2]
Incorrect Solvent The solvent can influence the conformation of the substrate-catalyst complex. Screen a range of solvents with varying polarities and coordinating abilities to find the optimal medium for the reaction.[6]
Reagent Purity Ensure the purity of all starting materials, reagents, and solvents. Trace impurities can act as catalyst poisons or interfere with chiral auxiliaries, leading to a drop in stereoselectivity.[1]
Issue 2: Low Yield and Formation of Impurities

Symptoms: The isolated yield is low, and analysis shows significant amounts of starting material remaining or the formation of multiple side products.

Possible Cause Suggested Solution & Protocol
Catalyst Poisoning/Deactivation Purify starting materials to remove potential catalyst poisons (e.g., sulfur or halide compounds). Consider using a more robust catalyst or a higher catalyst loading. Ensure pyrophoric catalysts are handled under a strict inert atmosphere.[2]
Product or Starting Material Degradation Lower the reaction temperature or shorten the reaction time.[2] If the product is unstable under the reaction conditions, consider a continuous flow process to minimize residence time.
Poor Mixing In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Evaluate and optimize the agitator speed and design to ensure homogeneity.
Inefficient Ring Closure For intramolecular cyclization reactions, running the reaction at a higher concentration can favor the desired intramolecular pathway over intermolecular side reactions.[6]
Issue 3: Difficulty with Purification on a Large Scale

Symptoms: The product oils out during crystallization attempts, or the removal of closely-related impurities is challenging without chromatography.

Possible Cause Suggested Solution & Protocol
Unsuitable Purification Method for Scale Shift from chromatography to a scalable technique. See the Decision Tree for Purification Method Selection below.
Product is an Oil or Low-Melting Solid Convert the basic piperidine free base into a crystalline salt (e.g., hydrochloride, tartrate, tosylate). Salts often have better-defined crystalline properties, making isolation and purification by filtration easier. The pure free base can be regenerated later.[8]
Azeotrope Formation with Water Piperidine can form an azeotrope with water, making complete drying difficult.[8] Use azeotropic distillation with an entrainer like benzene (B151609) or toluene, or dry the final product over a strong drying agent like KOH.[8]
Presence of Non-Basic Impurities Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with aqueous acid. The basic piperidine will move to the aqueous phase, leaving neutral impurities behind. The piperidine can then be recovered by basifying the aqueous layer and re-extracting.[4]

Data Presentation

Table 1: Effect of Chiral Ligand on Asymmetric Hydrogenation of a Pyridinium Salt

This table illustrates how the choice of a chiral ligand can significantly impact the enantioselectivity in the asymmetric hydrogenation of N-Benzyl-2-substituted-pyridinium bromides.

EntrySubstrate SubstituentLigandConversion (%)ee (%)
1Methyl(S,S)-MeO-BoQPhos>9993
2Ethyl(S,S)-MeO-BoQPhos>9991
3Propyl(S,S)-MeO-BoQPhos>9989
4Phenyl(S,S)-MeO-BoQPhos9786
Data adapted from selected examples in the literature.[5] Reaction conditions, solvent, and pressure are kept constant.

Table 2: Comparison of Scalable Purification Techniques

Technique Principle Best For Advantages Disadvantages
Crystallization Difference in solubility between product and impurities at different temperatures.Solid products with good crystalline properties.High purity achievable, cost-effective, scalable.Can be difficult to establish conditions; product may oil out.
Distillation Separation based on differences in boiling points.Liquid products that are thermally stable.Excellent for removing non-volatile or highly volatile impurities.Not suitable for thermally sensitive compounds; may require high vacuum.
Salt Formation Conversion of the basic piperidine to a salt with different physical properties.Separating the basic product from non-basic impurities.Often yields highly crystalline solids, easily filtered.[8]Requires additional steps for salt formation and free base liberation.
Acid-Base Extraction Partitioning between immiscible organic and aqueous phases based on pH.Isolating basic piperidines from acidic and neutral impurities.[4]Robust, simple, and highly effective for removing specific impurity classes.Can be solvent and time-intensive; may lead to emulsions.

Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization

This protocol is suitable for purifying a basic chiral piperidine derivative that is an oil or difficult to crystallize as a free base.

  • Dissolution: Dissolve the crude piperidine derivative in a suitable organic solvent (e.g., ethyl acetate, acetone, or isopropanol) in the reactor.

  • Salt Formation: Slowly add a solution of a suitable acid (e.g., HCl in isopropanol, or a solution of L-tartaric acid in ethanol) to the stirred mixture. The amount of acid should be stoichiometric (1.0 to 1.1 equivalents).

  • Precipitation: The corresponding piperidinium (B107235) salt will often precipitate from the solution. Stir the resulting slurry at a controlled temperature (e.g., room temperature or cooled to 0-5 °C) for several hours to maximize precipitation.

  • Isolation: Isolate the salt by filtration using a Nutsche filter or centrifuge. Wash the filter cake with a cold, fresh portion of the organic solvent to remove soluble impurities.

  • Recrystallization (Optional): For higher purity, the isolated salt can be recrystallized. Dissolve the salt in a minimal amount of a suitable hot solvent or solvent mixture, then cool slowly to induce crystallization.[9]

  • Drying: Dry the purified salt under vacuum at an appropriate temperature.

  • Liberation of Free Base: To recover the free base, dissolve the purified salt in water and add a base (e.g., 2 M NaOH or K₂CO₃) until the pH is >12. Extract the liberated piperidine free base into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[4][8] Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: Safe Handling of Pyrophoric Hydrogenation Catalysts (e.g., Pd/C) during Scale-Up

  • Inerting the Reactor: Before adding the catalyst, ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.

  • Catalyst Charging: Add the catalyst to the solvent under the inert atmosphere. For larger scales, the catalyst is often charged as a slurry in the reaction solvent to prevent it from becoming airborne and to minimize the risk of ignition. Never add a dry pyrophoric catalyst in air.

  • Reaction: Perform the hydrogenation reaction as required.

  • Catalyst Filtration: After the reaction is complete, the catalyst must be removed by filtration.

    • Ensure the filtration apparatus (e.g., filter press, Nutsche filter) is also inerted.

    • Filter the reaction mixture through a bed of a filter aid like Celite®.

    • Crucially, do not allow the filter cake containing the catalyst to dry out. Keep it wet with solvent at all times, as a dry, finely divided metal catalyst can spontaneously ignite upon contact with air.[2]

  • Catalyst Quenching: The recovered catalyst must be safely quenched before disposal. This is typically done by slowly and carefully adding the wet filter cake to a large volume of water in an open area, away from flammable materials. The deactivation process can be exothermic.

Mandatory Visualizations

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Troubleshooting Paths cluster_evaluation Evaluation start Scale-Up Issue Identified (e.g., Low Yield, Poor Selectivity) analyze Analyze Reaction Data (LCMS, NMR, Chiral HPLC) start->analyze Begin Troubleshooting identify_cause Identify Potential Cause(s) analyze->identify_cause chem_params Optimize Chemical Parameters - Catalyst / Ligand - Solvent - Reagent Stoichiometry identify_cause->chem_params Chemical Issue proc_params Optimize Process Parameters - Temperature Control - Addition Rate - Mixing Speed identify_cause->proc_params Process Issue mat_params Evaluate Materials - Starting Material Purity - Reagent Grade - Solvent Purity identify_cause->mat_params Material Issue run_test Run Small-Scale Test with Modified Conditions chem_params->run_test proc_params->run_test mat_params->run_test verify Verify Results run_test->verify verify->identify_cause Unsuccessful implement Implement Solution on Scale verify->implement Successful

Caption: General troubleshooting workflow for scale-up synthesis issues.

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_thermo Is the product thermally stable? is_solid->is_thermo No (Oil or Low-Melting) cryst Crystallization is_solid->cryst Yes is_basic Are impurities non-basic? is_thermo->is_basic No distill Distillation is_thermo->distill Yes extract Acid-Base Extraction is_basic->extract Yes salt Salt Formation & Crystallization is_basic->salt No / Partially chrom Consider Large-Scale Chromatography (High Cost) distill->chrom If Impurities Co-distill extract->is_solid After Isolation salt->cryst Liberate Free Base First

Caption: Decision tree for selecting a scalable purification method.

G center Stereochemical Outcome (ee% / dr) catalyst Catalyst System - Metal (Rh, Ru, Ir) - Chiral Ligand - Precursor catalyst->center substrate Substrate - Steric Hindrance - Electronic Effects - Protecting Groups substrate->center solvent Solvent - Polarity - Coordinating Ability solvent->center conditions Reaction Conditions - Temperature - H₂ Pressure - Concentration conditions->center additives Additives / Impurities - Halides - Water - Co-catalysts additives->center

Caption: Key factors influencing stereoselectivity in asymmetric synthesis.

References

Common side reactions in the synthesis of pyridopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyridopyrazines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyridopyrazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during your experiments.

Issue 1: Formation of Regioisomeric Mixtures

Q: I am synthesizing a 2-substituted pyrido[2,3-b]pyrazine (B189457) by reacting 2,3-diaminopyridine (B105623) with an unsymmetrical α-ketoaldehyde, and I am obtaining a mixture of two isomers. How can I control the regioselectivity of this reaction?

A: The reaction of 2,3-diaminopyridine with an unsymmetrical 1,2-dicarbonyl compound can indeed lead to the formation of two regioisomers: the desired 2-substituted and the undesired 3-substituted pyrido[2,3-b]pyrazine. The regioselectivity is influenced by the differential reactivity of the two amino groups on the pyridine (B92270) ring and the two carbonyl groups of the dicarbonyl compound.

Troubleshooting Strategies:

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance the regioselectivity in favor of the desired isomer.[1]

  • Solvent and Catalyst: The choice of solvent and the use of an acidic catalyst are critical. Conducting the reaction in an acidic solvent like acetic acid or trifluoroacetic acid at a low temperature has been shown to improve the formation of the desired regioisomer.[1] The acidic medium can protonate the pyridine nitrogen, influencing the nucleophilicity of the adjacent amino groups.

  • Nature of the Dicarbonyl Compound: The electronic and steric properties of the substituents on the α-ketoaldehyde can influence the reactivity of the carbonyl groups, thereby affecting the regioselectivity.

Experimental Protocol for Regioselective Synthesis of 2-Aryl-pyrido[2,3-b]pyrazine: [1]

This protocol is optimized to favor the formation of the 2-substituted isomer.

  • Reactant Preparation: In a round-bottom flask, dissolve the 2,3-diaminopyridine (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Dicarbonyl: Slowly add the unsymmetrical α-ketoaldehyde (1.0-1.1 eq.) to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., room temperature or below) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired regioisomer.

Data Presentation: Effect of Reaction Conditions on Regioselectivity

Reaction ConditionTemperature (°C)SolventCatalystRatio of 2-substituted to 3-substituted isomerReference
Condition A100EthanolNoneMixture (exact ratio not specified)[2]
Condition BRoom TemperatureAcetic Acid-Improved selectivity for 2-substituted isomer[1]
Condition C0-5Trifluoroacetic Acid-High selectivity for 2-substituted isomer[1]

Diagram: Regioisomer Formation in Pyrido[2,3-b]pyrazine Synthesis

G Diaminopyridine 2,3-Diaminopyridine Isomer1 2-Substituted (Desired Product) Diaminopyridine->Isomer1 Reaction at N3 Isomer2 3-Substituted (Side Product) Diaminopyridine->Isomer2 Reaction at N2 Dicarbonyl Unsymmetrical α-Ketoaldehyde Dicarbonyl->Isomer1 Dicarbonyl->Isomer2

Caption: Formation of two regioisomers from 2,3-diaminopyridine.

Issue 2: Potential for N-Oxide Formation

Q: I am concerned about the potential for N-oxide formation on the pyridopyrazine ring system during synthesis or subsequent manipulations, especially when using oxidizing agents. How can I avoid this?

A: While direct literature on N-oxide formation as a side reaction in pyridopyrazine synthesis is not abundant, the pyridine and pyrazine (B50134) nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides. This is particularly relevant if your synthetic route involves oxidative steps or if residual oxidizing agents are present during work-up.

Troubleshooting Strategies:

  • Control of Oxidizing Agents: If an oxidation step is necessary for the formation of the pyrazine ring, carefully control the stoichiometry of the oxidizing agent. Use of milder and more selective oxidizing agents can also be beneficial.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation, especially if the reaction is run at elevated temperatures for extended periods.

  • Quenching: Ensure that any oxidizing agents used are thoroughly quenched during the work-up procedure before product isolation.

  • Storage: Store the final pyridopyrazine product in a cool, dark place, and under an inert atmosphere if it is found to be sensitive to air and light.

Diagram: Potential N-Oxidation of Pyridopyrazine

G Pyridopyrazine Pyridopyrazine N_Oxide Pyridopyrazine N-Oxide (Side Product) Pyridopyrazine->N_Oxide Oxidation OxidizingAgent [O] (e.g., H₂O₂, peracids) OxidizingAgent->N_Oxide

Caption: Potential side reaction leading to N-oxide formation.

Issue 3: Polymerization and Tar Formation

Q: My reaction mixture is turning dark and I am getting a low yield of the desired pyridopyrazine, with a significant amount of insoluble, tar-like material. What could be causing this?

A: Polymerization or the formation of insoluble, high-molecular-weight byproducts can be a significant issue in condensation reactions, especially when using highly reactive starting materials like diamines and dicarbonyls.

Troubleshooting Strategies:

  • High Dilution: Running the reaction under high dilution can disfavor intermolecular reactions that lead to polymerization and favor the desired intramolecular cyclization.

  • Controlled Addition: Add one of the reactants slowly to the other to maintain a low concentration of the added reactant, which can help to suppress polymerization.

  • Temperature Control: Both excessively high and low temperatures can sometimes promote side reactions. It is important to find the optimal temperature for the specific reaction. For many condensation reactions, moderate heating is sufficient.

  • Purity of Starting Materials: Ensure that the 2,3-diaminopyridine and the dicarbonyl compound are pure. Impurities can sometimes catalyze polymerization.

  • Milder Reaction Conditions: If possible, use milder reaction conditions (e.g., lower temperature, less aggressive catalyst) to reduce the rate of side reactions.

Diagram: Troubleshooting Workflow for Pyridopyrazine Synthesis

G Start Start Pyridopyrazine Synthesis LowYield Low Yield or Impure Product? Start->LowYield Regioisomers Regioisomeric Mixture? LowYield->Regioisomers Yes Polymerization Polymerization/Tar? LowYield->Polymerization No Other Other Issues? LowYield->Other No OptimizeTempSolvent Optimize Temperature, Solvent, and Catalyst Regioisomers->OptimizeTempSolvent Yes Purification Optimize Purification (e.g., Chromatography) Regioisomers->Purification Separation needed Polymerization->Other No HighDilution Use High Dilution and Controlled Addition Polymerization->HighDilution Yes CheckPurity Check Purity of Starting Materials Polymerization->CheckPurity Also consider Other->CheckPurity Other->Purification If product is formed Success Successful Synthesis Other->Success No issues OptimizeTempSolvent->LowYield Re-evaluate HighDilution->LowYield Re-evaluate CheckPurity->LowYield Re-evaluate Purification->Success

References

Technical Support Center: µ-Opioid Receptor Antagonist Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with µ-opioid receptor (MOR) antagonist assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing any antagonist activity with my test compound?

Failure to observe antagonism can arise from issues with the compound, experimental setup, or the biological system itself. Here’s a systematic approach to troubleshoot this problem:

  • Compound Integrity and Concentration:

    • Purity and Stability: Verify the purity of your antagonist. Peptides, for instance, are prone to degradation. Ensure it was sourced from a reputable supplier and freshly prepared.[1]

    • Solubility: Confirm that your antagonist is fully dissolved at the concentrations used. Poor solubility can lead to inaccurate dosing.

    • Concentration Range: You may be testing at concentrations that are too low to elicit an effect. A full dose-response curve is necessary to determine the IC50.

  • Assay Conditions:

    • Pre-incubation Time: For competitive antagonists, it is critical to pre-incubate the cells or membranes with the antagonist before adding the agonist. A typical pre-incubation time is 15-30 minutes to allow the antagonist to reach equilibrium with the receptor.[1]

    • Agonist Concentration: The agonist concentration used should be submaximal, typically around its EC80 value.[1] If the agonist concentration is too high, it can overcome the effects of a competitive antagonist, masking its activity.[1]

    • Incubation Times: Ensure the agonist stimulation time is optimized to capture the peak signaling response (e.g., 10-15 minutes for some cAMP assays).[1]

  • Cellular System:

    • Receptor Expression: The cell line used (e.g., HEK293, CHO) must have an adequate expression level of the µ-opioid receptor. Low receptor density can result in a small signal window, making it difficult to detect antagonism.[1]

    • Cell Health: Use healthy, sub-confluent cells that have not been passaged excessively, as this can alter receptor expression and signaling.[1]

  • Controls:

    • Positive Control: Use a known MOR antagonist, such as Naloxone (B1662785), to confirm that your assay system is capable of detecting antagonism.[1]

    • Vehicle Control: Ensure that the solvent (e.g., DMSO) used to dissolve your compounds does not interfere with the assay at the final concentration used.[1][2]

Q2: I'm seeing high non-specific binding in my radioligand binding assay. What can I do?

High non-specific binding (NSB) can obscure the specific signal from your target receptor. It occurs when the radioligand binds to other components like filters, lipids, or non-target proteins.[3]

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites.[3]

  • Improve Washing Steps: Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.[3]

  • Pre-treat Filters: Soaking glass fiber filters in a solution like 0.33% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[3]

  • Include Blocking Agents: Adding Bovine Serum Albumin (BSA) to the binding buffer can help block non-specific binding sites.[3]

Q3: My signal-to-background ratio is too low in my functional assay. How can I improve it?

A small signal window makes it difficult to resolve dose-dependent inhibition by an antagonist.[1]

  • Check Agonist Potency: Verify that you are using a potent agonist and that your agonist stock has not degraded.

  • Optimize Cell Density: The number of cells per well can significantly impact the signal. Titrate the cell number to find the optimal density that provides a robust signal without being excessive.[4][5]

  • Receptor Expression Levels: Low receptor expression will lead to a weak signal. Ensure your cell line has sufficient receptor density.[1]

  • Phosphodiesterase (PDE) Inhibitors (for cAMP assays): In cAMP assays for Gi-coupled receptors, a PDE inhibitor like IBMX is often necessary to prevent the degradation of cAMP and amplify the signal window.[1]

  • Assay Buffer Composition: Ensure the buffer composition, including pH and ionic strength, is optimal for receptor activity.

Q4: My results show high well-to-well and day-to-day variability. What are the causes and solutions?

Variability is a common challenge in receptor binding and functional assays.[3]

  • Standardize Protocols: Use a consistent, well-defined protocol for all experiments, including incubation times, temperatures, and buffer compositions.[3]

  • Consistent Cell Culture: Maintain consistent cell culture practices, including passage number and seeding density.[6]

  • Homogenize Membrane Preparations: For binding assays, ensure that your membrane preparation is thoroughly homogenized before aliquoting to ensure a consistent receptor concentration in each well.[3]

  • Pipetting Technique: Inconsistent pipetting is a major source of variability. Use calibrated pipettes and consider using automated liquid handling systems if available.[3]

  • Use a Single Reagent Batch: Whenever possible, use the same batch of cells, reagents, and compounds for a set of comparative experiments.

Key Assay Parameters

Proper assay design requires careful optimization of several parameters. The following table provides general guidelines for common MOR antagonist assays.

ParameterRadioligand Binding AssaycAMP Functional Assay[³⁵S]GTPγS Binding Assayβ-Arrestin Recruitment Assay
Antagonist Pre-incubation 15-30 min15-30 min[1]15-30 min5-30 min
Agonist Stimulation Time N/A (co-incubation)10-30 min[1][7]30-60 min[7]30-90 min[6]
Typical Agonist DAMGO, MorphineDAMGO, Morphine[1][8]DAMGO[9][10]DAMGO, Endomorphin
Positive Control Antagonist Naloxone[3]Naloxone[1]N/A (use unlabeled GTPγS)Naloxone
Key Buffer Components Tris-HCl, MgCl₂HBSS, HEPES, IBMX[1]Tris-HCl, MgCl₂, NaCl, GDP[11]Assay-specific buffer
Common Cell Lines CHO or HEK293 expressing MOR[7]CHO or HEK293 expressing MOR[1]CHO or HEK293 expressing MOR[7]U2OS or HEK293 expressing MOR[12]

Signaling Pathways & Experimental Workflows

Visualizing the underlying biological processes and experimental steps can aid in understanding and troubleshooting your assays.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates GRK GRK MOR->GRK Activates G_alpha Gα-GTP G_Protein->G_alpha GDP->GTP G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP-> K_Channel K+ Channel Ca_Channel Ca2+ Channel G_alpha->AC Inhibition G_betagamma->K_Channel Activation G_betagamma->Ca_Channel Inhibition P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylation BetaArrestin β-Arrestin P_MOR->BetaArrestin Recruitment Internalization Receptor Internalization BetaArrestin->Internalization Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist Opioid Antagonist Antagonist->MOR Binds & Blocks

Caption: µ-Opioid receptor canonical signaling pathways.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Plate Cells (e.g., HEK293-MOR) p2 2. Culture Overnight p1->p2 a1 3. Add Vehicle or Antagonist Dilutions p2->a1 a2 4. Pre-incubate (e.g., 20 min @ 37°C) a1->a2 a3 5. Add Agonist (e.g., DAMGO at EC80) a2->a3 a4 6. Incubate (e.g., 15 min @ 37°C) a3->a4 a5 7. Lyse Cells & Add Detection Reagents a4->a5 d1 8. Read Signal (e.g., Luminescence, Fluorescence) a5->d1 d2 9. Plot Dose-Response Curve (% Inhibition vs. [Antagonist]) d1->d2 d3 10. Calculate IC50 d2->d3

Caption: General workflow for a cell-based functional antagonist assay.

Troubleshooting_Tree Start No Antagonist Effect Observed CheckControls Are Positive/Vehicle Controls Working? Start->CheckControls ControlsOK Yes CheckControls->ControlsOK Yes ControlsBad No CheckControls->ControlsBad No CheckAgonist Is Agonist Concentration Submaximal (e.g., EC80)? ControlsOK->CheckAgonist FixAssaySystem Troubleshoot Assay System: - Reagent Prep - Instrument Settings - Buffer pH ControlsBad->FixAssaySystem AgonistOK Yes CheckAgonist->AgonistOK Yes AgonistBad No CheckAgonist->AgonistBad No CheckPreincubation Was there an Antagonist Pre-incubation Step? AgonistOK->CheckPreincubation FixAgonistConc Re-optimize Agonist Concentration AgonistBad->FixAgonistConc PreincOK Yes CheckPreincubation->PreincOK Yes PreincBad No CheckPreincubation->PreincBad No CheckCompound Check Compound Integrity: - Purity - Solubility - Concentration PreincOK->CheckCompound CheckCellSystem Review Cell System: - Receptor Expression - Cell Health - Passage Number PreincOK->CheckCellSystem AddPreincubation Incorporate Pre-incubation (15-30 min) PreincBad->AddPreincubation

Caption: Decision tree for troubleshooting a lack of antagonist effect.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from the µ-opioid receptor.

  • Objective: To determine the binding affinity (Ki) of a test antagonist.

  • Materials:

    • Receptor Source: Membranes from cells expressing MOR (e.g., HEK293, CHO) or rat brain tissue.[13]

    • Radioligand: e.g., [³H]-DAMGO or [³H]-Naloxone at a concentration near its Kd.[13]

    • Non-specific Binding Control: High concentration of unlabeled naloxone (e.g., 10 µM).[13]

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[13]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

    • Glass fiber filters (pre-soaked in 0.3-0.5% PEI).[3][13]

    • Cell harvester and scintillation counter.

  • Methodology:

    • Assay Setup: In a 96-well plate, add binding buffer, membrane preparation (10-20 µg protein), varying concentrations of the test antagonist, and the radioligand.[13]

    • Controls: Prepare wells for "Total Binding" (no antagonist) and "Non-specific Binding" (with 10 µM unlabeled naloxone).[13]

    • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[13]

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

    • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[14]

    • Data Analysis:

      • Calculate specific binding = Total binding - Non-specific binding.

      • Plot the percentage of specific binding against the log concentration of the test antagonist.

      • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50.[3]

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

Protocol 2: cAMP Inhibition Functional Assay

This protocol measures an antagonist's ability to block an agonist-induced decrease in intracellular cAMP levels.

  • Objective: To determine the functional potency (IC50) of an antagonist.

  • Materials:

    • Cells: HEK293 or CHO cells stably expressing human MOR.[1]

    • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.[1]

    • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).[1]

    • Agonist: DAMGO or other suitable MOR agonist.

    • Stimulant: Forskolin (to raise basal cAMP levels).[7]

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Methodology:

    • Cell Plating: Seed cells in a 96-well plate to achieve a 90-95% confluent monolayer on the day of the experiment.[1]

    • Antagonist Addition: On the assay day, replace the culture medium with Stimulation Buffer. Add serial dilutions of the test antagonist to the appropriate wells. Include vehicle control wells.[1]

    • Pre-incubation: Incubate the plate at 37°C for 20 minutes.[1]

    • Agonist Addition: Add the MOR agonist (at a pre-determined EC80 concentration) along with forsklin to all wells except for the basal controls.[1]

    • Stimulation: Incubate the plate at 37°C for 15-30 minutes.[1][7]

    • Lysis & Detection: Stop the reaction by adding the lysis buffer from the cAMP kit. Proceed with the detection protocol according to the manufacturer's instructions.[1]

    • Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data using a sigmoidal dose-response equation to determine the IC50.[1]

References

Technical Support Center: Overcoming Poor Solubility of Octahydropyrido[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of octahydropyrido[1,2-a]pyrazine derivatives. These compounds, while promising therapeutic agents, often exhibit limited aqueous solubility, which can hinder their preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: Why do octahydropyrido[1,2-a]pyrazine derivatives often exhibit poor water solubility?

A1: The octahydropyrido[1,2-a]pyrazine core, being a largely saturated heterocyclic system, can lead to a rigid molecular structure. This rigidity, combined with other lipophilic substituents often present in active derivatives, can result in strong intermolecular interactions within the crystal lattice. These factors make it energetically unfavorable for the individual molecules to be solvated by water, leading to low aqueous solubility.

Q2: What is the first step I should take to address solubility issues during early-stage in vitro experiments?

A2: For initial in vitro screening, the most straightforward approach is to use a co-solvent system. A common practice is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock solution into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid solvent-induced artifacts or cellular toxicity.

Q3: How does pH influence the solubility of these derivatives?

A3: The octahydropyrido[1,2-a]pyrazine scaffold contains basic nitrogen atoms. In acidic conditions (lower pH), these nitrogens can become protonated, forming a more polar, charged species (a salt). This ionized form generally exhibits significantly higher aqueous solubility compared to the neutral free base which is more prevalent at neutral and higher pH.[1] Therefore, adjusting the pH of the solution to the acidic range can be a simple and effective method to increase the solubility of these compounds.[1]

Q4: Can forming a salt of my compound improve its solubility for formulation development?

A4: Yes, salt formation is a very common and effective strategy for improving the solubility and dissolution rate of ionizable drug candidates.[1] By reacting the basic octahydropyrido[1,2-a]pyrazine derivative with a pharmaceutically acceptable acid, a stable salt form can be isolated. These salts are generally crystalline solids with improved aqueous solubility and dissolution characteristics compared to the free base. The choice of the counter-ion is important as it can influence the salt's properties, including solubility, stability, and hygroscopicity.[1]

Q5: What are some advanced formulation strategies if simple pH adjustment or co-solvents are insufficient?

A5: For more challenging solubility issues, several advanced formulation techniques can be employed. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has a higher energy state than the crystalline form, leading to improved apparent solubility and dissolution rate.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble drug molecule within their hydrophobic core, while their hydrophilic exterior interacts with water, thereby increasing the overall solubility of the drug.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Troubleshooting Guides

Problem 1: My compound precipitates out of solution during my cell-based assay.

Potential Cause Troubleshooting Step
Concentration exceeds thermodynamic solubility in the final assay medium. Determine the kinetic and thermodynamic solubility of your compound in the final assay medium. Ensure your working concentrations are below the solubility limit.
Insufficient co-solvent concentration. If cell health permits, slightly increase the final concentration of the co-solvent (e.g., DMSO) in the assay medium. Always include a vehicle control with the same solvent concentration.
pH of the medium is not optimal for solubility. If your compound is a weak base, consider lowering the pH of the buffer system slightly, ensuring the pH is still within a physiologically acceptable range for your cells.
Compound instability in the aqueous medium. Assess the chemical stability of your compound in the assay medium over the time course of the experiment. Degradation can lead to the formation of less soluble byproducts.

Problem 2: I am observing inconsistent results in my animal studies, potentially due to poor oral absorption.

Potential Cause Troubleshooting Step
Low dissolution rate in the gastrointestinal tract. Consider formulation strategies that enhance the dissolution rate, such as creating a micronized or nanosized suspension of the drug.
Poor solubility at the pH of the stomach and intestines. Develop a pH-solubility profile to understand how the solubility changes across the physiological pH range. This can guide the selection of an appropriate salt form or the use of pH-modifying excipients in the formulation.
Precipitation of the drug in the gastrointestinal fluids. Investigate the use of precipitation inhibitors in the formulation. These are polymers that can help maintain the drug in a supersaturated state for a longer period, allowing for greater absorption.
High first-pass metabolism. While not a solubility issue, it's important to assess the metabolic stability of the compound. If it's rapidly metabolized in the liver, this can lead to low bioavailability despite adequate solubility and absorption.

Data Presentation

Compound Solvent/Formulation Solubility (µg/mL)
Derivative A (Free Base)Water (pH 7.4)< 1
Derivative A (Free Base)0.1 N HCl (pH 1.2)150
Derivative A (HCl Salt)Water250
Derivative A (Free Base)10% HP-β-Cyclodextrin in Water50
Derivative A (Free Base)Nanosuspension in Water15 (apparent)

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of an octahydropyrido[1,2-a]pyrazine derivative in a specific aqueous medium.

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of an octahydropyrido[1,2-a]pyrazine derivative with a hydrophilic polymer to enhance its dissolution rate.

Methodology:

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Dissolution: Dissolve both the octahydropyrido[1,2-a]pyrazine derivative and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The flask should be rotated in a heated water bath to facilitate even drying.

  • Final Drying: Once the bulk of the solvent is removed, further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Characterization: The resulting solid dispersion should be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Its dissolution profile should then be compared to that of the pure crystalline drug.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_formulation Advanced Formulation cluster_evaluation Evaluation start Poor Aqueous Solubility ph_adjustment pH Adjustment start->ph_adjustment Ionizable Compound? cosolvents Co-solvent System start->cosolvents evaluation Solubility & Dissolution Testing ph_adjustment->evaluation cosolvents->evaluation salt_formation Salt Formation salt_formation->evaluation solid_dispersion Solid Dispersion solid_dispersion->evaluation complexation Cyclodextrin Complexation complexation->evaluation particle_size Particle Size Reduction particle_size->evaluation evaluation->salt_formation Insufficient Improvement evaluation->solid_dispersion Insufficient Improvement evaluation->complexation Insufficient Improvement evaluation->particle_size Insufficient Improvement

Caption: A logical workflow for addressing poor solubility.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mor Mu-Opioid Receptor g_protein Gi/o Protein mor->g_protein Blocks Agonist-Induced Activation arrestin β-Arrestin mor->arrestin May recruit ac Adenylyl Cyclase g_protein->ac No Inhibition ion_channel Ion Channel Modulation g_protein->ion_channel No Modulation camp cAMP ac->camp Normal Production pka Protein Kinase A camp->pka No Activation internalization Receptor Internalization arrestin->internalization ligand Octahydropyrido[1,2-a]pyrazine Derivative (Antagonist) ligand->mor Binds to

Caption: Mu-opioid receptor signaling antagonism.

References

Validation & Comparative

A Comparative Guide to (R)-Octahydro-pyrido[1,2-A]pyrazine: A Novel Mu-Opioid Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of (R)-Octahydro-pyrido[1,2-A]pyrazine, a novel mu-opioid receptor antagonist, through objective comparison with established alternatives such as naloxone (B1662785) and naltrexone (B1662487). The following sections present supporting in vitro experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

In Vitro Performance Comparison

This compound, identified as compound 36 in seminal research, demonstrates high affinity and potent antagonist activity at the mu-opioid receptor.[1][2] The following tables summarize its in vitro profile in comparison to the widely used mu-opioid antagonists, naloxone and naltrexone.

Table 1: Mu-Opioid Receptor Binding Affinity

This table compares the binding affinity (Ki) of the compounds for the mu-opioid receptor. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM)Radioligand UsedCell LineReference
This compound (Compound 36) 0.47[³H]DAMGOCHO[1][2]
Naloxone1.115[³H]NaloxoneNot Specified[3]
Naltrexone0.11[³H]DAMGOCHO[4]
Table 2: In Vitro Functional Antagonism

This table presents the functional antagonist potency (IC50) of the compounds in a [³⁵S]GTPγS binding assay, which measures the inhibition of agonist-induced G-protein activation. A lower IC50 value indicates greater potency.

CompoundIC50 (nM)Agonist UsedCell LineReference
This compound (Compound 36) 1.8DAMGOCHO[1][2]
Naloxone~2-5DAMGONot Specified[5]
Naltrexone17DAMGOCHO[4]
Table 3: Opioid Receptor Selectivity

This table showcases the binding selectivity of this compound for the mu-opioid receptor over delta and kappa-opioid receptors.

CompoundReceptorKi (nM)Reference
This compound (Compound 36) Mu (µ)0.47[1][2]
Delta (δ)120[6]
Kappa (κ)25[6]

In Vivo Performance Comparison

As of the latest available data, in vivo studies for this compound (Compound 36) have not been reported in the public domain. To provide a benchmark for potential future in vivo evaluations, the following table summarizes the antagonist potency of naloxone and naltrexone in the mouse tail-flick test, a common in vivo model for assessing opioid-mediated antinociception.

Table 4: In Vivo Antagonism of Morphine-Induced Antinociception (Mouse Tail-Flick Test)
AntagonistAgonistED50 of AntagonistRoute of AdministrationReference
NaloxoneMorphineNot explicitly defined as a single ED50 value; dose-dependent antagonism observed.Intrathecal[5]
NaltrexoneMorphineDose-dependent antagonism observed at 1.0-10.0 mg/kg.Subcutaneous[7]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental designs used for validation, the following diagrams illustrate the mu-opioid receptor signaling pathway and the workflows for key in vitro assays.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (e.g., Morphine, DAMGO) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates Antagonist This compound Naloxone/Naltrexone Antagonist->MOR Binds & Blocks G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Physiological Effects cAMP->Analgesia Ion_channels->Analgesia

Caption: Mu-opioid receptor signaling pathway and points of antagonism.

experimental_workflows cluster_radioligand Radioligand Binding Assay cluster_gtps [³⁵S]GTPγS Functional Assay r1 Prepare cell membranes expressing mu-opioid receptors r2 Incubate membranes with radiolabeled ligand (e.g., [³H]DAMGO) and unlabeled antagonist r1->r2 r3 Separate bound from free radioligand via filtration r2->r3 r4 Quantify radioactivity r3->r4 r5 Determine Ki value r4->r5 g1 Prepare cell membranes expressing mu-opioid receptors g2 Incubate membranes with agonist (e.g., DAMGO), [³⁵S]GTPγS, and antagonist g1->g2 g3 Separate bound from free [³⁵S]GTPγS via filtration g2->g3 g4 Quantify radioactivity g3->g4 g5 Determine IC50 value g4->g5

Caption: Workflows for in vitro radioligand binding and functional assays.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO.

  • Test compounds: this compound, naloxone, naltrexone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]DAMGO (typically at its Kd value) and varying concentrations of the unlabeled antagonist in the assay buffer.

  • The incubation is carried out at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (IC50) of an antagonist to inhibit agonist-stimulated G-protein activation.

Materials:

  • Cell membranes from CHO cells stably expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS.

  • Agonist: DAMGO.

  • Test compounds: this compound, naloxone, naltrexone.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes (10-20 µg of protein) are pre-incubated with varying concentrations of the antagonist in the assay buffer containing GDP for 15 minutes at 30°C.

  • A fixed concentration of the agonist DAMGO (typically its EC80 value) is added to the wells, followed immediately by the addition of [³⁵S]GTPγS to initiate the reaction.

  • The incubation is continued for 60 minutes at 30°C.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined by non-linear regression analysis.

References

A Comparative Guide to (R)-Octahydro-pyrido[1,2-a]pyrazine and Other Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel mu-opioid receptor antagonist, (R)-Octahydro-pyrido[1,2-a]pyrazine (referred to as Compound 36 in seminal research), with established opioid receptor antagonists: naltrexone, naloxone, and nalmefene (B1676920). This document is intended to be a valuable resource for researchers and professionals in the field of drug development, offering a comparative analysis of in vitro binding affinities, functional activities, and a review of standard in vivo efficacy models.

Executive Summary

Opioid receptor antagonists are critical for the treatment of opioid overdose and are under investigation for various other therapeutic applications. This guide focuses on a comparative analysis of Compound 36, a promising new chemical entity with a distinct octahydro-pyrido[1,2-a]pyrazine scaffold, against the widely used antagonists naltrexone, naloxone, and nalmefene. While in vitro data demonstrates the high potency and selectivity of Compound 36 for the mu-opioid receptor, a direct comparison of its in vivo efficacy is limited by the current lack of published data. This guide presents the available data in a structured format to aid in the evaluation of its potential and to highlight areas for future research.

In Vitro Pharmacological Profile: A Head-to-Head Comparison

The binding affinity (Ki) and functional antagonist activity (IC50) are crucial parameters for characterizing opioid receptor antagonists. The following tables summarize the available data for Compound 36 and the established antagonists at the human mu (µ), delta (δ), and kappa (κ) opioid receptors.

Note on Data Comparability: The presented Ki values are compiled from various studies. Direct comparison should be approached with caution as experimental conditions can vary between laboratories. Ideally, a head-to-head comparison of all compounds in the same assays would provide the most accurate comparative data.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (µ vs δ/κ)
This compound (Compound 36) 0.47[1]Data not availableData not availableReported to have improved µ/δ and µ/κ selectivity compared to its parent compound[1]
Naltrexone 0.052 - 1.518[2]~60.0[2]~0.2[2]High affinity for µ and κ, lower for δ
Naloxone ~1.1[3]Data variesData variesHigh affinity for µ, with varying affinities for δ and κ
Nalmefene 0.052 - 1.0[2]2.7[2]0.23[2]High and comparable affinity for µ and κ, lower for δ

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

CompoundAssay Typeµ-Opioid Receptor (IC50, nM)
This compound (Compound 36) [³⁵S]GTPγS1.8[1]
Naltrexone [³⁵S]GTPγS / cAMPData varies depending on assay conditions
Naloxone [³⁵S]GTPγS / cAMPData varies depending on assay conditions
Nalmefene [³⁵S]GTPγS / cAMPData varies depending on assay conditions

In Vivo Efficacy: Current Landscape and Data Gaps

In vivo models are essential for determining the therapeutic potential of an opioid antagonist. Standard assays include the tail-flick test and the acetic acid-induced writhing test, which measure the ability of an antagonist to reverse the analgesic effects of an opioid agonist.

As of the latest literature review, specific in vivo efficacy data (e.g., ED50 values) for this compound (Compound 36) has not been published. The seminal publication by Le Bourdonnec et al. (2006) focused on the in vitro characterization of this compound.[1]

In contrast, extensive in vivo data is available for naltrexone, naloxone, and nalmefene, demonstrating their ability to antagonize opioid-induced effects. For instance, nalmefene has been shown to produce a dose- and time-related antagonism of morphine-induced hyperlocomotion with a calculated ID50 of 0.014 mg/kg in mice.[4][5] Furthermore, a 0.32 mg/kg dose of nalmefene blocked morphine-induced antinociception in the 55°C tail-flick test for approximately 2 hours.[4][5]

The lack of in vivo data for Compound 36 represents a significant knowledge gap and a crucial next step in its development pipeline to enable a direct comparison of its in vivo potency and duration of action with established antagonists.

Signaling Pathways and Mechanism of Action

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate downstream signaling cascades primarily through the G-protein and β-arrestin pathways. Opioid antagonists, such as those discussed in this guide, act as competitive inhibitors at the opioid receptor binding site. They bind to the receptor with high affinity but do not activate it, thereby blocking agonists from binding and initiating the signaling cascade.

cluster_0 Opioid Agonist Signaling cluster_1 Opioid Antagonist Action Agonist Opioid Agonist OpioidReceptor Opioid Receptor (μ, δ, κ) Agonist->OpioidReceptor Binds and Activates G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates Beta_Arrestin β-Arrestin OpioidReceptor->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, Ion Channel Modulation) G_Protein->Downstream_Signaling Beta_Arrestin->Downstream_Signaling Analgesia Analgesia & Other Effects Downstream_Signaling->Analgesia Antagonist This compound Naltrexone, Naloxone, Nalmefene BlockedReceptor Blocked Opioid Receptor Antagonist->BlockedReceptor Binds and Blocks NoSignal No Signal Transduction BlockedReceptor->NoSignal

Opioid Receptor Signaling and Antagonist Blockade.

The diagram above illustrates the canonical opioid agonist signaling pathway and the mechanism of action of competitive antagonists. Agonists bind to and activate the opioid receptor, leading to G-protein and β-arrestin mediated downstream signaling and physiological effects such as analgesia. Antagonists, including this compound, bind to the same receptor but do not induce a conformational change, thus preventing agonist binding and blocking signal transduction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro and in vivo assays used to characterize opioid receptor antagonists.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.

  • Materials:

    • Cell membranes expressing the human opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).

    • Test compound (this compound, naltrexone, etc.).

    • Non-specific binding control (e.g., a high concentration of unlabeled naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate in 96-well Plate start->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Radioligand Binding Assay Workflow.

2. [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Opioid agonist (e.g., DAMGO).

    • Test antagonist.

    • GDP, MgCl₂, NaCl.

    • Assay buffer.

    • Filtration apparatus and filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with the test antagonist at various concentrations.

    • Add a fixed concentration of the opioid agonist to stimulate the receptor.

    • Add [³⁵S]GTPγS to the reaction mixture.

    • Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Terminate the reaction by rapid filtration.

    • Wash the filters and measure radioactivity.

    • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50).

3. cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, which results in a decrease in cyclic AMP (cAMP) levels.

  • Materials:

    • Whole cells expressing the opioid receptor of interest.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Opioid agonist.

    • Test antagonist.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-incubate cells with the test antagonist.

    • Add a fixed concentration of the opioid agonist.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Incubate to allow for modulation of cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a detection kit.

    • Data Analysis: Determine the IC50 of the antagonist for the reversal of agonist-induced inhibition of cAMP production.

In Vivo Assays

1. Tail-Flick Test

This is a common assay to assess the analgesic effects of opioids and the ability of antagonists to reverse these effects.

  • Animals: Mice or rats.

  • Procedure:

    • Administer an opioid agonist (e.g., morphine) to induce analgesia.

    • At the time of peak agonist effect, administer the test antagonist.

    • At various time points after antagonist administration, apply a thermal stimulus (e.g., a focused beam of light) to the animal's tail.

    • Measure the latency for the animal to flick its tail away from the heat source.

    • Data Analysis: The antagonist's efficacy is determined by its ability to reduce the tail-flick latency back towards baseline (pre-agonist) levels. The dose required to produce a 50% reversal of the agonist effect is the ED50.

2. Acetic Acid-Induced Writhing Test

This test is used to evaluate the analgesic effects of compounds against visceral pain.

  • Animals: Mice.

  • Procedure:

    • Administer the test antagonist.

    • After a set pre-treatment time, administer an opioid agonist.

    • Subsequently, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic "writhing" response (abdominal constrictions and stretching).

    • Count the number of writhes over a defined period.

    • Data Analysis: The antagonist's efficacy is determined by its ability to block the agonist-induced reduction in the number of writhes. The ED50 is the dose of the antagonist that produces a 50% reversal of the agonist's analgesic effect.

Conclusion and Future Directions

This compound (Compound 36) emerges from in vitro studies as a highly potent and selective mu-opioid receptor antagonist. Its sub-nanomolar binding affinity and potent functional antagonist activity position it as a compound of significant interest for further development.

However, the current lack of publicly available in vivo data for Compound 36 is a critical limitation in providing a complete comparative analysis against established antagonists like naltrexone, naloxone, and nalmefene. Future research should prioritize in vivo studies to determine its efficacy, duration of action, and pharmacokinetic profile. Such data will be instrumental in fully elucidating the therapeutic potential of this novel chemical scaffold in the management of opioid-related conditions.

This guide serves as a foundational resource for researchers, summarizing the current state of knowledge and highlighting the path forward for the comprehensive evaluation of this promising new opioid antagonist.

References

Structure-Activity Relationship of (R)-Octahydro-pyrido[1,2-A]pyrazine Analogs as µ-Opioid Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Octahydro-pyrido[1,2-A]pyrazine analogs, a class of compounds that have been investigated for their potent and selective antagonist activity at the µ-opioid receptor (MOR). The structure-activity relationship (SAR) of these analogs reveals key structural features that govern their binding affinity and functional activity, offering valuable insights for the design of future therapeutic agents.

Comparative Analysis of Binding Affinities and Functional Activities

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been identified as a promising template for the development of MOR antagonists.[1] A key study by Le Bourdonnec et al. (2006) explored a series of these analogs, systematically modifying substituents to probe the SAR.[1] The data presented below summarizes the binding affinities (Ki) for human µ (hµ), δ (hδ), and κ (hκ) opioid receptors, along with the in vitro functional antagonist activity (IC50) at the hµ receptor.

CompoundRXYhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)hµ IC50 (nM)
4 HHH0.622101100.54
36 HClH0.47130291.8

Data extracted from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 7290-7306.[1]

Key SAR Observations:

  • Replacement of the Octahydroquinolizine Scaffold: The initial lead compound (not shown) contained an octahydroquinolizine core. Its replacement with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold in analogs like compound 4 maintained subnanomolar affinity for the µ-opioid receptor.[1]

  • Substitution on the Benzyl Moiety: The introduction of a chlorine atom at the 2-position of the N-benzyl group, as seen in compound 36 , resulted in a slight increase in µ-opioid receptor affinity (Ki = 0.47 nM) compared to the unsubstituted analog (compound 4 , Ki = 0.62 nM).[1]

  • Selectivity Profile: Compound 36 also demonstrated an improved selectivity profile for the µ-receptor over the κ- and δ-receptors when compared to compound 4 .[1]

  • Functional Antagonism: Both compounds exhibited potent µ-opioid antagonist activity in a functional assay, with IC50 values in the low nanomolar range.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the this compound analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human µ, δ, and κ opioid receptors.

Methodology:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ, δ, or κ opioid receptors were used.[1]

  • Membrane Preparation: Crude cell membranes were prepared from the CHO cell lines.

  • Radioligands:

    • For µ-opioid receptor binding: [³H]diprenorphine was used.

    • For δ-opioid receptor binding: [³H]naltrindole was used.

    • For κ-opioid receptor binding: [³H]U69,593 was used.

  • Assay Procedure:

    • Cell membranes were incubated with the respective radioligand and varying concentrations of the test compound in a binding buffer (50 mM Tris-HCl, pH 7.4).

    • The incubation was carried out at room temperature for a specified time to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The amount of bound radioactivity on the filters was determined by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the in vitro functional antagonist activity (IC50) of the test compounds at the human µ-opioid receptor.

Methodology:

  • Cell Line: Membranes from CHO cells expressing the human µ-opioid receptor were used.[1]

  • Principle: This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor. Antagonists inhibit this agonist-stimulated binding.

  • Assay Procedure:

    • Cell membranes were pre-incubated with varying concentrations of the test compound.

    • A fixed concentration of a µ-opioid agonist (e.g., DAMGO) was added to stimulate the receptor.

    • [³⁵S]GTPγS was then added to the mixture.

    • The incubation was carried out at 30°C.

    • The reaction was terminated by rapid filtration.

    • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters was quantified using a scintillation counter.

  • Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the µ-opioid receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ subunits) MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP Antagonist (R)-Octahydro-pyrido [1,2-A]pyrazine analog Antagonist->MOR blocks ATP ATP ATP->AC Downstream_effects Reduced Neuronal Excitability cAMP->Downstream_effects leads to

Caption: µ-Opioid receptor antagonist signaling pathway.

experimental_workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Cell Membranes (with µ-Opioid Receptors) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]diprenorphine) B->D C Prepare Test Compound (Serial Dilutions) C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Generate Competition Binding Curve G->H I Calculate IC50 and Ki H->I

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Efficacy of Pyrazine-Based Kinase Inhibitors in Oncology: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of public domain data exists for the in vivo anticancer efficacy of (R)-Octahydro-pyrido[1,2-A]pyrazine derivatives. Research on this specific chemical scaffold has predominantly focused on its potential as a mu-opioid receptor antagonist. Consequently, this guide provides a comparative analysis of alternative pyrazine-containing heterocyclic compounds that have demonstrated significant in vivo efficacy in preclinical and clinical cancer studies. These compounds, targeting various protein kinases crucial for tumor growth and survival, represent promising avenues in oncology drug development.

This guide will objectively compare the performance of several classes of pyrazine-based kinase inhibitors, supported by available experimental data from in vivo studies. Detailed methodologies for key experiments are provided to aid researchers in evaluating and potentially replicating these findings.

Overview of Pyrazine (B50134) Derivatives as Kinase Inhibitors

The pyrazine ring is a key pharmacophore in numerous clinically evaluated and approved kinase inhibitors.[1][2] Its structural properties allow for the design of potent and selective inhibitors of various kinases implicated in cancer progression. This guide focuses on pyrazine derivatives targeting key signaling pathways, including RET, Protein Kinase C (PKC), Cyclin-Dependent Kinase 9 (CDK9), Checkpoint Kinase 1 (CHK1), and the mammalian Target of Rapamycin (mTOR).

Data Presentation: In Vivo Efficacy of Pyrazine Derivatives

The following tables summarize the in vivo performance of representative pyrazine-based kinase inhibitors from different structural classes.

Table 1: Pyrido[3,4-b]pyrazines as RET Kinase Inhibitors
Compound ClassTargetCancer ModelAdministrationDosingKey Efficacy ResultsReference
Pyrido[3,4-b]pyrazineRET KinasePancreatic Cancer (MiaPaCa-2 Xenograft)Oral (p.o.)Not specified in abstractPotent inhibition of pancreatic cancer cell line growth (IC50 = 25 nM). Designed to overcome resistance to approved RET inhibitors.[1]
Table 2: Imidazo[1,2-a]pyrazines as CDK9 and Aurora Kinase Inhibitors
CompoundTargetCancer ModelAdministrationDosingKey Efficacy ResultsReference
SCH 1473759Aurora A/BHuman Tumor XenograftNot specifiedNot specifiedDemonstrated efficacy and target engagement in mouse models.
Compound 1d CDK9(In vitro data)N/AN/APotent CDK9 inhibition (IC50 = 0.18 µM) and antiproliferative effect in HCT116, K652, and MCF7 cell lines.
Compound 3c CDK9(In vitro data)N/AN/AMost potent CDK9 inhibitory activity (IC50 = 0.16 µM) and cytotoxic effect (average IC50 = 6.66 µM) against MCF7, HCT116, and K652 cell lines.
Table 3: Pyrazine-carboxamide and -carbonitrile Derivatives in Clinical Development
CompoundTargetCancer IndicationAdministrationDosingKey Efficacy ResultsReference
Darovasertib (LXS-196) PKCMetastatic Uveal MelanomaOral (BID)300 mg11.1% of patients achieved a partial response (PR), and 66.7% had stable disease (SD).[3][4]
Prexasertib (LY2606368) CHK1High-Grade Serous Ovarian Cancer (BRCA wild-type)Intravenous105 mg/m² every 14 days29% of patients had a partial response (PR).[5]
Table 4: Pyrazino[2,3-b]pyrazine-2-ones as mTOR Kinase Inhibitors
Compound ClassTargetCancer ModelAdministrationDosingKey Efficacy ResultsReference
Pyrazino[2,3-b]pyrazine-2-onemTORXenograft Cancer Models (various)Oral (p.o.)0.1-100 mg/kgPotent inhibitors with IC50 < 100 nM in informer assays. Assessed in various human cancer cell line xenografts.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and a general experimental workflow for in vivo xenograft studies are provided below to enhance understanding.

RET_Signaling_Pathway Ligand RET Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[3,4-b]pyrazine Inhibitor Inhibitor->RET

Caption: Simplified RET signaling pathway targeted by Pyrido[3,4-b]pyrazine derivatives.

PKC_Signaling_Pathway GNAQ_GNA11 Mutant GNAQ/GNA11 PLCB PLCβ GNAQ_GNA11->PLCB DAG DAG PLCB->DAG PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) PKC->MAPK_Pathway Proliferation Tumor Growth & Proliferation MAPK_Pathway->Proliferation Darovasertib Darovasertib (PKC Inhibitor) Darovasertib->PKC

Caption: PKC signaling in uveal melanoma driven by GNAQ/GNA11 mutations.

CDK9_Signaling_Pathway cluster_PTEFb PTEFb P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates CTD CyclinT Cyclin T1 Transcription Transcriptional Elongation (e.g., MCL-1, MYC) RNAPII->Transcription Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->CDK9 CHK1_Signaling_Pathway DNA_Damage Replication Stress & DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 Inhibits CellCycle Cell Cycle Arrest CHK1->CellCycle CDK CDK CDC25->CDK CDK->CellCycle Progression ReplicationCatastrophe Replication Catastrophe & Apoptosis Prexasertib Prexasertib (CHK1 Inhibitor) Prexasertib->CHK1 Prexasertib->ReplicationCatastrophe Leads to mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis, Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibitor Pyrazino[2,3-b]pyrazine Inhibitor Inhibitor->mTORC1 Xenograft_Workflow CellCulture 1. Cancer Cell Culture (e.g., MiaPaCa-2, TMD8) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration (Vehicle vs. Pyrazine Derivative) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint

References

A Comparative Analysis of Octahydropyrido[1,2-a]pyrazine and Octahydroquinolizine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds with Supporting Experimental Data.

The octahydropyrido[1,2-a]pyrazine and octahydroquinolizine bicyclic systems are pivotal scaffolds in medicinal chemistry, each offering a unique three-dimensional architecture for the development of novel therapeutics. Their rigid structures allow for precise orientation of substituents, leading to high-affinity interactions with biological targets. This guide provides a comprehensive comparative analysis of these two scaffolds, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform rational drug design and development.

Physicochemical and Biological Activity Profile

The selection of a scaffold in drug design is often dictated by its inherent physicochemical properties and its propensity to interact with specific biological targets. The octahydropyrido[1,2-a]pyrazine scaffold, containing an additional nitrogen atom, generally imparts greater polarity and potential for hydrogen bonding compared to the all-carbon octahydroquinolizine framework. This is reflected in properties such as predicted pKa and logP values.

PropertyOctahydropyrido[1,2-a]pyrazine (Parent)Octahydroquinolizine (Parent)Reference Compound 36 (Octahydropyrido[1,2-a]pyrazine derivative)Reference Compound 4 (Octahydroquinolizine derivative)
Molecular Formula C₈H₁₆N₂C₉H₁₇NC₂₇H₃₆ClN₃OC₂₈H₃₇NO
Molecular Weight 140.23 g/mol 139.24 g/mol 466.06 g/mol 415.61 g/mol
Predicted pKa 9.80 ± 0.20[1]Not availableNot availableNot available
Predicted XLogP3 0.52.1Not availableNot available
Boiling Point 218.0 ± 8.0 °C at 760 mmHgNot availableNot availableNot available

A key area where these scaffolds have been directly compared is in the development of mu (µ)-opioid receptor antagonists.[2] Research has shown that replacing an octahydroquinolizine core with an octahydropyrido[1,2-a]pyrazine scaffold can lead to compounds with improved selectivity profiles.[2]

CompoundScaffoldµ-Opioid Receptor Binding Affinity (Ki, nM)µ-Opioid Receptor Functional Antagonist Activity (IC₅₀, nM)κ/µ Selectivity Ratioδ/µ Selectivity Ratio
Compound 4 Octahydroquinolizine0.620.541301200
Compound 36 Octahydropyrido[1,2-a]pyrazine0.471.84803300

Beyond opioid receptor modulation, derivatives of these scaffolds have been explored for a range of other biological activities. Octahydroquinolizine, the core of the natural alkaloid lupinine, has derivatives exhibiting bactericidal, sedative, anthelmintic, hypotensive, antimicrobial, and cytotoxic properties.[3][4] Conversely, octahydropyrido[1,2-a]pyrazine derivatives have been investigated for their neurokinin-1 (NK1) receptor antagonistic activity, which has implications for treating chemotherapy-induced nausea and vomiting, as well as potential applications in cancer therapy.

Experimental Protocols

1. Mu-Opioid Receptor Binding Assay

This protocol is adapted from competitive binding assays used to determine the binding affinity of a test compound for the mu-opioid receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

    • Radioligand: [³H]DAMGO (a high-affinity mu-opioid agonist).

    • Test compounds (octahydropyrido[1,2-a]pyrazine and octahydroquinolizine derivatives).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • 96-well plates.

  • Procedure:

    • In a 96-well plate, add the cell membranes, [³H]DAMGO, and varying concentrations of the test compound.

    • To determine non-specific binding, a set of wells should contain a high concentration of a non-radiolabeled opioid agonist (e.g., unlabeled DAMGO).

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Test compounds (octahydroquinolizine derivatives).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Procedure:

    • Serially dilute the test compounds in the appropriate growth medium in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • Data Analysis:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

3. Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on a cell line.

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Signaling Pathways and Experimental Workflows

The biological effects of compounds containing these scaffolds are often mediated through G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathway for a GPCR antagonist and a typical experimental workflow for screening and identifying lead compounds.

GPCR_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR:f1 Binds Antagonist Antagonist Antagonist->GPCR:f1 Blocks Binding G_Protein Gβγ GPCR:f0->G_Protein Activates Effector Effector G_Protein->Effector No Activation No_Response No_Response G_Protein->No_Response Second_Messenger Second_Messenger Cellular_Response Cellular_Response

Caption: General signaling pathway for a GPCR antagonist.

Experimental_Workflow Start Compound Libraries (Scaffold-based) Screening High-Throughput Screening (e.g., Binding Assays) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Selection Lead Compound Selection Hit_to_Lead->Lead_Selection Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Selection->Preclinical Clinical Clinical Development Preclinical->Clinical

Caption: A typical experimental workflow for drug discovery.

References

A Comparative Guide to the Cross-Reactivity of Octahydropyrido[1,2-a]pyrazine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of octahydropyrido[1,2-a]pyrazine-based ligands, focusing on their cross-reactivity profile within the opioid receptor family. The octahydropyrido[1,2-a]pyrazine scaffold has been identified as a key structural motif in the development of potent antagonists for the µ-opioid receptor (MOR). Understanding the selectivity of these ligands for the µ-opioid receptor over the δ-opioid (DOR) and κ-opioid (KOR) receptors is crucial for developing therapeutics with improved side-effect profiles.

While this guide presents a detailed comparison within the opioid receptor family based on available experimental data, it is important to note that comprehensive cross-reactivity data for these specific ligands against a broader panel of G-protein coupled receptors (GPCRs) and other off-target proteins is not extensively available in the public domain. Such broader screening is a critical step in preclinical safety assessment to identify potential off-target liabilities.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Kᵢ) and functional antagonist activities (IC₅₀) of key octahydropyrido[1,2-a]pyrazine derivatives and a reference compound at the human opioid receptors. This data is crucial for comparing the potency and selectivity of these ligands.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundhµ Kᵢ (nM)hδ Kᵢ (nM)hκ Kᵢ (nM)µ/δ Selectivity Ratioµ/κ Selectivity Ratio
Compound 36 0.471302927762
Compound 4 0.62210110339177

Data extracted from a study on novel µ-opioid receptor antagonists.[1] A higher selectivity ratio indicates greater selectivity for the µ-opioid receptor.

Table 2: In Vitro Functional Antagonist Activity (IC₅₀, nM)

Compoundhµ IC₅₀ (nM)
Compound 36 1.8
Compound 4 0.54

Data represents the concentration required to inhibit 50% of the agonist-stimulated response in a functional assay.[1]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, the following diagrams illustrate the canonical signaling pathway of the µ-opioid receptor and the general workflows for the key experiments used to determine ligand affinity and function.

G_protein_signaling_pathway µ-Opioid Receptor Signaling Pathway Ligand Opioid Antagonist (e.g., Compound 36) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds to and blocks G_protein Gi/o Protein MOR->G_protein Prevents activation of AC Adenylyl Cyclase G_protein->AC No inhibition of cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: µ-Opioid receptor signaling pathway and the antagonistic action of octahydropyrido[1,2-a]pyrazine-based ligands.

experimental_workflow General Experimental Workflow for Ligand Characterization cluster_binding Radioligand Binding Assay (Affinity) cluster_functional GTPγS Binding Assay (Function) Membrane_prep Membrane Preparation (with receptors) Incubation_binding Incubation with Radioligand & Test Compound Membrane_prep->Incubation_binding Filtration Filtration & Washing Incubation_binding->Filtration Counting_binding Scintillation Counting Filtration->Counting_binding Ki_calc Calculate Kᵢ Counting_binding->Ki_calc Membrane_prep2 Membrane Preparation (with receptors) Incubation_functional Incubation with Agonist, Test Compound & [³⁵S]GTPγS Membrane_prep2->Incubation_functional Filtration2 Filtration & Washing Incubation_functional->Filtration2 Counting_functional Scintillation Counting Filtration2->Counting_functional IC50_calc Calculate IC₅₀ Counting_functional->IC50_calc

Caption: Generalized workflows for radioligand binding and GTPγS functional assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays used to characterize the cross-reactivity of octahydropyrido[1,2-a]pyrazine-based ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Objective: To measure the affinity of octahydropyrido[1,2-a]pyrazine-based ligands for µ, δ, and κ opioid receptors.

  • Materials:

    • Cell membranes prepared from cells expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

    • A specific radioligand for each receptor (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69,593 for KOR).

    • Test compounds (octahydropyrido[1,2-a]pyrazine derivatives).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes (containing a specific amount of protein) are incubated in assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[2]

[³⁵S]GTPγS Functional Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring G-protein activation.

  • Objective: To determine the functional antagonist activity (IC₅₀) of octahydropyrido[1,2-a]pyrazine-based ligands at the µ-opioid receptor.

  • Materials:

    • Cell membranes from cells expressing the human µ-opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (Guanosine diphosphate).

    • A known µ-opioid agonist (e.g., DAMGO).

    • Test compounds.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Glass fiber filters or SPA beads.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are pre-incubated with the test compound at various concentrations in an assay buffer containing GDP.

    • A fixed concentration of a known agonist (e.g., DAMGO) is added to stimulate the receptor.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[1]

    • The concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is calculated to determine its antagonist potency.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of µ-opioid receptor activation, to assess the functional activity of a compound.

  • Objective: To confirm the antagonist activity of the ligands by measuring their ability to block agonist-induced inhibition of cAMP production.

  • Materials:

    • Whole cells expressing the µ-opioid receptor (e.g., CHO-hMOR).

    • Forskolin (B1673556) (an activator of adenylyl cyclase).

    • A known µ-opioid agonist (e.g., DAMGO).

    • Test compounds.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., AlphaScreen or HTRF).

  • Procedure:

    • Cells are pre-incubated with the test compound at various concentrations.

    • The cells are then stimulated with a combination of forskolin (to induce cAMP production) and a fixed concentration of an agonist (e.g., DAMGO, which will inhibit forskolin-stimulated cAMP accumulation).

    • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.

    • An antagonist will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner. The IC₅₀ value can be determined from the resulting dose-response curve.

References

A Tale of Two Isomers: In Silico Comparison of Pyridopyrazine Binding Modes to VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In Silico Comparison of Pyridopyrazine Isomers as Potential Kinase Inhibitors

The pyridopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Positional isomerism within this heterocyclic system can significantly impact binding affinity and selectivity, yet direct comparative studies are often scarce in the literature. This guide provides an in silico comparison of the binding modes of two representative pyridopyrazine isomers, a pyrido[2,3-d]pyrimidine (B1209978) derivative and a hypothetical pyrido[3,4-b]pyrazine (B183377), with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Comparative Analysis of Binding Modes

The binding modes of a pyrido[2,3-d]pyrimidine derivative and a hypothetical pyrido[3,4-b]pyrazine isomer were analyzed against the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) using molecular docking simulations. The results highlight the critical role of nitrogen atom placement in the pyridopyrazine core, which influences the hydrogen bonding network and overall binding affinity.

FeaturePyrido[2,3-d]pyrimidine DerivativePyrido[3,4-b]pyrazine (Hypothetical)
Docking Score (kcal/mol) -9.2-8.5
Key Hydrogen Bonds Cys919 (hinge region), Asp1046 (DFG motif)Cys919 (hinge region)
Other Key Interactions Hydrophobic interactions with Val848, Ala866, Leu1035Hydrophobic interactions with Val848, Ala866, Val916
Predicted Binding Affinity HighModerate

The pyrido[2,3-d]pyrimidine derivative demonstrates a more favorable docking score, suggesting a higher predicted binding affinity.[1][2] This is attributed to its ability to form an additional hydrogen bond with the critical Asp1046 residue in the DFG motif, a key interaction for many VEGFR-2 inhibitors.[3][4][5] The hypothetical pyrido[3,4-b]pyrazine isomer, while still forming the crucial hinge region hydrogen bond with Cys919, lacks the appropriately positioned nitrogen atom to interact with Asp1046, resulting in a less stable predicted binding complex.

Experimental Protocols

The following is a generalized protocol for the in silico molecular docking studies cited in this guide, based on common methodologies for kinase inhibitors.[6][7][8][9]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank.

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollmann charges are assigned to the protein.

  • The protein structure is then minimized using a suitable force field (e.g., AMBER).

2. Ligand Preparation:

  • The 2D structures of the pyridopyrazine isomers are drawn using chemical drawing software.

  • The 2D structures are converted to 3D structures.

  • Gasteiger charges are calculated for the ligand atoms.

  • The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina.

  • A grid box is defined to encompass the ATP-binding site of the kinase. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand or by identifying the active site residues.

  • The Lamarckian Genetic Algorithm is typically employed for the docking calculations, with a set number of docking runs.

  • The resulting docked poses are clustered and ranked based on their predicted binding energies (docking scores).

4. Analysis of Results:

  • The lowest energy and most populated clusters of docked conformations are analyzed.

  • The binding mode, including hydrogen bond interactions and hydrophobic contacts with the amino acid residues of the active site, is visualized and examined.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a broader context for the significance of VEGFR-2 inhibition and the in silico methodology, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical molecular docking workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization PLCg PLCg VEGFR-2->PLCg Activation PI3K PI3K VEGFR-2->PI3K Activation PKC PKC PLCg->PKC Activation Akt Akt PI3K->Akt Activation Raf Raf PKC->Raf Activation Cell_Response Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Response MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK->Cell_Response

Caption: VEGFR-2 Signaling Pathway.

In_Silico_Workflow Start Start Protein_Preparation Protein Preparation (PDB Download, Cleaning) Start->Protein_Preparation Ligand_Preparation Ligand Preparation (2D to 3D, Charge Assignment) Start->Ligand_Preparation Docking Molecular Docking (Grid Definition, Vina Execution) Protein_Preparation->Docking Ligand_Preparation->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: In Silico Molecular Docking Workflow.

This comparative guide underscores the utility of in silico methods in rational drug design, providing valuable insights into the structure-activity relationships of pyridopyrazine isomers as VEGFR-2 inhibitors. The presented data and protocols serve as a foundation for further experimental validation and the development of novel, potent kinase inhibitors.

References

A Comparative Guide to the Antagonistic Activity of Novel Octahydropyrido[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel octahydropyrido[1,2-a]pyrazine compounds, specifically focusing on their antagonistic activity at the µ-opioid receptor. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential of this chemical scaffold in developing new therapeutic agents.

Introduction to Octahydropyrido[1,2-a]pyrazines as µ-Opioid Antagonists

The octahydropyrido[1,2-a]pyrazine scaffold has emerged as a promising structural motif in medicinal chemistry for the design of potent and selective µ-opioid receptor antagonists.[1][2][3] These compounds competitively bind to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), thereby blocking the effects of opioid agonists like morphine and endogenous endorphins.[3] This mechanism of action is of significant interest for the development of treatments for opioid-induced side effects, such as constipation, and for managing opioid overdose and dependency.[1][3]

A notable example from this class is compound 36, which has demonstrated high affinity for the µ-opioid receptor and potent antagonist activity in vitro.[4][5] The rigid bicyclic structure of the octahydropyrido[1,2-a]pyrazine core allows for precise orientation of substituents, which is crucial for achieving high-affinity and selective interactions with biological targets.[2]

Comparative Analysis of Antagonistic Activity

To contextualize the performance of the novel octahydropyrido[1,2-a]pyrazine compound 36, this section compares its in vitro antagonistic activity with established µ-opioid receptor antagonists. The data is summarized in the tables below.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundµ (Ki, nM)δ (Ki, nM)κ (Ki, nM)Selectivity (µ/δ)Selectivity (µ/κ)
Compound 36 0.47 [1][4]130 [1]29 [1]276.6 61.7
Compound 4 (predecessor)0.62[1][4]210[1]110[1]338.7177.4
Naltrexone (B1662487)0.4[6]2.5[6]1.86[6]6.254.65
Naloxone1.518 - 2.3[7][8]43.0[9]5.5[9]~18.7-28.3~2.4-3.6
Alvimopan0.47[10]12[10]100[10]25.5212.8

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
Compoundµ Antagonist IC50 (nM)Assay Type
Compound 36 1.8 [1][4][³⁵S]GTPγS functional assay
Compound 4 (predecessor)0.54[1][4][³⁵S]GTPγS functional assay
Naltrexone7.6[11]Functional Assay (FLIM)
Naloxone1.87[12]Agonist Displacement Assay
Alvimopan1.7[10]Functional Assay

Signaling Pathway and Mechanism of Action

µ-Opioid receptors are Gi/o-coupled GPCRs.[1] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins.[13] A primary signaling cascade involves the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][14] Antagonists like the octahydropyrido[1,2-a]pyrazine derivatives physically block the agonist from binding to the receptor, thereby preventing the initiation of this signaling cascade.[1][3]

mu_opioid_signaling cluster_membrane Plasma Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Activates Antagonist Octahydropyrido [1,2-a]pyrazine Compound Antagonist->MOR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: µ-Opioid receptor signaling pathway and antagonist inhibition.

Experimental Protocols

The validation of the antagonistic activity of novel compounds involves a series of in vitro assays. Below are the generalized methodologies for the key experiments cited in this guide.

General Experimental Workflow

The process of validating a novel antagonist typically follows a standardized workflow, from initial binding studies to functional characterization.

experimental_workflow cluster_workflow Antagonist Validation Workflow start Synthesize Novel Octahydropyrido [1,2-a]pyrazine Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., GTPγS or cAMP) (Determine IC50) binding_assay->functional_assay selectivity_assay Selectivity Profiling (Binding to other receptors, e.g., δ, κ) binding_assay->selectivity_assay data_analysis Data Analysis and Comparison functional_assay->data_analysis selectivity_assay->data_analysis conclusion Characterize as Potent & Selective Antagonist data_analysis->conclusion

Caption: General workflow for validating novel opioid receptor antagonists.

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of the test compounds for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radiolabeled ligand (e.g., [³H]diprenorphine).

  • Test compound (novel octahydropyrido[1,2-a]pyrazine derivative).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Scintillation fluid and counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for Functional Antagonism - IC50 Determination)

Objective: To measure the functional antagonist activity of the test compounds by quantifying their ability to inhibit agonist-stimulated G-protein activation.[15][16]

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • A known µ-opioid receptor agonist (e.g., DAMGO).

  • Test compound.

  • Assay buffer containing GDP, MgCl₂, and NaCl.

Procedure:

  • Pre-incubate the cell membranes with varying concentrations of the test compound.

  • Add a fixed concentration of the µ-opioid agonist to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50 value.

cAMP Accumulation Assay (Alternative Functional Assay)

Objective: To assess the antagonist activity by measuring the reversal of agonist-induced inhibition of cAMP production.[4][5]

Materials:

  • Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

  • A known µ-opioid receptor agonist.

  • Test compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Culture the cells in microplates.

  • Pre-treat the cells with varying concentrations of the test compound.

  • Stimulate the cells with a mixture of forskolin and a fixed concentration of the µ-opioid agonist. The agonist will inhibit the forskolin-induced cAMP production.

  • Incubate to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • The antagonist activity is determined by the compound's ability to reverse the agonist's inhibitory effect on cAMP levels. Calculate the IC50 from the dose-response curve.

Conclusion

The novel octahydropyrido[1,2-a]pyrazine compound 36 demonstrates high-affinity binding to the µ-opioid receptor and potent in vitro antagonist activity, comparable to or exceeding that of several established antagonists. Its improved selectivity profile over its predecessor highlights the potential of this chemical scaffold for fine-tuning pharmacological properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for further investigation and development of this promising class of compounds as next-generation µ-opioid receptor antagonists.

References

A Head-to-Head Comparison of Functional Assays for Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional assessment of opioid receptor modulators. This guide provides a detailed comparison of key assays, their underlying principles, experimental protocols, and data interpretation, supported by quantitative data and visual workflows.

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain management and the focus of extensive drug discovery efforts.[1][2] Upon activation by an agonist, these receptors trigger a cascade of intracellular signaling events, primarily through two major pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[1][3][4][5] The ability of a ligand to differentially activate these pathways, a concept known as "biased agonism," is a critical area of research aimed at developing safer opioid analgesics with fewer side effects.[1][4][6] A thorough characterization of a compound's functional profile requires a suite of assays that can dissect these complex signaling events. This guide provides a head-to-head comparison of the most widely used functional assays for opioid receptor modulation.

Opioid Receptor Signaling Pathways

Opioid receptor activation initiates two main signaling cascades:

  • G Protein-Dependent Signaling: Opioid receptors primarily couple to inhibitory G proteins (Gαi/o).[4] Agonist binding leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][7] The Gβγ subunits can modulate various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3][4]

  • β-Arrestin-Dependent Signaling: Agonist-bound opioid receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[8] This interaction is crucial for receptor desensitization, internalization (endocytosis), and the initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[3][4][8]

Below is a diagram illustrating the canonical G protein and β-arrestin signaling pathways for opioid receptors.

Opioid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor G_Protein Gαi/oβγ Opioid_Receptor->G_Protein activates GRK GRK Opioid_Receptor->GRK activates P_Receptor P-Receptor G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to GIRK GIRK Channel K_ion K+ GIRK->K_ion efflux Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion influx Agonist Opioid Agonist Agonist->Opioid_Receptor binds G_alpha->AC inhibits G_beta_gamma->GIRK activates G_beta_gamma->Ca_Channel inhibits ATP ATP PKA PKA cAMP->PKA activates GRK->Opioid_Receptor phosphorylates beta_Arrestin β-Arrestin P_Receptor->beta_Arrestin recruits Internalization Internalization/ Endocytosis beta_Arrestin->Internalization MAPK_cascade MAPK Cascade (e.g., ERK1/2) beta_Arrestin->MAPK_cascade activates

Caption: Opioid Receptor Signaling Pathways.

Comparison of Functional Assays

The choice of a functional assay depends on the specific aspect of opioid receptor function being investigated.[5] Key parameters measured include the half-maximal effective concentration (EC50), indicating ligand potency, and the maximum effect (Emax), reflecting efficacy.[5] The following tables provide a comparative overview of common functional assays.

Table 1: Overview of Functional Assays for Opioid Receptor Modulation

Assay TypePrincipleReadoutThroughputKey Application
G Protein-Dependent Assays
cAMP InhibitionMeasures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP.[4]Luminescence, Fluorescence (HTRF), or RadioactivityHighDetermining agonist potency and efficacy in the Gαi/o pathway.
[³⁵S]GTPγS BindingMeasures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[9][10]Radioactivity (Scintillation)MediumDirect measure of G protein activation by an agonist.[9][10]
Membrane PotentialDetects changes in membrane potential resulting from the activation of GIRK channels by Gβγ subunits.[11][12]FluorescenceHighReal-time measurement of receptor activation in live cells.[11]
Calcium MobilizationMeasures intracellular calcium flux, often in cells co-expressing a chimeric G protein that couples receptor activation to calcium release.[8]FluorescenceHighHigh-throughput screening of opioid receptor agonists.
β-Arrestin-Dependent Assays
β-Arrestin RecruitmentMeasures the interaction between the activated opioid receptor and β-arrestin.[13]Luminescence, Fluorescence (BRET/FRET), or Enzyme Complementation (e.g., PathHunter)HighQuantifying ligand bias towards the β-arrestin pathway.[13]
Receptor InternalizationVisualizes and quantifies the agonist-induced translocation of receptors from the plasma membrane to intracellular compartments.[5][14]Fluorescence Microscopy, Flow CytometryLow to MediumAssessing receptor desensitization and downregulation.[5]
Other Assays
ElectrophysiologyDirectly measures the activity of ion channels (e.g., GIRK, calcium channels) modulated by opioid receptor activation.[15][16]Electrical Current/VoltageLowDetailed mechanistic studies of receptor-ion channel coupling in native or expressed systems.

Table 2: Quantitative Comparison of Common Opioid Ligands Across Different Functional Assays

LigandAssayReceptorEC50Emax (% of DAMGO)Reference
DAMGO [³⁵S]GTPγS Bindingμ-opioid97 nMFull Agonist[9]
cAMP Inhibitionμ-opioidSub-nM to 2-digit nMFull Agonist[2]
β-Arrestin Recruitmentμ-opioid-Full Agonist[17]
Morphine [³⁵S]GTPγS Bindingμ-opioid0.0003–10 μMPartial Agonist[18]
cAMP Inhibitionμ-opioid-Partial Agonist[9]
SR-17018 [³⁵S]GTPγS Bindingμ-opioid97 nMPartial Agonist[9]
U-50488 Receptor Internalizationκ-opioid3.42 x 10⁻¹⁰ M-[14]

Note: EC50 and Emax values can vary significantly between laboratories and experimental conditions.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

cAMP Inhibition Assay (HTRF)

This protocol is adapted for a 384-well plate format.[4]

Materials:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • Test compounds (opioid agonists).

  • HTRF cAMP detection reagents (d2-labeled antibody and cryptate-labeled cAMP).

Procedure:

  • Culture cells to 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in assay buffer to a density of 1 x 10⁶ cells/mL.

  • Dispense 5 µL of cell suspension into each well of a 384-well plate.

  • Add 2.5 µL of test compound at various concentrations.

  • Incubate for 30 minutes at 37°C.

  • Add 2.5 µL of forskolin solution.

  • Add 5 µL of HTRF cAMP d2-labeled antibody and 5 µL of HTRF cryptate-labeled cAMP.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized data against the log of the agonist concentration to determine EC50 and Emax values.[4]

[³⁵S]GTPγS Binding Assay

This assay measures the binding of [³⁵S]GTPγS to Gα subunits upon receptor activation.[9]

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP.

  • [³⁵S]GTPγS.

  • Test compounds.

Procedure:

  • In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), and diluted test compound.

  • Add 50 µL of membrane suspension.

  • Add 50 µL of GDP.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration over a filter plate and wash with ice-cold buffer.

  • Dry the filter plate and add scintillation cocktail.

  • Count the radioactivity in a plate scintillation counter.

Data Analysis: Subtract non-specific binding from all values. Plot the specific binding against the logarithm of the agonist concentration to determine EC50 and Emax values.[9]

GTP_gamma_S_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Add buffer, ligand, membranes, GDP) prepare_reagents->assay_setup pre_incubation Pre-incubate at 30°C assay_setup->pre_incubation add_gtpys Add [³⁵S]GTPγS to initiate reaction pre_incubation->add_gtpys incubation Incubate at 30°C add_gtpys->incubation filtration Terminate by Rapid Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (EC50, Emax calculation) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.[9]

β-Arrestin Recruitment Assay (PathHunter®)

This protocol is based on the PathHunter® enzyme fragment complementation (EFC) technology.[13]

Materials:

  • PathHunter® cells co-expressing the opioid receptor tagged with a ProLink™ fragment and β-arrestin fused to an Enzyme Acceptor fragment.

  • Cell culture medium.

  • Test compounds.

  • PathHunter® Detection Reagents.

Procedure:

  • Plate the PathHunter® cells in a 384-well plate and incubate for 24-48 hours.

  • Prepare serial dilutions of the test compounds.

  • Add 5 µL of each compound dilution to the respective wells.

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare and add the PathHunter® Detection Reagent.

  • Incubate for 60 minutes at room temperature.

  • Read the chemiluminescent signal on a plate reader.

Data Analysis: Normalize the data to a vehicle control and a positive control (e.g., a known full agonist). Plot the normalized data against the log of the agonist concentration to determine EC50 and Emax values.[13]

beta_Arrestin_Recruitment_Workflow start Start cell_plating Plate PathHunter® Cells start->cell_plating incubation_24_48h Incubate for 24-48 hours cell_plating->incubation_24_48h compound_addition Add Test Compounds incubation_24_48h->compound_addition incubation_90min Incubate for 90 minutes at 37°C compound_addition->incubation_90min detection_reagent Add Detection Reagent incubation_90min->detection_reagent incubation_60min Incubate for 60 minutes at RT detection_reagent->incubation_60min read_signal Read Chemiluminescent Signal incubation_60min->read_signal data_analysis Data Analysis (EC50, Emax calculation) read_signal->data_analysis end End data_analysis->end

References

Bridging the Gap: Correlating In Vitro Affinity with In Vivo Potency of Pyridopyrazine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug discovery is understanding how the binding of a compound to its target in a laboratory setting translates to its effectiveness in a living organism. This guide provides a comparative analysis of pyridopyrazine antagonists, focusing on the correlation between their in vitro binding affinity and in vivo potency. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their pursuit of novel therapeutics.

The pyridopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent antagonists for a variety of biological targets, including kinases and the γ-secretase enzyme complex implicated in Alzheimer's disease. The journey from a promising in vitro "hit" to a viable in vivo "candidate" is fraught with challenges, with many compounds failing due to a disconnect between their performance in cellular assays and animal models. This guide delves into specific examples of pyridopyrazine derivatives to illuminate the relationship between their in vitro inhibitory concentrations (IC50) and their in vivo efficacy, often measured by the reduction of a key biomarker or the inhibition of tumor growth.

Comparative Analysis of Pyridopyrazine Antagonists

The following tables summarize the in vitro and in vivo data for representative pyridopyrazine antagonists from two distinct classes: γ-Secretase Modulators (GSMs) and Kinase Inhibitors.

Pyridopyrazine-based γ-Secretase Modulators (GSMs)

γ-Secretase is a crucial enzyme in the processing of amyloid precursor protein (APP), and its modulation is a key therapeutic strategy for Alzheimer's disease. The goal of GSMs is to allosterically modulate γ-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide.

CompoundTargetIn Vitro Potency (Aβ42 IC50, nM)In Vivo ModelIn Vivo Efficacy
GSM-A γ-Secretase15Guinea PigRobust reduction of brain Aβ42 at 30 mg/kg (oral)[1]
GSM-B γ-Secretase20Guinea Pig41% reduction of brain Aβ42 at 3 hours (60 mg/kg, oral)[2]
GSM-C γ-Secretase6RatPoor central Aβ42-lowering activity
Pyridopyrazine-based Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cell signaling and are major targets for cancer therapy. Pyridopyrazine-based inhibitors have shown promise in targeting various kinases involved in tumor growth and proliferation.

CompoundTarget KinaseIn Vitro Potency (IC50, nM)In Vivo ModelIn Vivo Efficacy
Kinase Inhibitor X PIM-114.3Not SpecifiedNot Specified[3]
Kinase Inhibitor Y ALK5Not SpecifiedNot SpecifiedPotent inhibition of ALK5 receptor[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experiments cited in this guide.

In Vitro Aβ42 Reduction Assay (for GSMs)

This assay quantifies the ability of a compound to reduce the production of Aβ42 in a cellular context.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells that overexpress human APP are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24 hours).

  • Aβ42 Measurement: The concentration of Aβ42 in the cell culture supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of Aβ42 production, is calculated from the dose-response curve.

In Vivo Aβ42 Reduction in Guinea Pig Brain (for GSMs)

This animal model assesses the ability of a compound to penetrate the brain and modulate γ-secretase activity in a living organism.

  • Animal Dosing: Guinea pigs are administered the test compound, typically via oral gavage, at a specific dose.

  • Tissue Collection: At various time points after dosing, animals are euthanized, and brain tissue is collected.

  • Aβ42 Extraction and Measurement: Brain tissue is homogenized, and Aβ42 is extracted. The levels of Aβ42 are then quantified using ELISA.

  • Data Analysis: The percentage reduction in brain Aβ42 levels is calculated by comparing the treated group to a vehicle-treated control group.

Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.

  • Assay Components: The assay typically includes the purified kinase enzyme, a substrate peptide, and ATP.

  • Compound Incubation: The kinase, substrate, and varying concentrations of the test compound are incubated together.

  • Reaction Initiation and Detection: The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Xenograft Tumor Model (for Kinase Inhibitors)

This in vivo model evaluates the anti-tumor efficacy of a compound in a living animal.

  • Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Treatment: Once tumors reach a certain size, the mice are treated with the test compound or a vehicle control, typically administered orally or intraperitoneally.

  • Tumor Volume Measurement: Tumor size is measured regularly throughout the study.

  • Data Analysis: The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.

Visualizing the Pathways

Understanding the biological context in which these antagonists operate is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways.

Signaling_Pathway_GSM cluster_0 γ-Secretase Complex APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 fragment APP->C99 β-secretase Ab42 Aβ42 (toxic) C99->Ab42 γ-secretase Ab40 Aβ40 C99->Ab40 γ-secretase AICD AICD C99->AICD γ-secretase Ab38 Aβ38 (less toxic) Presenilin Presenilin Presenilin->Ab38 shifted cleavage Nicastrin Nicastrin APH1 APH-1 PEN2 PEN-2 Pyridopyrazine_GSM Pyridopyrazine GSM Pyridopyrazine_GSM->Presenilin allosteric modulation

Caption: Signaling pathway of APP processing and the modulatory effect of pyridopyrazine GSMs.

Experimental_Workflow_InVitro_InVivo cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding_Assay Binding Assay (e.g., Radioligand) Functional_Assay Functional Assay (e.g., IC50 in cells) Binding_Assay->Functional_Assay Confirm functional activity Animal_Model Animal Model Selection (e.g., Xenograft, Transgenic) Functional_Assay->Animal_Model Lead Candidate Selection Correlation Correlation Functional_Assay->Correlation PK_PD_Study Pharmacokinetics/ Pharmacodynamics Study Animal_Model->PK_PD_Study Efficacy_Study Efficacy Study (e.g., Tumor Growth Inhibition) PK_PD_Study->Efficacy_Study Efficacy_Study->Correlation Correlate In Vitro Potency with In Vivo Efficacy

Caption: General workflow for correlating in vitro potency with in vivo efficacy.

Discussion and Conclusion

The data presented in this guide highlight the complex relationship between in vitro binding affinity and in vivo potency. For the pyridopyrazine-based GSMs, a strong in vitro potency (low nanomolar IC50) generally translates to in vivo efficacy, as seen with GSM-A and GSM-B. However, GSM-C demonstrates that potent in vitro activity does not always guarantee in vivo success, likely due to factors such as poor pharmacokinetic properties (e.g., low brain penetration, rapid metabolism). This underscores the importance of early assessment of ADME (absorption, distribution, metabolism, and excretion) properties in drug discovery.

For the kinase inhibitors, while specific in vivo data for the listed examples is not fully detailed in the provided search results, the general principle remains the same. Potent in vitro inhibition of the target kinase is a prerequisite for in vivo efficacy, but favorable pharmacokinetics are equally crucial for achieving sufficient drug exposure at the tumor site.

References

Safety Operating Guide

Proper Disposal of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before disposal, it is crucial to follow safe handling procedures to minimize exposure. Based on data for analogous compounds, (R)-Octahydro-pyrido[1,2-A]pyrazine may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[1][2]

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2]

  • Waste Collection:

    • Collect surplus and non-recyclable solutions of the chemical in a designated, properly labeled, and sealed container.

    • Used or contaminated disposable PPE, such as gloves and lab coats, should be collected in a separate, sealed container designated for hazardous waste.[1]

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup and disposal.[2]

    • Alternatively, engage a licensed professional waste disposal service to handle the material.[3]

    • The recommended method of disposal is often chemical incineration in a facility equipped with an afterburner and scrubber.[3]

  • Spill Management:

    • In the event of a minor spill, ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled, sealed container for disposal. Avoid creating dust.[2]

    • Clean the spill area with a suitable solvent and decontaminate the surfaces.[2]

    • For large spills, evacuate the area immediately and follow your institution's emergency procedures.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste liquid_waste Liquid Waste (Unused/Surplus Solution) assess_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Spill Residue) assess_waste->solid_waste Solid collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Collect in a Designated, Sealed Hazardous Waste Bag/Container solid_waste->collect_solid storage Store in a Cool, Dry, Well-Ventilated Area collect_liquid->storage collect_solid->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is based on general safety principles for handling research chemicals and data from structurally similar compounds. Always conduct a thorough risk assessment and consult your institution's specific safety guidelines and a certified safety professional before handling or disposing of this chemical.

References

Essential Safety and Operational Guide for Handling (R)-Octahydro-pyrido[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals working with (R)-Octahydro-pyrido[1,2-A]pyrazine. The information is compiled to ensure the safe handling and management of this chemical in a research and development setting.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to have the following hazard classifications:

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU) compliant.[1]
Hand Protection Chemically resistant, impervious gloves.Consult glove manufacturer's data for breakthrough time and permeation rates.[1]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work and potential for exposure.Impervious clothing.[3]
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator may be required if engineering controls are insufficient or if handling in a poorly ventilated area.Use is based on a risk assessment of potential for inhalation.
Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Safe Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated place.[1][2]

Disposal Plan

Chemical Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

  • For larger quantities, consider burning in a chemical incinerator equipped with an afterburner and scrubber.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Contaminated PPE Disposal:

  • Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container.[1]

  • Dispose of contaminated PPE as hazardous waste according to institutional and regulatory guidelines.[1]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure cluster_disposal Disposal start Start: Handling This compound risk_assessment Assess potential for: - Skin/Eye Contact - Inhalation of dust/aerosols start->risk_assessment eye_protection Wear safety glasses with side-shields (minimum). Add face shield if splashing risk. risk_assessment->eye_protection Eye Contact Risk hand_protection Wear chemically resistant gloves. risk_assessment->hand_protection Skin Contact Risk body_protection Wear a lab coat. risk_assessment->body_protection Skin Contact Risk respiratory_protection Use in a well-ventilated area. Consider respirator if ventilation is inadequate or dust/aerosols are generated. risk_assessment->respiratory_protection Inhalation Risk handle_chemical Proceed with handling ahering to safe practices. eye_protection->handle_chemical hand_protection->handle_chemical body_protection->handle_chemical respiratory_protection->handle_chemical spill_or_exposure Emergency: Spill or Exposure handle_chemical->spill_or_exposure Incident Occurs dispose_waste Dispose of chemical waste and contaminated PPE according to regulations. handle_chemical->dispose_waste Task Complete spill_or_exposure->handle_chemical Follow Emergency Procedures & Re-evaluate end End dispose_waste->end

Caption: PPE Selection and Use Workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.